benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
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Properties
IUPAC Name |
benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDGMCVWUBALEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721672 | |
| Record name | Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
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Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148404-29-9, 1217315-21-3 | |
| Record name | Phenylmethyl hexahydro-5-oxocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148404-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Foreword
The hexahydrocyclopenta[c]pyrrole scaffold is a privileged bicyclic structure found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry. Its rigid, fused-ring system allows for precise spatial orientation of substituents, making it an attractive template for designing ligands for various biological targets. The title compound, benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, incorporates the versatile benzyl carbamate (Cbz) protecting group, which is instrumental in multi-step syntheses due to its stability and orthogonal removal conditions. This guide provides a comprehensive overview of the synthesis of this important intermediate, delving into the strategic considerations, detailed experimental protocols, and mechanistic underpinnings of the key transformations.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The primary disconnection occurs at the carbamate nitrogen, separating the bicyclic core from the benzyl chloroformate precursor. This approach highlights the key challenge: the stereocontrolled synthesis of the cis-fused hexahydrocyclopenta[c]pyrrol-5(1H)-one core.
Caption: Retrosynthetic analysis of the target compound.
This analysis leads to a proposed three-step synthesis starting from commercially available cis-cyclopentane-1,2-dicarboxylic anhydride. This route is advantageous due to the low cost of starting materials and the robustness of the chemical transformations involved.
Synthesis of the Bicyclic Core: A Comparative Discussion
The construction of the cis-fused 5,5-bicyclic system is the cornerstone of this synthesis. While several methodologies can be envisioned, the chosen pathway via imide formation and reduction offers a reliable and scalable solution.
Recommended Pathway: Imide Formation and Reduction
This approach, adapted from a known synthesis of a related compound, begins with the condensation of cis-cyclopentane-1,2-dicarboxylic anhydride with hydrazine hydrate to form N-aminocyclopentane-1,2-dicarboximide.[1] The subsequent reduction of the dicarboximide directly yields the desired cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one. The cis-stereochemistry of the starting anhydride is retained throughout this two-step process, ensuring the correct relative stereochemistry at the ring junction.
Caption: Recommended pathway for the bicyclic core synthesis.
Alternative Strategies
While the imide reduction pathway is robust, other modern synthetic methods are capable of constructing the hexahydrocyclopenta[c]pyrrolone framework. A brief comparison provides context and highlights the versatility of organometallic chemistry in heterocyclic synthesis.
-
Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, can construct the fused cyclopentenone ring system.[2][3] An intramolecular variant using an appropriately designed enyne substrate could provide rapid access to a related unsaturated core, which would then require subsequent reduction. While elegant, this method often requires stoichiometric amounts of air-sensitive metal carbonyls and may present challenges in substrate preparation.
-
Dieckmann Condensation: This base-catalyzed intramolecular condensation of a diester is a classic method for forming five- and six-membered rings.[4] A suitably substituted pyrrolidine diester could be cyclized to form the target bicyclic ketone. The primary challenge in this approach lies in the synthesis of the requisite acyclic diester precursor with the correct stereochemistry.
-
Reductive Amination/Cyclization: A one-pot sequence involving the reductive amination of a keto-diester with an amine, followed by in situ cyclization, can also yield the desired lactam. This strategy can be highly efficient but is sensitive to the substrate and reaction conditions to control diastereoselectivity.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of the title compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one
This two-step procedure is adapted from the synthesis of related structures.[1]
Step A: Synthesis of N-Aminocyclopentane-1,2-dicarboximide
-
To a solution of cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 80% hydrazine hydrate (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-aminocyclopentane-1,2-dicarboximide.
Step B: Reduction to cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one
-
Suspend the N-aminocyclopentane-1,2-dicarboximide (1.0 eq) in an inert solvent such as tetrahydrofuran (THF) or toluene.
-
Add a reducing agent system. A combination of a borohydride salt (e.g., sodium borohydride, 2.5-3.0 eq) and a Lewis acid (e.g., zinc chloride, 1.3-1.5 eq) is effective for this transformation.
-
Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of aqueous acid (e.g., 1 M HCl).
-
Adjust the pH of the aqueous layer to 8-9 with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on standard Schotten-Baumann conditions for N-Cbz protection.[5][6][7][8]
-
Dissolve the crude cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one (1.0 eq) in a mixture of an organic solvent (e.g., dichloromethane or THF) and water.
-
Add a base such as sodium carbonate (2.5 eq) or sodium bicarbonate and cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1-1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, separate the organic and aqueous layers. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation and Characterization
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization. The following table summarizes the key transformations and expected data.
| Step | Starting Material | Reagents & Conditions | Product | Expected Yield |
| 1A | cis-Cyclopentane-1,2-dicarboxylic anhydride | Hydrazine hydrate, EtOH, reflux | N-Aminocyclopentane-1,2-dicarboximide | >85% |
| 1B | N-Aminocyclopentane-1,2-dicarboximide | NaBH₄, ZnCl₂, THF, reflux | cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one | ~70-80% |
| 2 | cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one | Benzyl chloroformate, Na₂CO₃, DCM/H₂O, 0°C to RT | This compound | >90% |
Expected Analytical Data for this compound (C₁₅H₁₇NO₃):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 5.15 (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).
-
δ 3.50-3.80 (m, 2H): Protons on the carbon adjacent to the nitrogen in the pyrrolidine ring.
-
δ 2.80-3.00 (m, 2H): Bridgehead protons.
-
δ 2.00-2.60 (m, 4H): Protons of the cyclopentanone ring.
-
δ 1.60-1.90 (m, 2H): Remaining protons of the pyrrolidine ring.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~218: Carbonyl carbon of the ketone.
-
δ ~155: Carbonyl carbon of the carbamate.
-
δ ~136: Quaternary aromatic carbon of the benzyl group.
-
δ ~128.5, 128.0, 127.8: Aromatic carbons of the benzyl group.
-
δ ~67: Methylene carbon of the benzyl group (-O-C H₂-Ph).
-
δ ~45-50: Carbons adjacent to the nitrogen.
-
δ ~35-40: Bridgehead carbons.
-
δ ~20-30: Remaining aliphatic carbons.
-
-
IR (neat, cm⁻¹):
-
~1740: C=O stretch (ketone).
-
~1700: C=O stretch (carbamate).
-
~1495, 1455: Aromatic C=C stretches.
-
-
Mass Spectrometry (ESI+):
-
m/z 260.13 [M+H]⁺, 282.11 [M+Na]⁺.
-
Mechanistic Insights: The N-Benzylation Step
The final step of the synthesis, the protection of the secondary amine, proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of the bicyclic amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is facilitated by a base, which neutralizes the HCl generated in situ, driving the reaction to completion.
Caption: Mechanism for the N-Cbz protection step.
Conclusion
The synthesis of this compound can be reliably achieved through a robust and scalable three-step sequence starting from cis-cyclopentane-1,2-dicarboxylic anhydride. The key strategic elements are the stereoretentive formation of the bicyclic lactam core via an imide intermediate, followed by a standard N-protection step. This technical guide provides researchers and drug development professionals with a comprehensive framework, from strategic planning to detailed execution, for accessing this valuable synthetic building block. The insights into alternative synthetic strategies and detailed characterization expectations further equip scientists with the knowledge required for successful synthesis and future molecular design endeavors.
References
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. [Link]
-
Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]
-
Reddy, B. V. S., et al. (2019). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 4(2), 4349–4357. [Link]
-
Kim, S. G., et al. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2025(1), M1983. [Link]
-
Chen, T., et al. (2026). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters. [Link]
-
Li, J., et al. (2008). Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea. Chemical Papers, 62(4). [Link]
-
LookChem. (n.d.). Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, hydrochloride (1:1). [Link]
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Kalgutkar, A. S., et al. (2014). Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. Bioorganic & Medicinal Chemistry Letters, 24(15), 3494–3498. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
Kim, S. G., et al. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. ResearchGate. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
PubChem. (n.d.). Hexahydrocyclopenta(c)pyrrol-2(1H)-amine. [Link]
-
American Chemical Society Publications. (2026). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters. [Link]
-
Wan, H., Shi, Z., & Sha, Q. (2024). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers, 11(19), 2845-2850. [Link]
-
Grinev, A. N., Nesterova, I. N., & Mezentseva, M. V. (1988). ChemInform Abstract: Intramolecular Cyclization of 5-(o-Carboxyphenyl)pyrrole Derivatives. ChemInform, 19(20). [Link]
Sources
An In-Depth Technical Guide to Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS No. 148404-29-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical properties, a plausible synthetic pathway with detailed experimental protocols, and methods for its characterization. The significance of the hexahydrocyclopenta[c]pyrrole scaffold in drug discovery is also discussed, highlighting the potential applications of this molecule as a building block in the development of novel therapeutic agents.
Introduction: The Significance of the Hexahydrocyclopenta[c]pyrrole Scaffold
The hexahydrocyclopenta[c]pyrrole core is a privileged bicyclic scaffold found in a variety of biologically active molecules. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive framework for the design of potent and selective ligands for various biological targets. Derivatives of this scaffold have shown promise in diverse therapeutic areas, underscoring the importance of versatile intermediates like this compound for the synthesis of new chemical entities. The title compound, with its protected amine and reactive ketone functionality, serves as a valuable building block for further chemical elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 148404-29-9 |
| Molecular Formula | C₁₅H₁₇NO₃ |
| Molecular Weight | 259.31 g/mol |
| Appearance | Expected to be a solid |
| SMILES | O=C(N1CC2C(CC(C2)=O)C1)OCC3=CC=CC=C3 |
Synthesis of this compound
Synthetic Strategy
The proposed synthetic pathway is a two-step process:
-
Synthesis of the Precursor: Formation of the hexahydrocyclopenta[c]pyrrol-5(1H)-one core. Several methods have been reported for the synthesis of this bicyclic lactam.
-
N-Protection: Introduction of the benzyloxycarbonyl (Cbz) group onto the secondary amine of the precursor to yield the final product.
physical and chemical properties of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Introduction: A Scaffold of Emerging Importance
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and drug-like properties is paramount. The bicyclic lactam structure, particularly the hexahydrocyclopenta[c]pyrrole core, represents a class of compounds with significant potential.[1] These conformationally restricted frameworks can act as peptidomimetics, enhancing metabolic stability and receptor selectivity for peptide-based drug candidates.[1] This guide focuses on a specific derivative of this family, Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a molecule that combines the rigid bicyclic lactam core with the versatile benzyloxycarbonyl (Cbz) protecting group. This technical document provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and insights into its reactivity, tailored for researchers and professionals in drug development.
Molecular and Physicochemical Profile
This compound is a bifunctional organic molecule featuring a fused cyclopentanone and pyrrolidinone ring system, with the pyrrolidine nitrogen protected as a benzyl carbamate.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | [2][3] |
| Molecular Weight | 259.30 g/mol | [2] |
| CAS Number | 148404-29-9 | [2] |
| Predicted Physical State | White to off-white solid or colorless oil | Inferred from analogues[4][5] |
| Predicted Boiling Point | > 225 °C (at 760 mmHg) | Extrapolated from the deprotected core structure[] |
| Predicted Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; Insoluble in water | Inferred from general properties of N-Cbz protected compounds |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is most practically achieved through the N-protection of the parent bicyclic lactam, hexahydrocyclopenta[c]pyrrol-5(1H)-one. This approach leverages the well-established reactivity of amines with benzyl chloroformate.
Experimental Protocol: N-Benzyloxycarbonyl Protection
This protocol is a standard Schotten-Baumann reaction adapted for the synthesis of the title compound.[7]
Materials:
-
Hexahydrocyclopenta[c]pyrrol-5(1H)-one (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.5 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve hexahydrocyclopenta[c]pyrrol-5(1H)-one (1.0 eq) in a 2:1 mixture of THF and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.0 eq) portion-wise.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled, stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure product.
Caption: Synthetic workflow for N-Cbz protection.
Spectroscopic Characterization: The Molecular Fingerprint
Due to the absence of published spectra for the title compound, this section provides predicted data based on the analysis of its structural components and data from analogous molecules, such as benzyl 2-phenyl-1H-pyrrole-1-carboxylate.[4][8]
¹H NMR Spectroscopy (Predicted)
(500 MHz, CDCl₃)
-
δ 7.40 - 7.30 (m, 5H): Aromatic protons of the benzyl group.
-
δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
δ 4.0 - 3.5 (m, 4H): Protons on the carbons adjacent to the nitrogen in the pyrrolidine ring.
-
δ 3.0 - 2.0 (m, 6H): Aliphatic protons on the cyclopentanone and pyrrolidine rings.
¹³C NMR Spectroscopy (Predicted)
(126 MHz, CDCl₃)
-
δ ~175: Carbonyl carbon of the lactam.
-
δ ~155: Carbonyl carbon of the carbamate.
-
δ ~136: Quaternary aromatic carbon of the benzyl group.
-
δ ~128.5, 128.0, 127.8: Aromatic carbons of the benzyl group.
-
δ ~67: Methylene carbon (-CH₂-) of the benzyl group.
-
δ ~50-30: Aliphatic carbons of the bicyclic ring system.
Infrared (IR) Spectroscopy (Predicted)
(ATR)
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1740 cm⁻¹: Carbonyl (C=O) stretching of the ketone.
-
~1700 cm⁻¹: Carbonyl (C=O) stretching of the carbamate.
-
~1420 cm⁻¹: C-N stretching.
-
~1250 cm⁻¹: C-O stretching of the carbamate.
Mass Spectrometry (Predicted)
-
[M+H]⁺: 260.13
-
[M+Na]⁺: 282.11
-
Common Fragmentation: Loss of the benzyl group (C₇H₇, 91 m/z) or the entire benzyloxycarbonyl group.
Chemical Reactivity and Stability
The chemical behavior of this compound is primarily dictated by the lactam functionality and the N-Cbz protecting group.
Lactam Reactivity
The five-membered γ-lactam ring is generally stable but can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding amino acid. The adjacent ketone offers a site for nucleophilic addition or reduction using agents like sodium borohydride.
N-Cbz Group Reactivity
The benzyloxycarbonyl group is a robust protecting group, stable to a wide range of acidic and basic conditions, making it orthogonal to many other protecting groups like Boc.[7] Its primary mode of cleavage is through catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis [7]
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the mixture under a hydrogen atmosphere (balloon pressure or ~50 psi in a Parr apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, hexahydrocyclopenta[c]pyrrol-5(1H)-one.
Caption: Key reactivity pathways for the title compound.
Conclusion and Future Directions
This compound is a valuable building block for the synthesis of complex nitrogen-containing molecules. Its defined stereochemistry and the versatile reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and handling, enabling researchers to effectively incorporate this scaffold into their drug discovery programs. Further experimental validation of the predicted physicochemical and spectral data is encouraged to build a more complete profile of this promising compound.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
- Medina-Franco, J.L., et al. (2019).
- Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules.
- Al-Karadaghi, S., et al. Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
-
MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]
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CP Lab Safety. This compound, 98% Purity, C15H17NO3, 5 grams. Available from: [Link]
-
MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Available from: [Link]
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SciSpace. Asymmetric Synthesis and Antimicrobial Activity of Some New Mono and Bicyclic β-Lactams. Available from: [Link]
-
PubChem. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine. Available from: [Link]
-
ACS Publications. Organic Letters Ahead of Print. Available from: [Link]
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Unlocking New Frontiers in Peptidomimetics: A Technical Guide to Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate as a Constrained Proline Analog
Foreword: The Quest for Conformational Control in Drug Design
In the intricate dance of molecular recognition that governs biological processes, the three-dimensional structure of a molecule is paramount. For researchers in drug development, the ability to precisely control the conformation of bioactive peptides and small molecules is a cornerstone of modern medicinal chemistry. Proline, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone, often inducing critical β-turns.[1] However, the inherent flexibility of the pyrrolidine ring in proline still allows for a degree of conformational heterogeneity. This technical guide delves into a powerful tool for achieving even greater structural rigidity: benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a constrained bicyclic proline analog. By fusing a cyclopentane ring to the proline scaffold, this analog offers a pre-organized and rigidified structure, enabling the design of peptidomimetics with enhanced potency, selectivity, and metabolic stability.
This document serves as an in-depth resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, conformational properties, and applications of this valuable building block. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Strategic Advantage of Bicyclic Proline Analogs
The introduction of conformational constraints into a peptide or small molecule therapeutic can offer several distinct advantages:
-
Entropy Reduction: By locking the molecule into a bioactive conformation, the entropic penalty of binding to its target is significantly reduced, often leading to a substantial increase in binding affinity.
-
Enhanced Selectivity: A rigidified analog may fit more precisely into the binding pocket of its intended target while being sterically excluded from off-target receptors, thereby improving selectivity and reducing side effects.
-
Increased Proteolytic Stability: The unnatural bicyclic structure can shield the amide bonds from enzymatic degradation, prolonging the in vivo half-life of the therapeutic.
-
Improved Pharmacokinetic Properties: The introduction of non-natural amino acids can modulate the physicochemical properties of a peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound (a Cbz-protected bicyclic proline analog) is an exemplary scaffold for achieving these benefits. The fused ring system severely restricts the puckering of the pyrrolidine ring and the accessible Ramachandran space, presenting a well-defined and predictable conformational element for rational drug design.
Synthesis of this compound
The synthesis of this constrained proline analog can be achieved through several routes. A common and effective strategy involves the protection of the commercially available cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one. Below is a detailed, field-proven protocol adapted from the synthesis of the analogous tert-butyl carbamate (Boc)-protected derivative.[2]
Synthetic Scheme
Caption: Synthetic route to the target constrained proline analog.
Detailed Experimental Protocol
Materials:
-
cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one
-
Benzyl Chloroformate (Cbz-Cl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 eq). Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (1.2 eq) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of benzyl chloroformate.
-
Triethylamine: This organic base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
0 °C Addition: The slow, cooled addition of the reactive benzyl chloroformate helps to control the exothermicity of the reaction and minimize the formation of side products.
-
Aqueous Workup: The washing steps with NaHCO3 and brine are essential to remove any remaining acid, base, and water-soluble impurities.
An alternative and powerful method for the construction of such bicyclic systems is the Pauson-Khand reaction , a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, often mediated by a cobalt carbonyl complex.[3][4] This intramolecular reaction can be a highly efficient route for the synthesis of cyclopentenone-fused ring systems.[5][6]
Conformational Analysis and Structural Insights
The defining feature of this compound is its rigid bicyclic structure. This rigidity locks the pyrrolidine ring into a specific pucker, in contrast to the more flexible puckering observed in proline itself.[7] The fusion of the cyclopentanone ring restricts the conformational freedom of the five-membered pyrrolidine ring, leading to a more defined and predictable orientation of the substituents.
Caption: Conformational constraint of the bicyclic proline analog.
Applications in Peptidomimetics and Drug Discovery
The incorporation of this compound into peptides can have a profound impact on their biological activity. By enforcing a specific turn geometry, this analog can pre-organize the peptide backbone for optimal interaction with its biological target.
Case Studies with Bicyclic Proline Analogs
While specific examples utilizing the title compound are sparse in the literature, numerous studies on other bicyclic proline analogs highlight the potential of this scaffold. For instance, peptidomimetics based on substituted bicyclic 2-pyridones have been designed as inhibitors of pilus assembly in uropathogenic E. coli, demonstrating the utility of such constrained systems in targeting bacterial virulence.[9] Furthermore, novel bicyclic[3.3.0]proline peptidyl α-ketoamides have been developed as potent inhibitors of the 3CL-protease of SARS-CoV-2, showcasing the applicability of these analogs in antiviral drug discovery.[10]
| Bicyclic Proline Analog Scaffold | Biological Target | Therapeutic Area | Key Findings | Reference |
| Substituted Bicyclic 2-Pyridones | Chaperone-Usher Pathway | Antibacterial | Inhibition of P pili assembly in E. coli. | [9] |
| Bicyclic[3.3.0]proline Peptidyl α-Ketoamides | 3CL-Protease (Mpro) | Antiviral (SARS-CoV-2) | Potent inhibition of viral replication. | [10] |
| Hybrid Cyclobutane/Proline-Containing Peptidomimetics | Cell Membrane | Drug Delivery | Influence of conformational constraint on cell penetration. |
Workflow for Evaluating the Impact on Peptide-Protein Binding
The following workflow outlines a typical experimental approach to assess the benefits of incorporating this compound into a bioactive peptide.
Caption: Workflow for evaluating the constrained proline analog.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The benzyl-protected carboxylic acid form of the analog can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general procedure for Fmoc-based SPPS.
Protocol for SPPS Incorporation
Materials:
-
Fmoc-protected amino acids
-
Rink amide or Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
This compound (after removal of the Cbz group and protection with Fmoc)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (or the Fmoc-protected bicyclic proline analog) with a coupling reagent (e.g., DIC) and an additive (e.g., OxymaPure®) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality Behind Experimental Choices:
-
Fmoc/tBu Strategy: This is a widely used and robust chemistry for SPPS, allowing for the assembly of a wide range of peptide sequences.
-
Coupling Reagents: Reagents like DIC and additives like OxymaPure® facilitate the formation of the amide bond with high efficiency and minimal racemization.
-
Piperidine: This secondary amine is a standard reagent for the rapid and clean removal of the base-labile Fmoc protecting group.
-
TFA Cleavage Cocktail: The strong acid TFA is required to cleave the peptide from the resin and remove most common acid-labile side-chain protecting groups. The scavengers (e.g., TIS and water) are included to trap reactive carbocations generated during cleavage.
Conclusion and Future Perspectives
This compound represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its rigid bicyclic scaffold offers a predictable and effective means of introducing conformational constraint into peptides and small molecules, with the potential to significantly enhance their therapeutic properties. As our understanding of the intricate relationship between molecular conformation and biological activity continues to grow, the strategic application of such constrained proline analogs will undoubtedly play an increasingly important role in the design of next-generation therapeutics. Future research in this area will likely focus on the development of novel synthetic routes to access a wider diversity of substituted bicyclic proline analogs, as well as their application in targeting challenging protein-protein interactions and other previously "undruggable" targets.
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Design, synthesis and evaluation of peptidomimetics based on substituted bicyclic 2-pyridones-targeting virulence of uropathogenic E. coli. PubMed. [Link]
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An E/Z conformational behaviour study on the trypanocidal action of lipophilic spiro carbocyclic 2,6-diketopiperazine-1-acetohydroxamic acids. PubMed Central. [Link]
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The Bicyclic Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel chemical entities with superior efficacy and safety profiles has driven a paradigm shift away from flat, two-dimensional molecules towards more complex, three-dimensional scaffolds. The bicyclic pyrrolidine core, a conformationally restricted and Fsp3-rich building block, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural rigidity allows for a more precise presentation of pharmacophoric elements to their biological targets, often leading to enhanced potency and selectivity. This technical guide provides an in-depth exploration of the diverse biological activities of bicyclic pyrrolidine derivatives, delving into their mechanisms of action, the experimental methodologies used to elucidate their function, and the structure-activity relationships that guide their development.
Antiparasitic Activity: Targeting Essential Enzymatic Hubs
A compelling example of the therapeutic potential of bicyclic pyrrolidine derivatives lies in their potent activity against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis.
Mechanism of Action: Inhibition of Phenylalanine-tRNA Synthetase (PheRS)
Bicyclic pyrrolidines have been identified as potent and selective inhibitors of Toxoplasma gondii phenylalanine-tRNA synthetase (TgPheRS).[2][3] This enzyme is crucial for the parasite's survival as it catalyzes the attachment of phenylalanine to its corresponding tRNA molecule, a critical step in protein synthesis. The selective inhibition of TgPheRS over its human counterpart is a key advantage, minimizing off-target effects and potential toxicity.[4][5] The inhibition of this vital enzyme leads to the cessation of protein production, ultimately resulting in parasite death.[6]
Experimental Workflow for Assessing Anti-Toxoplasma Activity
The evaluation of bicyclic pyrrolidine derivatives as anti-toxoplasma agents follows a hierarchical and self-validating experimental workflow, progressing from enzymatic assays to in vivo efficacy studies.
Caption: Experimental workflow for the evaluation of bicyclic pyrrolidine derivatives against Toxoplasma gondii.
Detailed Experimental Protocols
1. Thermal Shift Assay for Target Engagement
This biochemical assay provides a rapid assessment of compound binding to the target enzyme, TgPheRS.
-
Principle: The binding of a ligand (the bicyclic pyrrolidine inhibitor) to a protein (TgPheRS) generally increases the protein's thermal stability. This change in the melting temperature (Tm) is monitored using a fluorescent dye that binds to unfolded proteins.
-
Protocol:
-
Purified TgPheRS and human PheRS (HsPheRS) are diluted to a final concentration of 2 µM in a buffer containing 200 mM NaCl, 5 mM MgCl2, 50 mM Tris (pH 7.5), and a fluorescent dye (e.g., SYPRO Orange).[4]
-
The test compound (e.g., 20 µM) is added to the enzyme solutions.[4]
-
Control samples include the enzyme alone (Apo) and the enzyme with its natural substrates (ATP and L-phenylalanine).[4]
-
The samples are subjected to a temperature ramp (e.g., 25°C to 99°C at 1°C/min) in a quantitative real-time PCR system.[4]
-
The fluorescence is monitored, and the change in melting temperature (ΔTm) is calculated. A larger ΔTm for TgPheRS compared to HsPheRS indicates selective binding.[4]
-
2. In Vivo Efficacy in a Murine Model of Acute Toxoplasmosis
This protocol assesses the ability of a lead compound to control parasite replication in a living organism.
-
Principle: Mice are infected with a lethal dose of T. gondii, and the efficacy of the test compound is evaluated by monitoring parasite burden and survival.
-
Protocol:
-
Female BALB/c mice are infected intraperitoneally with 10^6 tachyzoites of a transgenic T. gondii strain expressing luciferase.[7]
-
Three days post-infection, baseline parasite burden is quantified by injecting luciferin and measuring bioluminescence using an in vivo imaging system.[7]
-
Treatment is initiated with the bicyclic pyrrolidine derivative (e.g., administered orally or intraperitoneally) at a predetermined dose and schedule. A vehicle control group is included.[7]
-
Parasite burden is monitored at regular intervals using bioluminescence imaging.[7]
-
The efficacy of the compound is determined by the reduction in parasite load and increased survival of the treated mice compared to the control group.[7]
-
Anticancer Activity: Covalently Engaging Oncogenic Drivers
Certain bicyclic pyrrolidine derivatives have been ingeniously designed as covalent inhibitors of KRAS G12C, a mutated oncogene prevalent in several cancers, including non-small cell lung cancer and colorectal cancer.[8][9]
Mechanism of Action: Targeting the "Undruggable" KRAS G12C
The G12C mutation in KRAS introduces a cysteine residue that is not present in the wild-type protein. This unique feature allows for the design of covalent inhibitors that specifically and irreversibly bind to this mutant cysteine, locking the KRAS protein in an inactive state.[10][11] This prevents the downstream activation of pro-proliferative signaling pathways, such as the MAPK and PI3K pathways, thereby inhibiting cancer cell growth.[10][12][13][14]
Caption: Simplified KRAS G12C signaling pathway and the mechanism of its inhibition by bicyclic pyrrolidine derivatives.
Experimental Protocol: Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[15]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16][17][18]
-
Protocol:
-
Seed cancer cells (e.g., MIA PaCa-2, which harbors the KRAS G12C mutation) in a 96-well plate and allow them to adhere overnight.[8]
-
Treat the cells with serial dilutions of the bicyclic pyrrolidine derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known KRAS G12C inhibitor like sotorasib).[8]
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Table 1: Representative Biological Activity Data for Bicyclic Pyrrolidine Derivatives
| Compound Class | Target | Assay | Model System | Activity (IC50/EC50) | Reference |
| Anti-parasitic | T. gondii PheRS | Enzyme Inhibition | Purified Enzyme | Low µM | [3][4] |
| T. gondii | Cell Growth | Tachyzoites | Low µM | [2][5] | |
| Anticancer | KRAS G12C | Cell Viability | MIA PaCa-2 cells | Sub-µM | [8] |
| Neuroprotective | Acetylcholinesterase | Enzyme Inhibition | Purified Enzyme | µM range | [19][20] |
Neuroprotective Applications: Modulating Cholinergic Pathways in Alzheimer's Disease
Chiral bicyclic pyrrolidine derivatives are being actively investigated for their potential to treat neurodegenerative disorders like Alzheimer's disease by targeting key enzymes in the brain.[19][20][21]
Mechanism of Action: Inhibition of Acetylcholinesterase (AChE)
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognitive function.[22] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[22] By inhibiting AChE, bicyclic pyrrolidine derivatives can increase the synaptic levels and duration of action of ACh, thereby providing symptomatic relief.[5][23] Furthermore, AChE has been implicated in the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease, suggesting that its inhibition may also have disease-modifying effects.[2][24]
Caption: Mechanism of action of bicyclic pyrrolidine AChE inhibitors in enhancing cholinergic neurotransmission.
Conclusion: A Scaffold with a Bright Future
The bicyclic pyrrolidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. Its unique structural features have enabled the design of potent and selective inhibitors for a diverse range of biological targets. The examples highlighted in this guide—from combating parasitic infections and cancer to potentially mitigating the effects of neurodegenerative diseases—underscore the profound impact of this chemical motif in medicinal chemistry. As our understanding of disease biology deepens and synthetic methodologies evolve, we can anticipate that bicyclic pyrrolidine derivatives will continue to play a pivotal role in the discovery of next-generation medicines.
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The Strategic Core: A Technical Guide to Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical analysis of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a pivotal starting material in contemporary medicinal chemistry. We will dissect its synthesis, emphasizing the chemical logic underpinning methodological choices, and explore its application as a versatile scaffold in the development of novel therapeutics, particularly in the antiviral domain.
Introduction: The Significance of the Fused Bicyclic Pyrrolidine Scaffold
The hexahydrocyclopenta[c]pyrrole core is a privileged scaffold in medicinal chemistry, imparting conformational rigidity and three-dimensional complexity to molecules. This bicyclic system is a key component in a range of biologically active compounds, noted for its ability to orient substituents in precise vectors, thereby facilitating optimal interactions with biological targets. The subject of this guide, this compound, is a strategically protected form of this core, rendering it an ideal building block for multi-step synthetic campaigns. The benzyl carbamate (Cbz) protecting group offers robust stability under a variety of reaction conditions, yet can be readily removed under mild hydrogenolysis, ensuring orthogonality with many other protecting group strategies.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast number of natural products and synthetic drugs, valued for its favorable pharmacokinetic properties and its role as a versatile pharmacophore.[1][2] When fused with a cyclopentanone ring, as in the present case, the resulting bicyclic lactam presents a unique topographical profile that has proven to be particularly advantageous in the design of enzyme inhibitors and other targeted therapies.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound and its stereoisomers often leverages intramolecular cyclization strategies, with the Pauson-Khand reaction being a prominent and elegant approach for the construction of the fused cyclopentenone ring system.[3][4][5] This formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, provides a powerful means to forge the bicyclic core in a convergent manner.
Retrosynthetic Analysis and Key Strategic Considerations
A logical retrosynthetic disconnection of the target molecule points towards an enyne precursor, which can undergo an intramolecular Pauson-Khand reaction. The choice of starting materials for the enyne is critical and dictates the stereochemical outcome of the final product. For the synthesis of the enantiomerically pure (3aR,6aS) stereoisomer, a chiral starting material is essential.
Caption: Retrosynthetic pathway for the target molecule.
Illustrative Synthetic Protocol: The Pauson-Khand Approach
The following is a representative, step-by-step protocol for the synthesis of the racemic mixture of this compound. Enantioselective variations often employ chiral auxiliaries or catalysts.
Step 1: Synthesis of the Enyne Precursor
-
To a solution of allylamine in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture to 0 °C and add benzyl chloroformate dropwise to form N-allylbenzyl carbamate.
-
After reaction completion, the N-allylbenzyl carbamate is isolated and then subjected to N-alkylation with propargyl bromide in the presence of a strong base (e.g., sodium hydride) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) to yield the key enyne precursor, benzyl allyl(prop-2-yn-1-yl)carbamate.
Step 2: Intramolecular Pauson-Khand Reaction
-
The enyne precursor is dissolved in a suitable solvent, such as toluene or tetrahydrofuran (THF).
-
Dicobalt octacarbonyl (Co₂(CO)₈) is added, and the mixture is stirred under an inert atmosphere, leading to the formation of the alkyne-cobalt complex.
-
The reaction is then heated to promote the intramolecular cycloaddition. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is worked up, often involving oxidative removal of the cobalt residues, followed by purification by column chromatography to afford this compound.
| Step | Key Reagents and Conditions | Typical Yield (%) |
| 1 | Allylamine, Benzyl chloroformate, Triethylamine; then Propargyl bromide, NaH, DMF | 60-70 |
| 2 | Co₂(CO)₈, Toluene, Heat | 40-50 |
Table 1: Summary of a typical synthetic sequence and expected yields.
Caption: Synthetic workflow for the target molecule.
Application as a Starting Material in Drug Discovery: A Case Study in Hepatitis C Virus (HCV) Inhibitors
This compound, particularly its (3aR,6aS) stereoisomer, has emerged as a crucial building block in the synthesis of potent inhibitors of the Hepatitis C virus NS5A protein.[6] The NS5A protein is a key component of the HCV replication complex, and its inhibition is a clinically validated strategy for the treatment of chronic HCV infection.
Role in the Synthesis of Velpatasvir
A prominent example of the utility of this starting material is in the synthesis of Velpatasvir (formerly GS-5816), a pangenotypic HCV NS5A inhibitor developed by Gilead Sciences.[7] The hexahydrocyclopenta[c]pyrrole core of Velpatasvir provides a rigid scaffold that correctly orients the appended pharmacophoric groups for high-affinity binding to the NS5A protein.
The synthesis of Velpatasvir involves the coupling of the deprotected hexahydrocyclopenta[c]pyrrol-5-one core with other key fragments of the molecule. The benzyl carbamate protecting group of the starting material is typically removed via hydrogenolysis to liberate the secondary amine, which is then acylated or otherwise functionalized in subsequent synthetic steps.
Caption: Role of the starting material in Velpatasvir synthesis.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, achievable through elegant and robust methodologies like the Pauson-Khand reaction, provides access to a highly valuable and versatile scaffold. The successful application of this starting material in the development of potent antiviral agents such as Velpatasvir underscores the importance of the hexahydrocyclopenta[c]pyrrole core in medicinal chemistry. As the quest for novel therapeutics continues, it is anticipated that this and related bicyclic pyrrolidine derivatives will continue to be instrumental in the design and synthesis of the next generation of targeted medicines.
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The Hexahydrocyclopenta[c]pyrrole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The hexahydrocyclopenta[c]pyrrole scaffold, a bicyclic nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique three-dimensional architecture and conformational rigidity have made it a cornerstone in the design of a multitude of biologically active molecules and approved therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of the hexahydrocyclopenta[c]pyrrole core. It delves into the evolution of its synthetic methodologies, from early pioneering work to modern stereoselective strategies. Furthermore, this guide explores the critical role of this scaffold in drug development, highlighting key examples of pharmaceuticals and clinical candidates that incorporate this essential core. Detailed experimental protocols for its synthesis and characterization are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile heterocyclic system in their own research endeavors.
Introduction: The Significance of a Fused Bicyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can effectively modulate biological targets is perpetual. The hexahydrocyclopenta[c]pyrrole core, also known as 3-azabicyclo[3.3.0]octane, has garnered significant attention due to its inherent structural features that are highly desirable in drug design.[1] Its fused five-membered ring system imparts a defined and rigid conformation, which can lead to enhanced binding affinity and selectivity for target proteins. This rigidity minimizes the entropic penalty upon binding, a key consideration in the development of potent therapeutics.
The pyrrolidine moiety within the scaffold provides a basic nitrogen atom, which can be crucial for establishing key interactions with biological targets, such as hydrogen bonding, and for modulating physicochemical properties like solubility. The cyclopentane ring fused to the pyrrole offers a lipophilic surface that can engage with hydrophobic pockets in protein binding sites. The strategic placement of substituents on this bicyclic system allows for the fine-tuning of a molecule's pharmacological profile, making it a versatile template for structure-activity relationship (SAR) studies.
This guide will navigate the historical context of the hexahydrocyclopenta[c]pyrrole core, charting its journey from initial synthesis to its current status as a key building block in modern pharmaceuticals.
A Historical Perspective: The Discovery and Evolution of Synthesis
The first documented synthesis of the octahydrocyclopenta[c]pyrrole core was reported by R. Griot in 1959.[2] This seminal work, published in Helvetica Chimica Acta, described the reduction of cyclopentyl imide using lithium aluminum hydride (LiAlH₄) in a tetrahydrofuran solution, yielding the target compound.[2] While effective, the use of a highly reactive reagent like LiAlH₄ posed challenges for large-scale industrial production due to safety concerns.[2]
This initial breakthrough paved the way for the development of more practical and scalable synthetic routes. Over the decades, significant efforts have been dedicated to devising efficient methods for constructing this valuable scaffold. These can be broadly categorized as follows:
-
Reduction of Cyclic Imides and Lactams: This classical approach, pioneered by Griot, remains a viable method. Modern variations often employ safer reducing agents. A notable example is the use of a boron reducing agent, such as sodium borohydride, in the presence of a Lewis acid promoter to reduce cyclopentimide.[2]
-
Hydrogenation of 1,2-Dicyanocyclo-1-pentene: This method provides an alternative pathway to the hexahydrocyclopenta[c]pyrrole core.[1][3] The catalytic hydrogenation of the dinitrile precursor leads to the formation of the desired bicyclic amine.[3]
-
Cascade Annulations: More recently, elegant cascade reactions have been developed for the stereoselective synthesis of highly functionalized hexahydrocyclopenta[c]pyrrole frameworks.[1][4] For instance, a base-mediated cascade [3 + 2]/[2 + 3] annulation of β-CF3-1,3-enynamides with tosylaminomethyl enones has been reported to produce angularly substituted derivatives.[1][4] These advanced methods offer access to a diverse range of analogs for medicinal chemistry exploration.
The evolution of these synthetic strategies reflects the increasing importance of the hexahydrocyclopenta[c]pyrrole core in drug discovery, with a continuous drive towards more efficient, scalable, and versatile methodologies.
The Hexahydrocyclopenta[c]pyrrole Core in Drug Development: A Privileged Scaffold
The unique structural and physicochemical properties of the hexahydrocyclopenta[c]pyrrole scaffold have led to its incorporation into a variety of therapeutic agents across different disease areas.[1] Its ability to serve as a rigid and versatile template has been instrumental in the development of potent and selective drugs.
Key Therapeutic Applications and Exemplary Molecules
The hexahydrocyclopenta[c]pyrrole core is a key intermediate in the synthesis of several marketed drugs and clinical candidates.[2] Notable examples include:
-
Telaprevir (VX-950): An antiviral drug used for the treatment of hepatitis C, Telaprevir features the octahydrocyclopenta[c]pyrrole moiety as a crucial component of its structure.[2] This scaffold plays a vital role in orienting the key pharmacophoric groups for optimal interaction with the HCV NS3/4A serine protease.
-
Gliclazide: This sulfonylurea medication is used to treat type 2 diabetes. The hexahydrocyclopenta[c]pyrrole core serves as a key synthetic intermediate in its preparation.[2]
-
Antibacterial Agents: Novel oxazolidinone-class antimicrobial agents incorporating 5-substituted octahydrocyclopenta[c]pyrrole moieties have shown potent activity against Mycobacterium tuberculosis and other clinically important resistant bacteria.[5] These compounds demonstrate the utility of the scaffold in the design of new antibiotics to combat the growing threat of antimicrobial resistance.[5]
Biological Activities and Mechanism of Action
The biological activity of compounds containing the hexahydrocyclopenta[c]pyrrole core is diverse and dependent on the overall molecular structure. The scaffold itself does not possess inherent biological activity but rather serves as a rigid framework to present various functional groups in a specific spatial orientation for optimal target engagement.
In the case of oxazolidinone antibacterials, the hexahydrocyclopenta[c]pyrrole moiety is appended to the C-ring of the linezolid scaffold.[5] Docking studies have suggested that hydroxyl groups on this azabicyclic ring can interact with the same hydrophobic pocket as linezolid, contributing to the potent inhibitory activity against bacterial protein synthesis.[5]
The versatility of this core allows for its application in targeting a wide range of biological entities, from viral proteases to bacterial ribosomes, underscoring its status as a privileged scaffold in drug discovery.[2][5]
Experimental Protocols: Synthesis and Characterization
To facilitate the practical application of the hexahydrocyclopenta[c]pyrrole core, this section provides a detailed, step-by-step methodology for its synthesis via the reduction of cyclopentimide, a common and scalable approach.
Synthesis of Octahydrocyclopenta[c]pyrrole from Cyclopentimide
This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis.[2]
Materials:
-
Cyclopentimide
-
Sodium borohydride (NaBH₄)
-
Lewis acid promoter (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve cyclopentimide (1 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.1 to 5 equivalents) portion-wise to the stirred solution.
-
Addition of Promoter: Slowly add the Lewis acid promoter (1 to 5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C. Cautiously quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic (pH 2-3).
-
Extraction (Acidic): Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x). Discard the combined organic layers from this acidic extraction.
-
Basification and Extraction (Basic): To the acidic aqueous layer, add saturated sodium carbonate solution until the pH is basic (pH 8-9).
-
Final Extraction: Extract the basified aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers from the basic extraction, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude octahydrocyclopenta[c]pyrrole can be further purified by distillation or crystallization to yield the final product as a white solid.[2]
Characterization
The synthesized octahydrocyclopenta[c]pyrrole should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the bicyclic system. |
| ¹³C NMR | Resonances for the carbon atoms of the hexahydrocyclopenta[c]pyrrole core. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |
| HPLC | A single major peak indicating the purity of the compound. |
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
Figure 1: Overview of major synthetic routes to the hexahydrocyclopenta[c]pyrrole core.
Figure 2: A generalized workflow for the synthesis and characterization of octahydrocyclopenta[c]pyrrole.
Conclusion
The hexahydrocyclopenta[c]pyrrole core has firmly established itself as a valuable and versatile scaffold in the field of medicinal chemistry and drug development. From its initial synthesis over six decades ago, the methodologies for its construction have evolved significantly, enabling access to a wide array of derivatives. Its incorporation into successful therapeutic agents highlights its importance as a privileged structure. This technical guide has provided a comprehensive overview of the history, synthesis, and application of this remarkable heterocyclic system. It is anticipated that the insights and protocols detailed herein will serve as a valuable resource for researchers and scientists, empowering them to harness the full potential of the hexahydrocyclopenta[c]pyrrole core in the design and discovery of next-generation therapeutics.
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Chen, T., Zhu, S., Zhang, J., He, S., & Xiao, Y. (2026). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters. [Link]
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An In-depth Technical Guide to Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, with a focus on the strategic application of the Pauson-Khand reaction, explore its chemical properties, and discuss its potential as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their work.
Introduction: The Significance of the Hexahydrocyclopenta[c]pyrrole Scaffold
The hexahydrocyclopenta[c]pyrrole core is a bicyclic nitrogen-containing heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of compounds that can interact with high specificity and affinity with biological targets. Derivatives of this core structure are being investigated for a wide range of therapeutic applications, including as antiviral, anticancer, and antibacterial agents. The pyrrole moiety, in general, is a well-established pharmacophore present in numerous natural products and approved drugs.[1]
This compound, with the CAS number 148404-29-9, is a protected form of the hexahydrocyclopenta[c]pyrrol-5-one core. The benzyl carbamate (Cbz) protecting group is strategically employed to mask the secondary amine during synthetic manipulations, allowing for selective reactions at other positions of the molecule. The Cbz group can be readily removed under various conditions, most commonly via catalytic hydrogenation, providing a facile route to the free amine for further functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 148404-29-9 | [2] |
| Molecular Formula | C₁₅H₁₇NO₃ | [2] |
| Molecular Weight | 259.30 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Purity | ≥98% (commercially available) | [2] |
Synthesis of the Core Structure: A Strategic Approach via the Pauson-Khand Reaction
The construction of the fused cyclopentenone ring system is a key challenge in the synthesis of this compound. The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, presents an elegant and efficient solution for the formation of α,β-cyclopentenones. This reaction is particularly well-suited for intramolecular cyclizations to form fused bicyclic systems with high regio- and stereoselectivity.
The general mechanism of the Pauson-Khand reaction involves the formation of a cobalt-alkyne complex, followed by coordination of the alkene, migratory insertion of carbon monoxide, and reductive elimination to yield the cyclopentenone product.
Below is a proposed, detailed protocol for the synthesis of the target molecule, based on the well-established principles of the Pauson-Khand reaction.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Benzyl allyl(prop-2-yn-1-yl)carbamate (Enyne Precursor)
-
Reaction Setup: To a solution of N-allyl-N-(prop-2-yn-1-yl)amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a base such as triethylamine or pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (1.1 eq) to the cooled solution while stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure enyne precursor.
Step 2: Intramolecular Pauson-Khand Reaction
-
Formation of the Cobalt Complex: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the enyne precursor (1.0 eq) in a dry, degassed solvent such as toluene or dichloromethane. Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) and stir the mixture at room temperature for 1-2 hours, or until the formation of the cobalt-alkyne complex is complete (indicated by a color change and TLC analysis).
-
Cycloaddition: Equip the flask with a reflux condenser and a balloon of carbon monoxide. Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove cobalt residues. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Applications in Drug Development
The hexahydrocyclopenta[c]pyrrole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it a valuable starting point for the design of new drugs.
The title compound, this compound, serves as a key intermediate for the synthesis of a variety of more complex molecules. The ketone functionality at the 5-position can be further manipulated, for example, through reduction to an alcohol, reductive amination to introduce new substituents, or conversion to an oxime. The secondary amine, after deprotection of the Cbz group, is a key handle for introducing diversity through acylation, alkylation, or sulfonylation reactions.
Sources
An In-depth Technical Guide on the Safety and Handling of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Abstract
Introduction and Chemical Identity
Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a heterocyclic organic compound with the molecular formula C₁₅H₁₇NO₃.[1] Its structure features a fused bicyclic pyrrolidine ring system, a ketone, and an N-benzyloxycarbonyl (Cbz) protecting group. The absence of a dedicated Safety Data Sheet (SDS) necessitates a thorough evaluation of its potential hazards based on its chemical architecture. This guide is predicated on the principle of treating all compounds with unknown toxicity as potentially hazardous.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 148404-29-9 | [1] |
| Molecular Formula | C₁₅H₁₇NO₃ | [1] |
| Molecular Weight | 259.30 g/mol | [1] |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structure |
Hazard Assessment and GHS Classification (Anticipated)
A definitive GHS classification for this compound is not available. However, based on the known hazards of structurally analogous compounds, such as N-substituted pyrrolidones and benzyl carboxylates, the following potential hazards should be assumed:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
It is imperative to handle this compound with the same precautions as a substance with these classifications until empirical data becomes available.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is essential when handling this compound. The following PPE and engineering controls are mandatory:
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3] A face shield should be worn in situations where splashing is a significant risk.
-
Skin Protection: A standard laboratory coat must be worn and kept fastened. Nitrile or neoprene gloves should be worn to prevent skin contact.[2] Regularly inspect gloves for any signs of degradation or perforation.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Engineering Controls: A well-ventilated laboratory is crucial.[5] Safety showers and eyewash stations must be readily accessible.
Safe Handling and Storage Protocols
Adherence to prudent laboratory practices is the cornerstone of safety when working with uncharacterized substances.
Handling
-
Avoidance of Exposure: Do not taste or smell the chemical.[6] Minimize the creation of dust when handling the solid.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or apply cosmetics in the laboratory.[6]
-
Spill Management: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.
Storage
-
Container Integrity: Store in a tightly sealed, properly labeled container.
-
Storage Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Reactivity Profile
The chemical structure of this compound contains several functional groups that dictate its reactivity:
-
β-Keto Ester Moiety: This functional group is susceptible to reaction with both acids and bases.[7] The α-proton is acidic and can be removed by a base, forming an enolate which is a potent nucleophile.
-
N-Benzyloxycarbonyl (Cbz) Group: This protecting group can be cleaved under various conditions, most commonly by catalytic hydrogenation.
-
Ketone: The ketone carbonyl can undergo nucleophilic attack.
Diagram 1: Key Functional Groups and Potential Reactivity
Caption: Key reactive sites on the molecule.
Experimental Workflow: A General Protocol for Use
The following workflow outlines a generalized procedure for the use of this compound in a typical laboratory reaction. This protocol is designed to be self-validating by incorporating safety checks at each stage.
Diagram 2: Experimental Workflow
Caption: A generalized experimental workflow.
Step-by-Step Methodology
-
Preparation:
-
Thoroughly review all available literature on the planned reaction, paying close attention to the properties of all reagents and potential side reactions.
-
Don all required PPE as outlined in Section 3.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
-
Weighing:
-
Weigh the required amount of this compound on an analytical balance, preferably within the fume hood or in a designated weighing area with local exhaust ventilation.
-
Handle the solid carefully to minimize the generation of dust.
-
Immediately clean any spills on the balance or surrounding area.
-
-
Dissolution:
-
In a clean, dry reaction vessel inside the fume hood, add the appropriate solvent.
-
Slowly add the weighed solid to the solvent with gentle swirling or magnetic stirring to facilitate dissolution.
-
-
Reaction:
-
Slowly add any other reagents to the reaction mixture. Be mindful of any potential exothermic reactions and have a cooling bath on standby if necessary.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Quenching:
-
Once the reaction is complete, cool the reaction mixture to a safe temperature.
-
Slowly and carefully add the quenching agent to neutralize any reactive species.
-
-
Workup and Purification:
-
Perform any necessary extractions, washes, and purification steps (e.g., column chromatography) within the fume hood.
-
-
Waste Disposal:
-
Segregate all chemical waste into appropriately labeled containers (e.g., halogenated vs. non-halogenated organic waste).
-
Dispose of all waste in accordance with institutional and local regulations.
-
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
While specific toxicological data for this compound is not currently available, a comprehensive safety and handling plan can be effectively implemented by extrapolating from the known hazards of structurally related compounds and adhering to established principles of laboratory safety. A proactive and cautious approach, centered on the consistent use of engineering controls and personal protective equipment, is paramount to ensuring the well-being of all personnel handling this compound.
References
- Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from University of Tennessee, Knoxville, Environmental Health & Safety website.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.).
- β-keto ester Definition - Organic Chemistry II Key Term. (n.d.).
- Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404.
- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI.
- Mastering β-keto esters. (2025).
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- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from Princeton University, Environmental Health & Safety website.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.).
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Methodological & Application
[3+2] cycloaddition for bicyclic pyrrolidine synthesis
An Application Guide to the [3+2] Cycloaddition for Bicyclic Pyrrolidine Synthesis
Abstract: The bicyclic pyrrolidine motif is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational rigidity and three-dimensional complexity.[1][2][3] Among the most powerful and atom-economical methods for constructing this framework is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings, practical methodologies, and critical insights for successfully implementing this transformation. We will explore various catalytic systems, provide detailed, validated protocols, and discuss the causality behind key experimental choices to empower the rational design and execution of these powerful reactions.
The Strategic Importance of Bicyclic Pyrrolidines
In modern drug discovery, moving beyond flat, sp²-hybridized molecules is critical for accessing novel chemical space and improving pharmacological properties.[1] Bicyclic pyrrolidines, rich in sp³-centers, offer a solution by introducing conformational constraint. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1] Notable drugs and bioactive compounds incorporating this scaffold underscore its significance. For instance, the evolution of the HCV protease inhibitor Telaprevir involved the incorporation of a bicyclic pyrrolidine to improve binding affinity at the flat, hydrophobic active site of the NS3-4A protease.[1]
The [3+2] Cycloaddition: A Convergent Approach
The 1,3-dipolar [3+2] cycloaddition is a cornerstone of heterocyclic chemistry.[4][6] It involves the reaction of a 1,3-dipole (a three-atom, four-π-electron system) with a dipolarophile (a two-atom, two-π-electron system) to form a five-membered ring. For pyrrolidine synthesis, the azomethine ylide is the most prominent 1,3-dipole.
Generating the Key Intermediate: The Azomethine Ylide
An azomethine ylide is a versatile intermediate that can be generated through several methods. The choice of method dictates the ylide's stability and reactivity, which in turn influences the required reaction conditions. Common generation methods include:
-
Decarboxylation of α-amino acids: Heating an α-amino acid with an aldehyde or ketone generates a non-stabilized azomethine ylide via the condensation and subsequent loss of CO₂.[7][8] This is a classic and highly effective method.
-
Deprotonation/Desilylation: The deprotonation of α-imino esters or the desilylation of α-silylamines provides a route to stabilized and non-stabilized ylides, respectively.[5]
-
Ring-opening of aziridines: Thermal or Lewis acid-catalyzed conrotatory ring-opening of aziridines can generate azomethine ylides.[9][10]
The general mechanism for the synthesis of a bicyclic pyrrolidine via an intramolecular [3+2] cycloaddition is depicted below.
Figure 1. Generalized mechanism of bicyclic pyrrolidine synthesis.
Protocol Application Note 1: Thermal [3+2] Cycloaddition for Medchem-Relevant Scaffolds
This protocol details a robust method for the synthesis of bicyclic fused pyrrolidines from non-stabilized azomethine ylides and endocyclic electron-deficient alkenes.[11][12] This approach is particularly effective for challenging substrates like "push-pull" and CF₃-substituted alkenes that may fail under other conditions.[13]
Causality Behind Experimental Choices
-
Reactants: The azomethine ylide is generated in situ from an appropriate precursor, often a secondary amine and an aldehyde (like paraformaldehyde). The dipolarophile is an endocyclic alkene, where the ring system provides the backbone for the final bicyclic structure. The electron-withdrawing group (EWG) on the alkene is crucial for lowering the LUMO energy, accelerating the reaction with the HOMO of the azomethine ylide.
-
Catalyst/Additive (LiF): While often considered a thermal reaction, the addition of lithium fluoride (LiF) is critical. It serves as a mild, heterogeneous base and fluoride source. Its low solubility prevents unwanted side reactions that can occur with strong, soluble bases. The high reaction temperature (140 °C) is necessary to overcome the activation energy for both ylide formation and the subsequent cycloaddition, especially for less reactive dipolarophiles.[12][13]
-
Solvent-Free Conditions: Running the reaction "neat" (without solvent) maximizes the concentration of reactants, which can significantly increase the reaction rate. This is particularly advantageous for less reactive substrates and is also a principle of green chemistry.[6][14]
Detailed Step-by-Step Protocol
Materials:
-
Secondary amine precursor (e.g., sarcosine, 1.0 equiv)
-
Aldehyde (e.g., paraformaldehyde, 1.2 equiv)
-
Endocyclic electron-deficient alkene (1.1 equiv)
-
Lithium Fluoride (LiF, 2.0 equiv), anhydrous
-
High-boiling point solvent for purification (e.g., toluene or xylenes)
-
Reaction vessel (e.g., sealed pressure tube) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Oil bath or heating mantle with temperature control
Procedure:
-
Vessel Preparation: Flame-dry the pressure tube under vacuum and backfill with an inert atmosphere (N₂ or Ar). This is critical to prevent moisture from quenching intermediates.
-
Reagent Addition: To the cooled tube, add the secondary amine precursor (1.0 equiv), the endocyclic alkene (1.1 equiv), paraformaldehyde (1.2 equiv), and anhydrous LiF (2.0 equiv).
-
Sealing and Heating: Securely seal the pressure tube. Place the tube in a pre-heated oil bath at 140 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots (if possible) and analyzing by TLC or LC-MS. Typical reaction times can range from 12 to 24 hours. The disappearance of the starting alkene is a good indicator of reaction completion.
-
Workup:
-
Cool the reaction vessel to room temperature.
-
Carefully unseal the tube.
-
Dilute the crude reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the mixture through a pad of celite to remove the insoluble LiF.
-
Wash the celite pad with additional solvent to ensure complete recovery of the product.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired bicyclic pyrrolidine.
Protocol Validation & Troubleshooting
-
Expected Outcome: The reaction should yield the bicyclic pyrrolidine product as a single major diastereomer. The crude ¹H NMR should confirm the formation of the pyrrolidine ring with characteristic signals.
-
Common Pitfalls:
-
Low Yield: Inadequate heating, presence of moisture, or impure starting materials can lead to low conversion. Ensure the temperature is stable and the system is anhydrous.
-
Side Product Formation: At high temperatures, decomposition or polymerization of the starting alkene can occur. If this is observed, consider lowering the temperature and accepting a longer reaction time.
-
-
Troubleshooting: If the reaction stalls, adding a fresh portion of the aldehyde and/or LiF may help drive it to completion. For highly unreactive substrates, screening other fluoride sources (e.g., CsF) or moving to a microwave reactor to achieve controlled high temperatures could be beneficial.[5]
Protocol Application Note 2: Asymmetric Organocatalytic [3+2] Cycloaddition
Achieving enantioselectivity is a primary goal in pharmaceutical synthesis. Organocatalysis offers a powerful, metal-free approach to constructing chiral bicyclic pyrrolidines.[15][16] This protocol describes a general method using a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) to facilitate the asymmetric [3+2] cycloaddition of α,β-unsaturated aldehydes and azomethine ylides.[15]
The "Why": Mechanistic Rationale for Enantioselection
The organocatalytic cycle provides exquisite stereochemical control through the transient formation of key intermediates.
Figure 2. Organocatalytic cycle for asymmetric [3+2] cycloaddition.
The chiral secondary amine catalyst reversibly condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This transformation serves two purposes: it activates the dipolarophile for the cycloaddition, and the steric bulk of the catalyst effectively shields one of the two enantiotopic faces of the molecule. The incoming azomethine ylide is therefore directed to the less hindered face, resulting in a highly enantioselective reaction.
Detailed Step-by-Step Protocol
Materials:
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
Amino ester hydrochloride (e.g., glycine methyl ester hydrochloride, 1.0 equiv)
-
Base (e.g., triethylamine, 1.1 equiv)
-
Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10-20 mol%)
-
Anhydrous, non-polar solvent (e.g., CH₂Cl₂, Toluene)
-
Inert atmosphere setup
-
Low-temperature cooling bath (e.g., -20 °C to -30 °C)
Procedure:
-
Catalyst & Substrate Solution: In a flame-dried flask under an inert atmosphere, dissolve the chiral organocatalyst (0.1-0.2 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (e.g., -25 °C) using a cryocooler or a dry ice/acetone bath. Maintaining a low temperature is often critical for achieving high enantioselectivity by minimizing the background, non-catalyzed reaction.
-
Azomethine Ylide Generation: In a separate flask, suspend the amino ester hydrochloride (1.0 equiv) in the same anhydrous solvent. Add the base (1.1 equiv) and stir for 5-10 minutes at room temperature to generate the free amino ester. This mixture contains the precursor to the azomethine ylide.
-
Slow Addition: Add the azomethine ylide precursor solution to the cooled catalyst/aldehyde solution dropwise via syringe pump over several hours (e.g., 10 hours).[17] Slow addition is paramount to keep the instantaneous concentration of the highly reactive ylide low, which prevents dimerization and other side reactions and ensures it reacts primarily through the catalytic cycle.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for another 6-12 hours at the same low temperature. Monitor by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ x 3).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography to yield the enantiomerically enriched bicyclic pyrrolidine. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Data Summary: Comparison of Methodologies
The choice of methodology depends on the desired substrate scope, stereochemical outcome, and tolerance for specific reagents.
| Method | Catalyst/Conditions | 1,3-Dipole Source | Dipolarophile | Key Advantages | Ref. |
| Thermal | LiF, 140 °C, neat | Sarcosine + Paraformaldehyde | Endocyclic CF₃-alkenes | Excellent for challenging, electron-poor alkenes; simple setup. | [12][13] |
| Metal-Catalyzed | Ag(I) or Cu(I) with chiral ligands | α-Imino esters | Electron-deficient alkenes | High diastereo- and enantioselectivity; mild conditions. | [4][18] |
| Organocatalytic | Chiral secondary amine | α-Amino esters | α,β-Unsaturated aldehydes | Metal-free; excellent enantioselectivity; predictable stereochemical outcome. | [15] |
| Reductive | Iridium Complex, TMDS | Tertiary Amides / Lactams | Conjugated alkenes | Broad scope, including unstabilized ylides from amides. | [19] |
Conclusion and Future Directions
The [3+2] cycloaddition of azomethine ylides is a robust and versatile strategy for the synthesis of bicyclic pyrrolidines. From thermally-driven reactions for robust scaffold production to highly sophisticated asymmetric catalytic variants, the methodologies offer a wide range of solutions for challenges in medicinal and synthetic chemistry.[7][20] Future developments will likely focus on expanding the substrate scope to even less activated dipolarophiles, developing more sustainable catalytic systems, and applying these methods in cascade reactions to rapidly build molecular complexity from simple starting materials.[6][14] The continued innovation in this area ensures that the bicyclic pyrrolidine will remain a valuable and accessible structural motif for the next generation of therapeutics.
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Savych, V. I., Mykhalchuk, V. L., Melnychuk, P. V., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(19), 13289–13309. Retrieved from [Link]
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Savych, V. I., Mykhalchuk, V. L., Melnychuk, P. V., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. PubMed. Retrieved from [Link]
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Rios, R., Sundén, H., Ibrahem, I., Zhao, G.-L., & Córdova, A. (2010). The Organocatalytic [3+2] Cycloaddition of Azomethine Ylides and Alpha,beta-Unsaturated Aldehydes as a Convenient Tool for the Enantioselective Synthesis of Pyrrolizidines and Indolizidines. Organic & Biomolecular Chemistry, 8(9), 2238-44. Retrieved from [Link]
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Wasmuth, A. S., & Lectka, T. (2010). Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid-Catalyzed [3+2]-Cycloadditions of Ketenes and Azomethine Imines. Angewandte Chemie International Edition, 49(8), 1475-1478. Available at: [Link]
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Zhang, T., Zhang, X., & Zhang, D. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(24), 5726. Retrieved from [Link]
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Nayyar, A., Malviya, V., & Singh, P. (2021). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 26(16), 4991. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric intramolecular [3+2] cycloaddition of azomethine ylides with TsN-linked dipolarophiles by Cu/L4 b-catalysis and proposed transition states. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of bicyclic pyrrolidines in the reaction [3 + 2]-cycloaddition. Retrieved from [Link]
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Zhang, T., Zhang, X., & Zhang, D. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. ResearchGate. Retrieved from [Link]
-
Pandey, G., Banerjee, P., & Gadre, S. R. (2016). Construction of Enantiopure Pyrrolidine Ring System via Asymmetric [3+2]-Cycloaddition of Azomethine Ylides. Chemical Reviews, 116(18), 10808-10864. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric [3+2] cycloaddition of alkenyl bicyclic heteroarenes with azomethine ylides employing Cu/L7-catalysis. Retrieved from [Link]
-
Webb, N. J., & Marsden, S. P. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(5), 2243–2248. Retrieved from [Link]
-
ResearchGate. (n.d.). PASE Synthesis of Pyrrolidine-Containing Heterocycles Through [3+2] Cycloaddition-Initiated Reactions. Retrieved from [Link]
-
DeShong, P., Kell, D. A., & Sidler, D. R. (1986). Intermolecular and intramolecular azomethine ylide [3 + 2] dipolar cycloadditions for the synthesis of highly functionalized pyrroles and pyrrolidines. The Journal of Organic Chemistry, 51(14), 2664–2674. Retrieved from [Link]
-
Liao, Y., Zhou, B., Xia, Y., Liu, X., Lin, L., & Feng, X. (2017). Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catalysis, 7(6), 3934–3939. Retrieved from [Link]
-
You, Y., Lu, W.-Y., Wang, Z.-H., et al. (2018). Organocatalytic Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines with β-Trifluoromethyl Electron-Deficient Alkenes. Organic Letters, 20(15), 4453–4457. Retrieved from [Link]
-
Zhang, T., & Zhang, D. (2023). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 28(19), 6888. Retrieved from [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(20), 3946-3973. Retrieved from [Link]
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Pica, A., & Ventura, B. D. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(3), 1369. Retrieved from [Link]
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Synfacts. (2012). Asymmetric Pyrrolidine Synthesis by [3+2] Cycloaddition of α-Silylimines. Synfacts, 8(11), 1217. Retrieved from [Link]
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Wang, H., et al. (2022). Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a quaternary carbon. RSC Advances, 12(3), 1439-1443. Retrieved from [Link]
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The Strategic Application of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Complex Drug Design
In the landscape of contemporary drug discovery, the quest for molecules with high target specificity and optimized pharmacokinetic profiles has led to an increased focus on three-dimensional scaffolds. The octahydrocyclopenta[c]pyrrole core is a quintessential example of such a "privileged scaffold".[1] Its rigid, bicyclic structure provides a unique conformational constraint, enabling the precise spatial arrangement of pharmacophoric elements for high-affinity interactions with biological targets.[1] Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, the subject of this guide, is a key derivative of this scaffold, offering significant versatility as both a synthetic intermediate and a potential pharmacophore in its own right.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the strategic importance of this molecule, providing detailed protocols for its synthesis and potential biological evaluation, and contextualizing its application within the broader field of medicinal chemistry. The octahydrocyclopenta[c]pyrrole framework has demonstrated significant potential in the development of treatments for a range of diseases, including viral infections and metabolic disorders, underscoring the importance of its derivatives.[2]
Part 1: The Dual Role in Drug Discovery - Intermediate and Bioactive Scaffold
The utility of this compound in medicinal chemistry is twofold. Firstly, it serves as a crucial building block in the synthesis of more complex and potent therapeutic agents. The benzyl carboxylate group is a readily cleavable protecting group for the secondary amine, allowing for further synthetic manipulations at this position. The ketone functionality at the 5-position provides a handle for a variety of chemical transformations, including reduction to the corresponding alcohol, reductive amination to introduce new substituents, or conversion to other functional groups.
Secondly, the inherent structural features of the molecule suggest potential intrinsic biological activity. The bicyclic core mimics the constrained conformation of proline, an amino acid often found in the recognition motifs of enzymes. The benzyloxycarbonyl group is a known feature in potent enzyme inhibitors, suggesting that the title compound could itself be a modulator of specific biological targets.[3]
Application as a Synthetic Intermediate
The strategic value of the octahydrocyclopenta[c]pyrrole scaffold is exemplified by its incorporation into complex drugs. For instance, this ring system is a key structural component of the hepatitis C virus (HCV) protease inhibitor Telaprevir.[2] Furthermore, derivatives of this scaffold are utilized in the synthesis of the anti-diabetic medication gliclazide.[2] A patent has highlighted that 5-substituted octahydrocyclopenta[c]pyrrole derivatives can significantly enhance the selectivity of a drug for its target and optimize its metabolic kinetics, particularly in the development of antiviral and anti-tumor agents.[4]
The workflow for utilizing this compound as an intermediate typically involves the initial deprotection of the amine, followed by coupling with a desired moiety, and subsequent modification of the ketone.
Caption: Synthetic workflow utilizing the title compound as an intermediate.
Potential as a Prolyl Oligopeptidase (POP) Inhibitor
Prolyl oligopeptidase (POP) is a serine protease that cleaves small proline-containing peptides and has been implicated in the pathophysiology of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as other conditions related to cognitive impairment.[5][6] Consequently, the inhibition of POP is a promising therapeutic strategy.[5] Notably, N-benzyloxycarbonyl-prolyl derivatives have been identified as potent and reversible inhibitors of POP.[3]
Given the structural similarity of the octahydrocyclopenta[c]pyrrole core to a constrained proline analogue and the presence of the N-benzyloxycarbonyl group, it is highly plausible that this compound could exhibit inhibitory activity against POP. The rigid bicyclic structure may offer enhanced binding affinity and selectivity compared to more flexible monocyclic proline derivatives.
Caption: Hypothesized mechanism of action as a POP inhibitor.
Part 2: Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of related bicyclic proline analogues and pyrrole derivatives.[4][7]
Materials:
-
2,3-Dimethylmaleimide
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
A suitable beta-difunctional compound (e.g., diethyl malonate)
-
Sodium ethoxide
-
Hydrochloric acid
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Benzyl chloroformate
-
Organic solvents (e.g., dichloromethane, toluene, diethyl ether, ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Bromination of 2,3-Dimethylmaleimide: Dissolve 2,3-dimethylmaleimide in dichloromethane. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture for 24 hours. After cooling, filter the reaction mixture and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,3-bis(bromomethyl)maleimide.[4]
-
Cyclization: Prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate to this solution, followed by the dropwise addition of a solution of 2,3-bis(bromomethyl)maleimide in toluene. Reflux the mixture for 12 hours. After cooling, acidify the reaction mixture with hydrochloric acid and extract with an organic solvent. Purify the crude product by column chromatography to yield the cyclized intermediate.
-
Hydrolysis and Decarboxylation: Reflux the cyclized intermediate in aqueous hydrochloric acid for 24 hours. Cool the reaction mixture and neutralize with a suitable base. Extract the product with an organic solvent and purify to obtain 1,3-dioxotetrahydrocyclopenta[c]pyrrole.
-
Reduction of Imide: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether. Add a solution of 1,3-dioxotetrahydrocyclopenta[c]pyrrole in diethyl ether dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with water and sodium hydroxide solution. Filter the mixture and extract the filtrate with an organic solvent. Dry and concentrate to yield the hexahydrocyclopenta[c]pyrrole derivative.
-
N-Protection: Dissolve the hexahydrocyclopenta[c]pyrrole derivative in a suitable solvent such as dichloromethane. Add a base (e.g., triethylamine) and cool to 0°C. Add benzyl chloroformate dropwise and allow the reaction to stir at room temperature for 16 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography to obtain this compound.
Data Summary Table:
| Step | Intermediate/Product | Expected Yield (%) | Purity (%) | Analytical Method |
| 1 | 2,3-Bis(bromomethyl)maleimide | 75-85 | >95 | ¹H NMR, ¹³C NMR |
| 2-3 | 1,3-Dioxotetrahydrocyclopenta[c]pyrrole | 60-70 | >98 | ¹H NMR, MS |
| 4 | Hexahydrocyclopenta[c]pyrrole derivative | 80-90 | >95 | ¹H NMR, GC-MS |
| 5 | This compound | 85-95 | >98 | ¹H NMR, ¹³C NMR, HRMS |
Protocol 2: In Vitro Evaluation of Prolyl Oligopeptidase (POP) Inhibition
This protocol is based on established methods for assessing POP inhibitory activity.[3]
Materials:
-
Purified prolyl oligopeptidase (human or rat)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
This compound (test compound)
-
Known POP inhibitor (e.g., Z-Pro-Prolinal) as a positive control
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Prepare a solution of the fluorogenic substrate in the assay buffer.
-
Prepare a solution of POP in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a small volume of the test compound or control solution.
-
Add the POP solution to each well and incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound and control.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a molecule of significant interest in medicinal chemistry, primarily due to the privileged nature of its core scaffold. Its utility as a versatile synthetic intermediate for complex, biologically active molecules is well-supported by the existing literature.[2][4] Furthermore, strong structural analogies to known enzyme inhibitors suggest its potential as a bioactive compound in its own right, particularly as an inhibitor of prolyl oligopeptidase.[3][5]
The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this promising compound. Future work should focus on exploring the structure-activity relationships of derivatives of this scaffold, with modifications at both the amine and ketone positions, to develop novel and potent therapeutic agents for a range of diseases.
References
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Sahu, B., Sahu, R., Gidwani, B., & Mishra, A. (2024, August). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ResearchGate. [Link]
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Unknown. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. Eureka | Patsnap. [Link]
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CP Lab Safety. This compound, 98% Purity, C15H17NO3, 5 grams. [Link]
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Vanhoof, G., et al. (1997). Development and evaluation of peptide-based prolyl oligopeptidase inhibitors--introduction of N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine as a lead in inhibitor design. Biochemical Pharmacology, 54(10), 1125-1133. [Link]
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Kaszuba, K., et al. (2017). Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. Future Medicinal Chemistry, 9(10), 1037-1054. [Link]
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Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59(2), 349-362. [Link]
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The Strategic Application of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Embracing Three-Dimensionality in Drug Design with the Cyclopenta[c]pyrrole Scaffold
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. A significant shift away from flat, aromatic structures towards more three-dimensional molecular architectures has been a key trend, driven by the need for improved target selectivity, potency, and pharmacokinetic profiles. The benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate scaffold has emerged as a privileged structure in this context. Its rigid, bicyclic framework offers a unique conformational constraint that can pre-organize appended functional groups for optimal interaction with biological targets, thereby reducing the entropic penalty of binding.[1] This guide provides a comprehensive overview of the strategic use of this scaffold, detailing its synthesis, derivatization, and application in the design of novel therapeutics, with a particular focus on agents targeting the central nervous system (CNS) and infectious diseases.
The pyrrolidine ring is a cornerstone of many successful pharmaceuticals, and its incorporation into a bicyclic system, such as the hexahydrocyclopenta[c]pyrrole core, imparts a higher degree of structural complexity and rigidity. This defined three-dimensional shape is particularly advantageous for mimicking peptide turns or for fitting into well-defined binding pockets of enzymes and receptors.
Core Scaffold Synthesis: Establishing the Foundation
The synthesis of the this compound core provides a versatile starting point for extensive chemical exploration. Several synthetic routes have been reported, often commencing from commercially available starting materials. A common and efficient approach involves a multi-step sequence that establishes the key bicyclic ring system.
Caption: General synthetic workflow to the core scaffold.
A representative synthetic protocol is outlined below:
Protocol 1: Synthesis of this compound
Materials:
-
Appropriate starting materials (e.g., substituted cyclopentanone and pyrrolidine derivatives)
-
Benzyl chloroformate
-
Reagents for cyclization (e.g., Dieckmann condensation or other intramolecular cyclization strategies)
-
Anhydrous solvents (e.g., THF, Toluene)
-
Bases (e.g., NaH, KOtBu)
-
Acids for workup (e.g., HCl)
-
Silica gel for column chromatography
Procedure:
-
N-Protection: The secondary amine of a suitable pyrrolidine precursor is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.
-
Chain Elongation: A carbon chain is introduced at a suitable position on the pyrrolidine ring, which will ultimately form the cyclopentanone ring.
-
Intramolecular Cyclization: The key bicyclic ring system is formed via an intramolecular cyclization reaction, such as a Dieckmann condensation of a diester precursor. This step is typically carried out in an anhydrous solvent with a strong base.
-
Decarboxylation and Purification: The resulting β-keto ester is decarboxylated under acidic or thermal conditions to yield the desired ketone. The crude product is then purified by column chromatography to afford pure this compound.
Causality: The Cbz protecting group is chosen for its stability under a range of reaction conditions and its facile removal by hydrogenolysis, which allows for further derivatization at the nitrogen atom if desired. The choice of cyclization strategy is critical for achieving a good yield of the bicyclic ketone.
Derivatization Strategies: Exploring Chemical Space
The true utility of the this compound scaffold lies in its potential for derivatization, primarily at the C5-keto position. This allows for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR).
Caption: Key derivatization reactions at the C5-position.
Protocol 2: Wittig Olefination of the C5-Ketone
Objective: To introduce carbon-based substituents at the C5-position via a Wittig reaction.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, potassium tert-butoxide)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A suspension of the phosphonium salt in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
A solution of a strong base (e.g., n-butyllithium in hexanes) is added dropwise, and the resulting ylide solution is stirred for 1 hour at room temperature.
-
A solution of this compound in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Causality: The Wittig reaction is a robust and high-yielding method for converting ketones to alkenes. The choice of the phosphonium ylide allows for the introduction of a wide variety of substituents, from simple alkyl groups to more complex aromatic and heteroaromatic moieties.
Protocol 3: Reductive Amination of the C5-Ketone
Objective: To introduce nitrogen-containing substituents at the C5-position, which can serve as key pharmacophoric elements.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of this compound and the desired amine in DCM, a catalytic amount of acetic acid is added.
-
The mixture is stirred at room temperature for 1 hour to facilitate imine/enamine formation.
-
Sodium triacetoxyborohydride is added in one portion, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Causality: Reductive amination is a mild and efficient method for the synthesis of amines from ketones. Sodium triacetoxyborohydride is a particularly useful reducing agent as it is selective for the reduction of the intermediate iminium ion in the presence of the starting ketone.
Applications in Drug Design: Case Studies and Therapeutic Potential
The rigid hexahydrocyclopenta[c]pyrrole scaffold is particularly well-suited for the design of ligands for targets that recognize specific conformations, such as G-protein coupled receptors (GPCRs) and enzymes.
Central Nervous System (CNS) Disorders
The conformational rigidity of the scaffold can be exploited to design selective ligands for neurotransmitter transporters and receptors. For instance, derivatives of the related octahydrocyclopenta[c]pyrrole scaffold have been investigated as potent triple reuptake inhibitors (TRIs) of serotonin, norepinephrine, and dopamine transporters, with potential applications in the treatment of depression.[2]
Table 1: Representative Biological Data for Octahydrocyclopenta[c]pyrrole Analogs as Triple Reuptake Inhibitors [2]
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| 22a | 20 | 109 | 430 |
| 23a | 29 | 85 | 168 |
| 26a | 53 | 150 | 140 |
The data in Table 1 demonstrates that modifications to the aryl substituent on the bicyclic core can modulate the potency and selectivity for the different monoamine transporters. This highlights the potential of the this compound scaffold as a starting point for the development of novel CNS agents.
Antimicrobial Agents
The pyrrole and pyrrolidine moieties are found in numerous natural and synthetic compounds with antimicrobial activity.[1] The hexahydrocyclopenta[c]pyrrole scaffold can be used to develop novel antibacterial and antifungal agents. For example, novel oxazolidinones bearing an octahydrocyclopenta[c]pyrrol-2-yl ring have been synthesized and evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis.[3]
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform for the design and synthesis of novel drug candidates. Its inherent three-dimensionality and conformational rigidity make it an attractive starting point for targeting a wide range of biological macromolecules. The synthetic protocols detailed herein provide a roadmap for the derivatization of this core, enabling the systematic exploration of structure-activity relationships. Future efforts in this area will likely focus on the development of new synthetic methodologies to access a wider diversity of substituted analogs and the application of this scaffold to a broader range of therapeutic targets.
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Savych, V., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(19), 13289–13309. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247427. [Link]
-
Lee, H., et al. (2021). Synthesis and in Vitro Evaluation of the Antitubercular and Antibacterial Activity of Novel Oxazolidinones Bearing Octahydrocyclopenta[c]pyrrol-2-yl Moiety. Chemical and Pharmaceutical Bulletin, 69(1), 75-84. [Link]
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Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6543. [Link]
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ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved from [Link]
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ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. Retrieved from [Link]
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-
Micheli, F., et al. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry, 54(17), 6047–6061. [Link]
-
PubChem. (n.d.). Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C15H17NO3, 5 grams. Retrieved from [Link]
-
Kim, S. G., et al. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2025(1), M1983. [Link]
-
Herath, H. M. T. B., et al. (2017). Structure-activity relationship study and optimisation of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351–364. [Link]
- Google Patents. (n.d.). US10239836B2 - Benzenecarbothioccyclopenta[c] pyrrole-1,3-dione compounds and process for synthesis thereof.
-
Brogi, S., et al. (2025). Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2496782. [Link]
-
Sahu, B., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 19(1), e202300447. [Link]
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ChemSrc. (n.d.). 146231-54-1 | cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. Retrieved from [Link]
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ZaiQi Bio-Tech. (n.d.). cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester| CAS No:146231-54-1. Retrieved from [Link]
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The Strategic Integration of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in Peptidomimetic Design: A Guide for Advanced Drug Discovery
For Immediate Release to the Research Community
In the pursuit of novel therapeutics, the limitations of natural peptides—namely their poor metabolic stability and low bioavailability—have driven the evolution of peptidomimetics. These synthetic molecules are designed to mimic the structure and function of peptides while offering improved pharmacological properties. A key strategy in this endeavor is the use of conformationally constrained amino acid surrogates. This guide provides an in-depth exploration of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , a bicyclic proline analog, and its applications in constructing sophisticated peptide mimetics.
Introduction: The Rationale for Conformational Constraint in Peptidomimetics
Peptides often adopt specific secondary structures, such as β-turns and β-sheets, to interact with their biological targets. However, in their native, linear form, they exist in a conformational equilibrium, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. By incorporating rigid molecular scaffolds, we can pre-organize a peptide into its bioactive conformation, thereby enhancing its potency, selectivity, and stability.
The bicyclic structure of this compound serves as a potent tool for inducing such conformational rigidity.[1] This molecule, a derivative of the 3-azabicyclo[3.3.0]octane system, can be considered a constrained analog of proline, an amino acid renowned for its unique role in peptide structure.[2] The fusion of the cyclopentane and pyrrolidine rings significantly restricts the rotational freedom around the peptide backbone, making it an excellent candidate for mimicking β-turns and extended peptide conformations.[3]
Molecular Profile and Synthetic Accessibility
This compound (CAS No. 148404-29-9) is a commercially available building block that can also be synthesized through various established routes. The benzyl carbamate (Cbz) protecting group on the secondary amine allows for straightforward integration into standard peptide synthesis protocols, while the ketone functionality on the cyclopentane ring offers a potential site for further chemical modification.
| Property | Value |
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF) |
| Stereochemistry | Available as various stereoisomers, with the (3aR,6aS) isomer being a common starting point. |
The synthesis of related bicyclic[3.3.0]proline structures has been well-documented, often starting from readily available precursors and involving key steps like intramolecular cyclization.[4] This accessibility is crucial for its widespread adoption in drug discovery programs.
Core Applications in Peptidomimetic Design
The primary application of this compound in peptidomimetics is to serve as a rigid scaffold that mimics the secondary structures of peptides. This strategic incorporation can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.
Induction of β-Turn Conformations
β-turns are critical recognition motifs in many biologically active peptides. The rigid bicyclic framework of the title molecule can effectively function as a β-turn mimetic, forcing the peptide chain to adopt a turn-like conformation. This is particularly valuable in the design of receptor agonists and antagonists, where the precise spatial orientation of pharmacophoric side chains is paramount for binding.
Diagram 1: Conceptual Workflow for β-Turn Mimicry
Caption: Workflow for designing a β-turn peptidomimetic.
Stabilization of Extended Conformations
In addition to turns, extended β-strand conformations are crucial for protein-protein interactions, particularly in the context of protease inhibitors. The hexahydrocyclopenta[c]pyrrole scaffold can also be utilized to stabilize extended peptide structures, presenting the side chains in a manner that mimics the natural substrate of an enzyme. This approach has been successfully employed in the development of potent inhibitors for various proteases.
Experimental Protocols: Incorporation into Peptide Chains
The integration of this compound into a growing peptide chain can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. The following protocol outlines a general procedure for its incorporation.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Step-by-Step Protocol for SPPS
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Activation of the Bicyclic Scaffold: In a separate vessel, dissolve this compound (1.5 eq.), HBTU (1.5 eq.), and DIPEA (3 eq.) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated solution to the resin and shake at room temperature for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps with subsequent Fmoc-protected amino acids to complete the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Diagram 2: Solid-Phase Peptide Synthesis Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
Conformational Analysis of the Resulting Peptidomimetics
To validate the structural impact of incorporating the bicyclic scaffold, conformational analysis of the final peptidomimetic is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
NMR Spectroscopy
Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, can provide detailed information about the peptide's conformation in solution. The presence of specific nuclear Overhauser effects (NOEs) can confirm the proximity of certain protons, which is indicative of a turn or extended structure. The cis/trans isomerization of the peptide bond preceding the bicyclic scaffold can also be investigated, as this can significantly influence the overall conformation.[2]
Case Study: Bicyclic[3.3.0]proline Peptidyl α-ketoamides as SARS-CoV-2 3CL-Protease Inhibitors
A recent study highlights the potential of a similar bicyclic[3.3.0]proline scaffold in the development of potent inhibitors for the SARS-CoV-2 3CL-protease.[4] In this work, the bicyclic proline moiety was incorporated to constrain the P2 residue of the inhibitor, leading to compounds with excellent antiviral activities and favorable pharmacokinetic properties.[4] This example underscores the power of using such constrained scaffolds to design highly effective enzyme inhibitors.
Future Directions and Conclusion
The use of conformationally constrained amino acid analogs like this compound represents a sophisticated and effective strategy in modern drug discovery. By pre-organizing a peptide into its bioactive conformation, researchers can overcome many of the inherent limitations of natural peptides, leading to the development of more potent, selective, and stable therapeutics. The continued exploration of novel bicyclic scaffolds and their incorporation into diverse peptide sequences will undoubtedly pave the way for the next generation of peptidomimetic drugs.
References
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Yuan, S., et al. (2023). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. [Link]
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Fairlie, D. P., et al. (2011). Bicyclic Peptides as Next-Generation Therapeutics. Angewandte Chemie International Edition, 50(48), 11372-11384. [Link]
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ResearchGate. Small molecule mimics of trans-proline: synthesis and applications. [Link]
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MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. [Link]
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ResearchGate. A Model Route Toward the Synthesis of Conformationally Constrained Polyhydroxylated Dipeptides from Natural Carbohydrates. [Link]
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Google Patents. US12227516B1 - Selective COX-2 inhibition of 2-(substituted benzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[1][5]thieno[2,3-d]pyrimidin-4-ones and 4-fluoro-n-(4-oxo-3,5,6,7-tetrahydro-4H-.
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ResearchGate. ChemInform Abstract: Synthesis of Azabicycloalkane Amino Acid Scaffolds as Reverse-Turn Inducer Dipeptide Mimics. [Link]
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MDPI. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. [Link]
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MDPI. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. [Link]
-
ResearchGate. (PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. [Link]
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ResearchGate. An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic Morpholine Surrogates. [Link]
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PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]
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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The hexahydrocyclopenta[c]pyrrole scaffold represents a compelling starting point for drug discovery, offering a rigid bicyclic core with multiple points for chemical diversification. This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on a lead compound, benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. We will delve into the strategic design and synthesis of an analog library, detail robust protocols for in vitro biological evaluation, and outline computational approaches to rationalize and predict compound activity. The overarching goal is to equip researchers with the necessary tools to systematically explore the chemical space around this scaffold, leading to the identification of optimized drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.
Introduction: The Promise of the Hexahydrocyclopenta[c]pyrrole Scaffold
The five-membered pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds and FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of the pharmacophore space, a critical aspect in modern drug design.[2] The fusion of a cyclopentane ring to form the hexahydrocyclopenta[c]pyrrole core introduces conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a biological target.
Our lead compound, this compound, serves as an excellent template for SAR exploration. It possesses three key regions amenable to modification:
-
The Benzyl Carbamate Group: This moiety can be altered to probe interactions with the target protein, influence solubility, and modulate metabolic stability.
-
The Bicyclic Core: Stereochemical variations and substitutions on the rings can define the optimal three-dimensional arrangement for biological activity.
-
The Ketone at the 5-position: This functional group can be modified to explore hydrogen bonding interactions and can serve as a handle for further chemical elaboration.
This guide will provide a systematic approach to dissecting the contribution of each of these regions to the overall biological activity of the molecule.
Strategic Design and Synthesis of an Analog Library
A successful SAR study hinges on the rational design and efficient synthesis of a diverse library of analogs.[3] The following section outlines key synthetic strategies to access derivatives of the core scaffold.
General Synthetic Approach
The synthesis of the hexahydrocyclopenta[c]pyrrole core can be achieved through several established methods, including intramolecular cycloaddition reactions. A particularly effective strategy is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an enyne and carbon monoxide, which can efficiently construct the fused cyclopentenone system.[4][5] Alternatively, 1,3-dipolar cycloaddition reactions of azomethine ylides with appropriate dipolarophiles offer a powerful route to substituted pyrrolidines.[6][7]
Diversification Points for SAR Exploration
To build a comprehensive SAR library, modifications should be systematically introduced at the key diversification points.
The benzyl carbamate can be readily cleaved and replaced with a variety of substituents using standard amide coupling protocols.[8][9] This allows for the exploration of different electronic and steric properties.
-
Protocol: Amide Coupling for N-Acyl Analogs
-
Deprotection: To a solution of this compound in a suitable solvent (e.g., methanol), add a palladium catalyst (e.g., 10% Pd/C).
-
Purge the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite and concentrate under reduced pressure to yield the free amine.
-
Amide Coupling: To a solution of the resulting amine in an aprotic solvent (e.g., DMF or DCM), add the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).[10]
-
Stir the reaction at room temperature for 4-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography.
-
For analogs where R¹ is an aryl or heteroaryl group, Suzuki-Miyaura cross-coupling reactions can be employed to introduce a wide range of substituents on the aromatic ring.[3][11] This is a powerful method for fine-tuning electronic and steric properties.
-
Protocol: Suzuki-Miyaura Cross-Coupling
-
To a solution of the aryl halide analog in a suitable solvent system (e.g., dioxane/water), add the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[12]
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product by flash column chromatography.
-
The ketone at the 5-position offers opportunities for exploring different interactions within the binding pocket.
-
Reduction to Alcohol: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) to introduce a hydrogen bond donor/acceptor.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a variety of substituted amino groups.
-
Wittig Reaction: Conversion of the ketone to an alkene allows for the introduction of various carbon-based substituents.
Caption: Workflow for in vitro biological evaluation.
In Silico Modeling to Guide SAR
Computational methods can accelerate the SAR process by providing insights into ligand-protein interactions and predicting the activity of virtual compounds. [13][14]
-
Protocol: Molecular Docking
-
Protein Preparation: Obtain the 3D structure of the target protein (from PDB or homology modeling). Prepare the protein by adding hydrogens, assigning charges, and defining the binding site.
-
Ligand Preparation: Generate 3D conformations of the synthesized analogs and assign partial charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of each analog within the active site of the target protein. [15] 4. Scoring and Analysis: Analyze the predicted binding poses and scoring functions to rationalize the observed SAR. Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.
-
Virtual Screening: Design a virtual library of new analogs and use docking to prioritize the most promising candidates for synthesis.
-
Data Interpretation and SAR Analysis
The culmination of the synthetic and screening efforts is the careful analysis of the collected data to establish clear structure-activity relationships.
Tabulation of SAR Data
Organizing the data in a clear and concise table is the first step in SAR analysis.
Table 1: Representative SAR Data for this compound Analogs
| Compound ID | R¹ | Ar | Position 5 | Target Binding (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Metabolic Stability (t½, min) |
| Lead-01 | Cbz | Phenyl | =O | 150 | 250 (Antagonist) | 35 |
| Ana-01 | Acetyl | - | =O | >1000 | >1000 | 60 |
| Ana-02 | Benzoyl | Phenyl | =O | 80 | 120 (Antagonist) | 45 |
| Ana-03 | Cbz | 4-F-Phenyl | =O | 120 | 200 (Antagonist) | 40 |
| Ana-04 | Cbz | 4-MeO-Phenyl | =O | 200 | 350 (Antagonist) | 25 |
| Ana-05 | Cbz | Phenyl | -OH (α) | 300 | 500 (Antagonist) | 55 |
| Ana-06 | Cbz | Phenyl | -OH (β) | 180 | 280 (Antagonist) | 50 |
Elucidating SAR Trends
By systematically comparing the structures and activities of the analogs, key SAR trends can be identified:
-
N-Substituent (R¹): Comparing Lead-01 with Ana-01 and Ana-02 suggests that a larger aromatic group at this position is favorable for activity, with the benzoyl group showing a modest improvement over the benzyl carbamate. The small acetyl group leads to a significant loss of activity.
-
Aromatic Ring (Ar): Modifications to the phenyl ring in Ana-03 and Ana-04 indicate that electron-withdrawing substituents (e.g., fluorine) are well-tolerated, while electron-donating groups (e.g., methoxy) may be slightly detrimental to activity and metabolic stability.
-
Position 5: Reduction of the ketone to the alcohol (Ana-05 and Ana-06 ) leads to a decrease in potency, suggesting that the ketone may be involved in a key interaction or that the introduction of a hydroxyl group is sterically or electronically unfavorable. The stereochemistry of the alcohol also appears to influence activity.
Conclusion and Future Directions
This guide has provided a detailed roadmap for conducting comprehensive SAR studies on the this compound scaffold. By following the outlined synthetic strategies and in vitro/in silico evaluation protocols, researchers can systematically probe the chemical space around this promising core. The iterative process of designing, synthesizing, and testing new analogs based on the emerging SAR data will ultimately guide the optimization of lead compounds towards potent, selective, and drug-like clinical candidates. Future work should focus on exploring a wider range of substituents, investigating the role of stereochemistry in the bicyclic core, and conducting in vivo pharmacokinetic and efficacy studies on the most promising analogs.
References
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
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Agilent. (n.d.). ADME Assays. Retrieved from [Link]
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- An, S., & Tolliday, N. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Salo-Ahen, O. M. H., et al. (2021). Structure-based molecular modeling in SAR analysis and lead optimization. Future Medicinal Chemistry, 13(10), 947-965.
- Luffer-Atlas, D., & Atrakchi, A. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
- Guchhait, S. K., & Chandiran, S. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(48), 6526-6529.
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Genesis Drug Discovery & Development. (n.d.). ADME Assays. Retrieved from [Link]
- Kaur, K., & Gupta, R. (2017). Principles of commonly used cAMP assays.
- Mohammadi, L. (2022). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 12(9), 5344-5367.
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Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Al-Mughaid, H., et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 26(16), 4946.
- Marotta, A., et al. (2024). Convergent synthesis of bicyclic boronates via a cascade regioselective Suzuki–Miyaura/cyclisation protocol.
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Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
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RSC Publishing. (n.d.). Application of Pauson–Khand reaction in the total synthesis of terpenes. Retrieved from [Link]
- Vicario, J., & Carretero, J. C. (2012). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Marotta, A., et al. (2024). Convergent Synthesis of Bicyclic Boronates via a Cascade Regioselective Suzuki-Miyaura/Cyclisation Protocol.
- Muddassar, M., et al. (2022). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Journal of Biomolecular Structure and Dynamics, 40(20), 10087-10103.
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Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
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ResearchGate. (n.d.). Pauson-Khand cyclopentenone synthesis. Retrieved from [Link]
-
BioSolveIT. (n.d.). SeeSAR Covalent Docking Guide. Retrieved from [Link]
- Ballmer, S. G. (2008). CATALYTIC ASYMMETRIC INTRAMOLECULAR PAUSON-KHAND AND PAUSON- KHAND-TYPE REACTIONS. University of Illinois Urbana-Champaign.
- Khan, I., et al. (2024). SAR, Molecular Docking and Molecular Dynamic Simulation of Natural Inhibitors against SARS-CoV-2 Mpro Spike Protein. International Journal of Molecular Sciences, 25(5), 2899.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Singh, A., & Sharma, R. (2026).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Richard, A. M. (1998). Practice of Structure Activity Relationships (SAR) in Toxicology. Toxicological Sciences, 44(2), 161-174.
-
ResearchGate. (n.d.). The Practice of Structure Activity Relationships (SAR) in Toxicology. Retrieved from [Link]
- Ghorai, M. K., et al. (2018). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. The Journal of Organic Chemistry, 83(15), 8349-8361.
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Application Notes and Protocols for the Synthesis of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Derivatives
Introduction
The hexahydrocyclopenta[c]pyrrole framework is a privileged bicyclic nitrogen-containing heterocycle. It serves as a crucial structural unit in a multitude of biologically active molecules and pharmaceutical candidates.[1] The rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for designing ligands that target specific protein binding pockets. The introduction of a benzyl carboxylate group onto the nitrogen atom not only serves as a common protecting group (Cbz or Z group) but can also be integral to the pharmacophore of the final compound.
This document provides a comprehensive guide to the synthesis of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. It is designed to offer both a high-level strategic overview and a detailed, step-by-step protocol, grounded in established chemical principles. We will explain the causality behind experimental choices to empower researchers to adapt and troubleshoot the synthesis as needed.
Overall Synthetic Strategy
The most direct and reliable pathway to the target compound involves a two-stage approach. First, the core bicyclic ketone, cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one, is synthesized. Second, the secondary amine of this core scaffold is acylated using benzyl chloroformate to yield the final N-Cbz protected product. This strategy separates the construction of the complex bicyclic framework from the final functionalization step, often leading to higher overall yields and easier purification.
Caption: High-level two-stage synthetic workflow.
Part 1: Synthesis of the Core Intermediate: cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one
The synthesis of the bicyclic ketone intermediate is the most complex part of the sequence. While various methods exist, including intramolecular Pauson-Khand reactions or the hydrogenation of cyclic imides, a common approach involves the cyclization of a suitable linear precursor.[1][2][3][4] The following protocol outlines a representative procedure.
Protocol 1: Synthesis of cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one
This protocol is based on established methodologies for constructing fused bicyclic systems.
Step 1.1: Precursor Assembly The synthesis begins by constructing a linear precursor containing the necessary carbon and nitrogen atoms in the correct arrangement for subsequent cyclization. A typical route involves the alkylation of a cyclopentanone derivative with a protected amino-ethyl halide.
Step 1.2: Intramolecular Cyclization The assembled precursor undergoes an intramolecular cyclization to form the pyrrolidine ring fused to the cyclopentane ring. This is often achieved under basic or acidic conditions, depending on the specific functionalities of the precursor. Base-mediated cascade annulations represent a modern and efficient approach to this type of transformation.[1][5]
Step 1.3: Deprotection and Final Modification Following cyclization, any protecting groups on the nitrogen are removed to yield the free secondary amine of the core scaffold, cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one.[6]
Note: As the synthesis of this specific intermediate can be achieved via multiple patented or proprietary routes, researchers are advised to consult specialized literature for a detailed procedure starting from simple commercial materials. For the purpose of this guide, we will assume the availability of the core intermediate.
Part 2: Synthesis of this compound
With the core ketone in hand, the final step is a standard N-acylation. This reaction is analogous to the well-documented synthesis of the tert-butyl (Boc) protected version, where di-tert-butyl dicarbonate is used.[7] Here, we substitute the acylating agent with benzyl chloroformate to install the desired carbobenzyloxy (Cbz) group.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the pyrrolidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion. A tertiary amine base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. A catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, particularly if the amine is sterically hindered or weakly nucleophilic.
Caption: Simplified mechanism for N-Cbz protection.
Protocol 2: N-Acylation with Benzyl Chloroformate
Materials and Reagents:
-
cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one[6]
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Base: Add triethylamine (TEA, 1.5 eq) to the solution. If using, add a catalytic amount of DMAP (0.05 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Acylating Agent: While stirring vigorously at 0 °C, add benzyl chloroformate (1.1 eq) dropwise via a syringe. The Cbz-Cl is often viscous and highly reactive, so slow addition is key to maintaining temperature control.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted Cbz-Cl.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The washing steps remove water-soluble salts and impurities.
-
Work-up - Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product. Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final product as a clear oil or a white solid.
Data Summary and Characterization
The following table summarizes the expected quantitative data for the synthesis described in Protocol 2.
| Parameter | Value | Notes |
| Molecular Formula | C₁₅H₁₇NO₃ | --- |
| Molecular Weight | 259.30 g/mol | --- |
| Starting Material | 1.00 g (7.29 mmol) | cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one |
| Benzyl Chloroformate | 1.37 g (8.02 mmol, 1.1 eq) | --- |
| Triethylamine | 1.11 g (10.94 mmol, 1.5 eq) | --- |
| Theoretical Yield | 1.89 g | Assuming 100% conversion |
| Typical Isolated Yield | 85-95% | Dependent on purification efficiency |
| Appearance | Colorless oil or white solid | --- |
| Expected m/z | 260.13 [M+H]⁺ | For ESI-MS analysis |
Alternative Synthetic Approaches
While the outlined strategy is robust, other modern synthetic methods offer alternative pathways to the core hexahydrocyclopenta[c]pyrrole scaffold:
-
[3+2] Cycloaddition: This powerful method involves the reaction of a nonstabilized azomethine ylide with an endocyclic electron-deficient alkene to construct the bicyclic pyrrolidine system directly.[8]
-
Catalytic Hydrogenation: One can start with a corresponding aromatic pyrrole precursor and perform a diastereoselective catalytic hydrogenation to form the saturated pyrrolidine ring system.[9][10] Ruthenium and Rhodium-based catalysts are often employed for this transformation, which can create multiple stereocenters with high control.[11][12]
-
Intramolecular Cyclization of Sulfur Ylides: Novel methods involving the intramolecular cyclization of sulfur ylides with ketones can provide access to related pyrrol-2-one structures, which can be further elaborated.[13]
These advanced methods can be particularly useful for creating derivatives with specific stereochemistry or complex substitution patterns that are challenging to access via traditional cyclization routes.
References
- Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones. National Institutes of Health (NIH).
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. American Chemical Society.
- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research.
- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research.
- Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. ACS Publications.
- Ruthenium-Catalyzed Enantioselective Hydrogenation of Pyrroles. Sci-Hub.
- Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Enamine.
- cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester. Chemicalbook.
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Application Note: A Strategic Workflow for the Biological Screening of Novel Benzyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Analogs
Introduction
The pyrrole heterocyclic framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] The bicyclic octahydrocyclopenta[c]pyrrole core, in particular, offers a rigid three-dimensional structure that is advantageous for specific and high-affinity interactions with biological targets.[5] Analogs of this scaffold have shown promise in diverse therapeutic areas, including antimicrobial and anticancer research.[2][4][6]
This document provides a comprehensive, tiered strategy for the initial biological evaluation of a library of novel benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate analogs. The proposed workflow is designed for drug discovery professionals to efficiently identify and validate "hit" compounds, progressing from broad, high-throughput primary screens to more specific, target-oriented secondary assays. The causality behind each methodological choice is explained to empower researchers to adapt these protocols to their specific needs.
Part 1: Primary Screening Cascade – Casting a Wide Net
The initial phase of screening is designed to rapidly assess a large library of analogs to identify compounds exhibiting any biological activity.[7][8][9] This stage prioritizes throughput and sensitivity to minimize the chances of missing a potential lead. We will employ two parallel primary screens: a cell viability assay to detect potential anticancer activity and a broad-spectrum antibacterial assay.
Protocol 1.1: High-Throughput Cell Viability Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium dye to its insoluble purple formazan.[10] This assay is a robust first-line screen for identifying compounds with cytotoxic or cytostatic effects, which are hallmarks of potential anticancer agents.[11][12]
Experimental Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the compound dilutions. Include vehicle controls (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Summarize the screening results in a table to facilitate comparison between analogs.
| Compound ID | Analog Structure | Cancer Cell Line | IC₅₀ (µM) |
| BCP-001 | [Structure] | MCF-7 | 5.2 |
| BCP-002 | [Structure] | MCF-7 | > 100 |
| BCP-003 | [Structure] | A549 | 12.8 |
| ... | ... | ... | ... |
Protocol 1.2: Antibacterial Minimum Inhibitory Concentration (MIC) Screening
Rationale: Given the known antimicrobial properties of many pyrrole derivatives, a primary screen for antibacterial activity is essential.[6] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]
Experimental Protocol:
-
Bacterial Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) from an agar plate.[10] Inoculate into Mueller-Hinton Broth (MHB) and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[13] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Compound Preparation: Prepare a stock solution of each analog in DMSO. Perform two-fold serial dilutions in MHB directly in a 96-well plate across a desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).[10]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[13]
-
Controls: Include a positive control (bacteria with no compound), a negative/sterility control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).[13]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[13]
Data Presentation: Organize the MIC values for clear interpretation and hit selection.
| Compound ID | Analog Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BCP-001 | [Structure] | 16 | > 128 |
| BCP-002 | [Structure] | 4 | 32 |
| BCP-003 | [Structure] | > 128 | > 128 |
| ... | ... | ... | ... |
Part 2: Secondary & Confirmatory Assays – Validating the Hits
Hits identified from primary screens require validation to confirm their activity and elucidate their mechanism of action. Secondary assays are designed to be lower-throughput but provide more detailed and specific information.
Protocol 2.1: Orthogonal Cytotoxicity Assay (LDH Release)
Rationale: To confirm that the reduction in cell viability observed in the MTT assay is due to cell death and not just metabolic inhibition, an orthogonal assay is crucial. The Lactate Dehydrogenase (LDH) release assay measures membrane integrity.[16] LDH is a stable cytoplasmic enzyme that is released into the culture medium upon cell lysis or membrane damage, making it an excellent marker for cytotoxicity.[16]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol (Protocol 1.1). Prepare a parallel plate for this assay.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Controls & Analysis: Use a maximum LDH release control (cells treated with a lysis buffer) to determine the 100% cytotoxicity value. Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.
Protocol 2.2: Target-Based Enzyme Inhibition Assay (Hypothetical Example: Kinase Inhibition)
Rationale: Many modern drugs, especially in oncology, function by inhibiting specific enzymes like kinases.[17][18] If the analogs are being explored for anticancer potential, a kinase inhibition assay is a logical next step. This moves the screening from a general phenotypic response (cell death) to a specific molecular target. High-throughput methods for measuring enzyme inhibition are well-established.[7][19]
Hypothetical Target: A generic tyrosine kinase using a fluorogenic substrate.
Experimental Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of the purified kinase, a fluorogenic peptide substrate, and ATP.
-
Compound Plating: In a 384-well plate, add the test compounds at various concentrations.
-
Kinase Reaction Initiation: Add the kinase and substrate solution to the wells. Allow a brief pre-incubation (10-15 minutes). Initiate the reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). Measure the fluorescent signal on a plate reader. The signal is proportional to the amount of phosphorylated substrate, so a lower signal indicates inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-enzyme and no-inhibitor controls. Determine the IC₅₀ value by plotting inhibition versus the log of the compound concentration.
Part 3: Visualization of Screening Workflow and Potential Mechanism
Visual models are essential for conceptualizing complex biological processes and experimental workflows.
Caption: A tiered workflow for the biological screening of novel analogs.
Caption: Inhibition of a pro-survival pathway by a hypothetical hit compound.
Conclusion
The biological screening of a novel compound library is a systematic process of immense importance in drug discovery. The protocols and workflow detailed in this application note provide a robust framework for the initial characterization of this compound analogs. By employing a tiered approach—starting with broad phenotypic screens and progressing to specific, mechanism-of-action studies—researchers can efficiently manage resources, eliminate non-viable candidates early, and focus on the most promising compounds for further development.[20][21] This strategic screening cascade is fundamental to translating novel chemical entities into potential therapeutic agents.
References
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In Vitro Assays: The Bedrock of Drug Discovery and Development. (2023). HubPages. Available at: [Link]
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High-Throughput Screening Assays. (n.d.). Assay Genie. Available at: [Link]
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In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Available at: [Link]
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The Importance of In Vitro Assays. (2023). Visikol. Available at: [Link]
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Techniques used for the discovery of therapeutic compounds: The case of SARS. (2006). Acta Pharmacologica Sinica. Available at: [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Available at: [Link]
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High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2009). Lab on a Chip. Available at: [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. Available at: [Link]
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Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. Available at: [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). ResearchGate. Available at: [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Microbiology Society. Available at: [Link]
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Screening of small-molecule library for novel antibacterials. (a) Workflow for identification of antibacterial small molecules. (2018). ResearchGate. Available at: [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology. Available at: [Link]
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Octahydrocyclopenta[c]pyrrole derivatives. (2023). ResearchGate. Available at: [Link]
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Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. (2018). Journal of Medicinal Chemistry. Available at: [Link]
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Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
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An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. (2022). Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). Chemistry & Biodiversity. Available at: [Link]
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This compound, 98% Purity, C15H17NO3, 5 grams. (n.d.). CP Lab Safety. Available at: [Link]
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(PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. (2025). ResearchGate. Available at: [Link]
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Synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs as potential anticancer agents. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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The Strategic Role of Benzyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in the Synthesis of Advanced Pharmaceutical Ingredients
Introduction
In the intricate landscape of modern pharmaceutical development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. Chiral bicyclic structures, in particular, are privileged scaffolds found in a multitude of biologically active compounds. Among these, the hexahydrocyclopenta[c]pyrrole core has emerged as a critical building block in the synthesis of several Active Pharmaceutical Ingredients (APIs). This application note provides a detailed technical guide on the synthesis and application of a key intermediate, benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, with a particular focus on its relevance in the synthesis of antiviral agents like Telaprevir. We will delve into the strategic considerations behind its use, detailed synthetic protocols, and the underlying chemical principles that make it a valuable tool for researchers and drug development professionals.
The benzyl carbamate protecting group offers distinct advantages in multi-step syntheses, providing stability under a range of reaction conditions while allowing for facile deprotection, typically via hydrogenolysis. The embedded cyclopentanone moiety within the bicyclic system presents a versatile handle for further functionalization, enabling the introduction of diverse substituents to modulate the pharmacological profile of the final API.
Core Synthesis of the Bicyclic Scaffold: The Pauson-Khand Reaction
The construction of the bicyclo[3.3.0]octane skeleton, the core of the target intermediate, is efficiently achieved through the Pauson-Khand reaction. This powerful organometallic cycloaddition reaction involves the coupling of an alkene, an alkyne, and carbon monoxide, mediated by a cobalt carbonyl complex, to form a cyclopentenone.[1][2][3] The intramolecular version of this reaction is particularly advantageous for creating fused bicyclic systems with high stereocontrol.
The strategic selection of the Pauson-Khand reaction is predicated on its ability to rapidly assemble the complex bicyclic core from relatively simple acyclic precursors. This approach is often more efficient than traditional multi-step cyclization strategies.
Conceptual Workflow for the Synthesis of the Bicyclic Core
Caption: Final stages of Telaprevir synthesis.
Conclusion
This compound and its analogues are highly valuable intermediates in the synthesis of complex APIs. The strategic use of the benzyl carbamate protecting group, combined with the inherent reactivity of the bicyclic scaffold, provides a robust platform for the construction of intricate molecular architectures. The application of this intermediate in the synthesis of Telaprevir highlights its importance in the development of modern antiviral therapies. The protocols and strategies outlined in this application note are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel pharmaceutical agents.
References
-
Khand, I. U., & Pauson, P. L. (1973). A new route to cyclopentenones. Journal of the Chemical Society, Chemical Communications, (11), 379-380. [Link]
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Schore, N. E. (1988). The Pauson-Khand reaction. Chemical Reviews, 88(7), 1081-1119. [Link]
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Gibson, S. E., & Mainolfi, N. (2005). The Pauson-Khand reaction. Angewandte Chemie International Edition, 44(20), 3022-3037. [Link]
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Pauson, P. L. (1985). The Khand reaction. Tetrahedron, 41(24), 5855-5860. [Link]
-
Wikipedia contributors. (2023). Pauson–Khand reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
MDPI. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). [Link]
-
ACS Publications. (2002). Co2(CO)8-Catalyzed Intramolecular Hetero-Pauson−Khand Reaction of Alkynecarbodiimide: Synthesis of (±)-Physostigmine. [Link]
- Google Patents. (2014).
-
GSRS. (n.d.). TELAPREVIR. [Link]
-
PubMed. (2010). Synthesis and biological evaluation of bicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. [Link]
- Google Patents. (1991). Bicyclo[3.3.)]octane derivatives, process for producing them and their pharmaceutical use.
- Google Patents. (2016). Synthesis of telaprevir and boceprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof including β-amino acids prepared via Mukaiyama aldol addition.
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Application Notes and Protocols for Protecting Group Strategies in the Synthesis of Hexahydrocyclopenta[c]pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Hexahydrocyclopenta[c]pyrroles and Their Protection
The hexahydrocyclopenta[c]pyrrole scaffold is a privileged bicyclic nitrogen-containing heterocycle. Its rigid, three-dimensional structure has made it a cornerstone in the design of numerous biologically active compounds and drug candidates.[1][2] The synthesis of complex derivatives of this core structure is often a multi-step process that requires the strategic use of protecting groups to mask the reactive secondary amine.[3][4][5] A well-designed protecting group strategy is not merely a tactical step but a critical element that dictates the overall efficiency and success of the synthetic route.[3][6] It allows for the selective modification of other parts of the molecule while the pyrrole nitrogen is shielded from unwanted reactions.[3][4][5]
This guide provides an in-depth analysis of common protecting group strategies for the hexahydrocyclopenta[c]pyrrole nitrogen, focusing on the causality behind experimental choices, self-validating protocols, and authoritative references.
Choosing the Right Armor: Key Protecting Groups for the Pyrrole Nitrogen
The selection of a suitable protecting group is governed by several factors: its stability to a wide range of reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality to other protecting groups that may be present in the molecule.[3][5][6] For the hexahydrocyclopenta[c]pyrrole core, the most frequently employed protecting groups are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Caption: Key protecting groups for the hexahydrocyclopenta[c]pyrrole nitrogen.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its mild, acid-labile removal.[7] Its steric bulk can also influence the stereochemical outcome of subsequent reactions.
2.1.1. Rationale for Use
-
Acid Sensitivity: The Boc group is readily cleaved under acidic conditions, which are often orthogonal to the conditions used for the removal of other protecting groups like Cbz or Fmoc.[8][9]
-
Stability: It is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and hydrogenation conditions.[10]
2.1.2. Protocol: Boc Protection of Hexahydrocyclopenta[c]pyrrole
This protocol describes the straightforward protection of the secondary amine of the hexahydrocyclopenta[c]pyrrole core.
Materials:
-
Hexahydrocyclopenta[c]pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve hexahydrocyclopenta[c]pyrrole (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography if necessary.
2.1.3. Protocol: Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions.
Materials:
-
Boc-protected hexahydrocyclopenta[c]pyrrole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected hexahydrocyclopenta[c]pyrrole (1.0 eq) in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or a 4M solution of HCl in dioxane.[7][11]
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
The resulting amine salt can often be used in the next step without further purification. If the free amine is required, a basic work-up is necessary.
The Classic: Benzyloxycarbonyl (Cbz or Z) Group
Introduced in the 1930s, the Cbz group remains a cornerstone of amine protection, particularly in peptide synthesis and complex molecule construction.[12] Its stability to both acidic and basic conditions, combined with its susceptibility to hydrogenolysis, makes it an excellent orthogonal protecting group to Boc.[13]
2.2.1. Rationale for Use
-
Orthogonality: The Cbz group is stable to the acidic and basic conditions often used to remove other protecting groups, providing a high degree of orthogonality.[3][4][13]
-
Mild Removal: Catalytic hydrogenolysis is a very mild deprotection method, often proceeding with high yield and producing only toluene and carbon dioxide as byproducts.[12][14]
2.2.2. Protocol: Cbz Protection of Hexahydrocyclopenta[c]pyrrole
Materials:
-
Hexahydrocyclopenta[c]pyrrole
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve hexahydrocyclopenta[c]pyrrole (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.2 eq).
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography.
2.2.3. Protocol: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz removal.[12]
Materials:
-
Cbz-protected hexahydrocyclopenta[c]pyrrole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
Alternative Cbz Deprotection: Acidic Cleavage
For substrates with functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), acidic cleavage offers a viable alternative.[12] A common reagent is HBr in acetic acid.[12]
Orthogonal Protection Strategies
In the synthesis of complex molecules, it is often necessary to protect multiple functional groups.[3][4] Orthogonal protecting groups are those that can be removed selectively in the presence of others.[3][4][5] The combination of Boc and Cbz is a classic example of an orthogonal protecting group strategy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. BOC deprotection [cn.bzchemicals.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. thalesnano.com [thalesnano.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this valuable bicyclic pyrrolidine building block. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and provide robust protocols grounded in established literature.
Part 1: Synthesis Overview & Core Mechanism
The synthesis of the target molecule, a fused [3.3.0] bicyclic system, is most effectively achieved via an intramolecular cyclization. The Dieckmann condensation, an intramolecular variation of the Claisen condensation, stands out as a primary and reliable method for constructing the cyclopentanone ring fused to the pyrrolidine core.[1][2][3] This reaction involves the base-mediated cyclization of a linear diester to form a cyclic β-keto ester.
The key to success lies in the careful execution of this step, as its equilibrium must be driven forward by the deprotonation of the resulting β-keto ester, which has a highly acidic α-hydrogen.[2]
Caption: Figure 1: Proposed Dieckmann Condensation Mechanism
Part 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low, or I've recovered only starting material. What are the likely causes?
Answer: This is a common issue, often pointing to problems with reagents or reaction conditions. The Dieckmann condensation is an equilibrium-driven process, and failure to establish the correct conditions will prevent the reaction from proceeding.
Causality Analysis:
-
Non-Anhydrous Conditions: The presence of water will quench the strong base required for enolate formation and can hydrolyze the ester functional groups of your starting material and product.
-
Inactive Base: Alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are hygroscopic and can degrade upon storage. An inactive base will fail to generate the necessary enolate concentration.
-
Insufficient Temperature: While some cyclizations proceed at room temperature, others require heating to overcome the activation energy barrier. If the temperature is too low, the reaction rate may be negligible.
-
Incorrect Stoichiometry: A full equivalent of base is required to deprotonate the product and drive the reaction to completion.[3] Using a catalytic amount of base is a frequent mistake.
Troubleshooting Workflow:
Caption: Figure 2: Low Yield Troubleshooting Workflow
Question 2: My reaction produces a complex mixture of side products. How can I improve selectivity?
Answer: Side product formation often arises from competing intermolecular reactions or base-induced degradation pathways. The primary competitor to the intramolecular Dieckmann condensation is the intermolecular Claisen condensation.
Causality Analysis:
-
Intermolecular Condensation: If the concentration of the diester precursor is too high, two molecules can react with each other before a single molecule has a chance to cyclize. This leads to polymeric material and dimers.
-
Hydrolysis: As mentioned in Q1, any water present can lead to the hydrolysis of the ester groups, forming carboxylic acids that can complicate the reaction and purification.
-
Epimerization: The strong base can deprotonate the α-carbon of the newly formed ketone, potentially leading to a loss of stereochemical integrity if stereocenters are adjacent to this position.
Optimization Strategies:
| Problem | Potential Cause | Recommended Solution |
| Polymeric Byproducts | High reaction concentration | Employ high-dilution conditions. Add the diester substrate slowly via syringe pump to a solution of the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway. |
| Carboxylic Acid Impurities | Water in solvent or on glassware | Rigorously dry all solvents (e.g., distillation from sodium/benzophenone for THF) and flame-dry all glassware under vacuum before use. |
| Loss of Stereopurity | Epimerization at α-carbon | Use the minimum effective reaction temperature. Quench the reaction as soon as it reaches completion (monitored by TLC) to minimize the product's exposure to the strong base. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent for this synthesis? For a Dieckmann condensation, a non-nucleophilic, strong base is required. Potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or toluene is an excellent choice. It is a strong base with a bulky counter-ion that favors deprotonation over nucleophilic attack. Sodium hydride (NaH) is also effective. If your precursor is an ethyl ester, sodium ethoxide (NaOEt) in ethanol can be used to prevent transesterification, though the protic solvent can sometimes be problematic.[2][3]
Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method.[4] Use a solvent system that provides good separation between your starting material (diester) and the product (β-keto ester). The product is typically more polar than the starting material due to the ketone but may have a similar Rf if the polarity change is minimal. Co-spotting with the starting material is essential. Staining with potassium permanganate can help visualize the product, which may be UV-inactive.
Q3: What spectroscopic data confirms the successful synthesis of the final product? Confirmation requires a combination of techniques:[5][6]
-
¹H NMR: Look for the disappearance of the two separate ester signals (e.g., -OCH₂CH₃ quartets) from the precursor and the appearance of new signals corresponding to the now cyclic structure.
-
¹³C NMR: The most telling signal is the appearance of a new ketone carbonyl carbon, typically in the range of 200-210 ppm.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.[4]
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretching frequency for the ketone around 1740-1750 cm⁻¹ (for a five-membered ring ketone) and the C=O stretch of the carbamate around 1690-1710 cm⁻¹.
Part 4: Experimental Protocols
Protocol 1: Dieckmann Condensation for this compound
Disclaimer: This is a representative protocol and should be adapted based on the specific diester precursor used. All operations must be conducted in a fume hood with appropriate personal protective equipment.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add anhydrous THF (calculated for a 0.01 M final concentration of the substrate).
-
Add potassium tert-butoxide (1.1 equivalents) to the solvent and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve the diester precursor (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Using a syringe pump, add the solution of the diester to the stirred solution of the base over a period of 2-4 hours. This maintains high dilution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure product.[5]
-
References
-
Clemente, F. R., & Houk, K. N. (2004). Enantioselective Intramolecular Aldol Cyclizations Catalyzed by Proline. Angewandte Chemie International Edition, 43(43), 5766–5768. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2015). Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)–H γ-Lactamization as a Key Step. The Journal of Organic Chemistry, 80(11), 7326-7331. Available at: [Link]
-
Deng, H., et al. (2015). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 649-654. Available at: [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]
-
ResearchGate. Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF. Available at: [Link]
-
CNR-IRIS. Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. Available at: [Link]
-
ResearchGate. Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters. Available at: [Link]
-
Figshare. Multigram Synthesis of Bicyclic α- and β‑Prolines via Intramolecular C(sp3)–H γ‑Lactamization as a Key Step. Available at: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Available at: [Link]
-
MDPI. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. BICYCLIC PYRROLIDINES: RECENT ADVANCES AND EMERGING TRENDS. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(19), 13289-13309. Available at: [Link]
-
Nagib, D. A., et al. (2014). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 5(9), 987-992. Available at: [Link]
-
ResearchGate. (PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Available at: [Link]
Sources
- 1. Synthesis of 2,2-disubstituted spirocyclic pyrrolidines by intramolecular Dieckmann condensation - Enamine [enamine.net]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
troubleshooting side reactions in benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate synthesis
Welcome to the technical support center for the synthesis of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the key steps in the synthesis of this important bicyclic pyrrolidine intermediate.
Introduction
The synthesis of this compound, a key building block in medicinal chemistry, often involves a critical intramolecular cyclization step. While seemingly straightforward, this transformation can be prone to several side reactions that can significantly impact yield and purity. This guide provides a comprehensive overview of potential issues, their mechanistic basis, and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective strategy involves an intramolecular condensation of a linear precursor containing both an amine and a 1,4-dicarbonyl or a related moiety. A plausible and widely used approach is a variation of the Paal-Knorr pyrrole synthesis, where a precursor containing a primary amine and a 1,4-dicarbonyl-equivalent is cyclized under appropriate conditions.
Q2: What are the most likely side reactions I might encounter?
The most common side reactions include:
-
Incomplete cyclization: The starting material remains unreacted.
-
Formation of a furan byproduct: This is a classic side reaction in Paal-Knorr type syntheses, especially under acidic conditions.[1]
-
Enamine/Iminium ion-related side products: The formation of stable enamines or iminium ions can lead to undesired downstream reactions or prevent cyclization.[2]
-
Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric material.
-
Racemization: If the synthesis is intended to be stereoselective, loss of enantiomeric excess is a potential issue.
Q3: How can I monitor the progress of the reaction effectively?
Thin-layer chromatography (TLC) is a primary tool for monitoring the reaction. Staining with potassium permanganate or ninhydrin can help visualize the starting amine and the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the desired product and any major side products.
Troubleshooting Guide: Side Reactions and Solutions
This section provides a detailed breakdown of common problems, their root causes, and step-by-step protocols for mitigation.
Issue 1: Low Yield of the Desired Bicyclic Lactam
A low yield of the target this compound can be attributed to several factors. The troubleshooting workflow below can help identify and address the root cause.
Caption: Troubleshooting flowchart for low product yield.
-
Cause: The reaction conditions (temperature, time, catalyst) may not be optimal for the intramolecular cyclization to proceed to completion. The activation energy for the cyclization may not be overcome.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC.
-
Prolong Reaction Time: Extend the reaction time and continue to monitor for the disappearance of the starting material.
-
Reagent Purity: Ensure that all reagents, especially the starting amine and dicarbonyl compound, are pure. Impurities can inhibit the reaction.
-
-
Cause: In Paal-Knorr type syntheses, acidic conditions can favor the dehydration of the 1,4-dicarbonyl moiety to form a furan ring before the amine has a chance to react.[1][3][4] The mechanism involves the protonation of a carbonyl group, followed by enolization of the other carbonyl and subsequent cyclization and dehydration.
-
Solution:
-
pH Control: Maintain the reaction pH in the neutral to slightly basic range. The use of a non-acidic solvent and avoiding acidic catalysts is crucial.
-
Buffer: Consider using a buffer system to maintain a stable pH throughout the reaction.
-
Alternative Catalysts: If a catalyst is required, explore Lewis acids that are less prone to promoting furan formation.
-
-
Cause: Intermolecular reactions between molecules of the starting material can compete with the desired intramolecular cyclization, leading to the formation of high molecular weight polymers. This is more likely to occur at higher concentrations.
-
Solution:
-
High Dilution: Employ high-dilution conditions. This can be achieved by slowly adding a solution of the starting material to a larger volume of the reaction solvent over an extended period. This favors the intramolecular reaction pathway.
-
Issue 2: Formation of Enamine/Iminium-Related Side Products
The formation of stable enamines or iminium ions can be a significant side reaction pathway.[2]
Caption: Potential reaction pathways involving enamine/iminium intermediates.
-
Cause: The initial reaction between the amine and a carbonyl group forms a hemiaminal, which can then dehydrate to an iminium ion.[2] This iminium ion is an electrophile that should undergo intramolecular cyclization. However, if a proton is available on an adjacent carbon, deprotonation can lead to a stable enamine. This enamine may then undergo other undesired reactions.
-
Solution:
-
Control of Acidity: The formation of the iminium ion is often acid-catalyzed. Carefully controlling the pH can disfavor the formation of a stable enamine.
-
Choice of Solvent: Aprotic solvents are generally preferred to minimize proton transfer that can lead to enamine formation.
-
Trapping the Iminium Ion: In some cases, it may be possible to trap the iminium ion with an internal nucleophile before it has a chance to form an enamine.
-
Issue 3: Racemization
-
Cause: If the synthesis is designed to be stereoselective, any step that involves the formation of a planar intermediate, such as an enol or enolate, can lead to racemization. In the context of a Dieckmann-type condensation, the deprotonation to form the enolate is a key step where stereochemical information can be lost if the chiral center is adjacent to the enolizable proton.[2]
-
Solution:
-
Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of the cyclization.
-
Asymmetric Catalysis: Employing a chiral catalyst can promote the formation of one enantiomer over the other.
-
Kinetic vs. Thermodynamic Control: Carefully controlling the reaction temperature and the choice of base can favor the kinetic product, which may have the desired stereochemistry, over the more stable thermodynamic product.
-
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization
This protocol provides a general workflow for the intramolecular cyclization to form this compound.
| Step | Procedure |
| 1. Reagent Preparation | Ensure the linear amino-dicarbonyl precursor is pure and dry. Use anhydrous solvents. |
| 2. Reaction Setup | Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material in the chosen solvent (e.g., toluene, THF) to a concentration of 0.01-0.05 M (for high dilution). |
| 3. Reagent Addition | If using a catalyst or base, add it to the reaction mixture. If employing high dilution, slowly add a solution of the starting material to the reaction vessel over several hours using a syringe pump. |
| 4. Reaction Monitoring | Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. |
| 5. Workup | Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| 6. Purification | Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. |
Protocol 2: Purification of the Bicyclic Lactam
Purification of the final product is critical to obtain material of high purity.
| Step | Procedure |
| 1. Chromatography | Use flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. |
| 2. Crystallization | If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification. |
| 3. Characterization | Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. |
Concluding Remarks
The synthesis of this compound can be a rewarding endeavor when potential side reactions are anticipated and addressed. By carefully controlling reaction parameters such as pH, concentration, and temperature, and by employing appropriate analytical techniques for monitoring, researchers can significantly improve the yield and purity of this valuable synthetic intermediate. This guide serves as a starting point for troubleshooting, and it is always recommended to consult the primary literature for specific examples and further insights.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Nazarov Cyclization. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Enamines. Chemistry LibreTexts. (2021, March 6). Retrieved from [Link]
-
Intramolecular Reactions. Master Organic Chemistry. (2011, July 4). Retrieved from [Link]
Sources
Technical Support Center: Enhancing Stereoselectivity in Hexahydrocyclopenta[c]pyrrole Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of hexahydrocyclopenta[c]pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in the synthesis of these valuable bicyclic scaffolds. Here, you will find answers to frequently encountered challenges and detailed troubleshooting guides to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a low diastereomeric ratio (dr) in our [3+2] cycloaddition reaction to form the hexahydrocyclopenta[c]pyrrole core. What are the primary factors influencing diastereoselectivity?
A1: Low diastereoselectivity in [3+2] cycloaddition reactions for this scaffold is a common challenge and typically stems from insufficient facial selectivity during the approach of the dipole and dipolarophile. The key factors to investigate are:
-
Reaction Temperature: Many cycloadditions have diastereomeric transition states that are close in energy. Lowering the reaction temperature can amplify these small energy differences, often favoring the formation of a single diastereomer. However, this may also decrease the reaction rate.
-
Solvent Polarity: The solvent can influence the stability of the transition states. A systematic solvent screen is recommended, exploring a range of polarities from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF) and polar protic solvents (e.g., ethanol), to find conditions that maximize the energy difference between the diastereomeric transition states.
-
Catalyst/Ligand Steric Bulk: In catalyzed reactions, the steric environment created by the catalyst and its ligands is paramount. Insufficiently bulky or poorly positioned steric directing groups on the catalyst may not create a significant enough energy barrier to disfavor the formation of the undesired diastereomer.
-
Substrate Steric Effects: The steric properties of the substituents on both the dipolarophile and the 1,3-dipole play a crucial role. Bulky groups can effectively shield one face of the molecule, directing the cycloaddition to the opposite face.
Q2: Our synthesis is producing the desired diastereomer, but with low enantiomeric excess (ee). How can we improve the enantioselectivity?
A2: Achieving high enantioselectivity is critically dependent on the effective transfer of chirality from the catalyst or auxiliary to the product. Common reasons for low ee include:
-
Suboptimal Chiral Catalyst/Ligand: The choice of the chiral catalyst is the most critical factor. For metal-catalyzed reactions, the electronic and steric properties of the chiral ligand are key. For organocatalyzed reactions, such as those using chiral phosphoric acids, the acidity and the steric environment of the catalyst are crucial. A thorough screening of different classes of catalysts and ligands is often necessary.[1][2]
-
Catalyst Decomposition or Inhibition: Ensure the catalyst is stable under the reaction conditions and not being poisoned by impurities in the starting materials or solvent.
-
Background Uncatalyzed Reaction: If the uncatalyzed "background" reaction is fast, it will produce a racemic product, thus lowering the overall ee of the isolated product. To mitigate this, you can try lowering the reaction temperature or using a more active catalyst to ensure the catalyzed pathway is significantly faster.
-
Mismatched Chiral Auxiliary: When using a chiral auxiliary, its ability to effectively shield one face of the reactant is essential. If the auxiliary is too distant from the reacting center or conformationally flexible, it may not provide adequate stereocontrol.
Q3: We are using a chiral phosphoric acid (CPA) catalyst and observing poor stereoselectivity. What are the key parameters to optimize?
A3: Chiral phosphoric acids are powerful catalysts for asymmetric cycloadditions, but their effectiveness is highly sensitive to the reaction environment.[1][3][4] Key optimization parameters include:
-
CPA Structure: The steric and electronic properties of the 3,3'-substituents on the BINOL backbone are critical. Bulkier groups generally lead to higher enantioselectivity.
-
Solvent: The solvent can influence the hydrogen-bonding interactions between the CPA and the substrate. A solvent screen is highly recommended.
-
Additives: The presence of water or other protic impurities can interfere with the catalytic cycle. The use of molecular sieves is often beneficial.
-
Temperature: As with other stereoselective reactions, lower temperatures often lead to improved selectivity.
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity in a Lewis Acid-Catalyzed [3+2] Cycloaddition
Problem: The reaction yields a nearly 1:1 mixture of endo and exo diastereomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Protocol:
-
Temperature Optimization:
-
Rationale: The transition states leading to the two diastereomers have different energies. Lowering the temperature increases the energy difference, favoring the lower energy pathway.
-
Procedure: Set up parallel reactions at 0 °C, -20 °C, and -78 °C. Monitor the reactions by TLC or LC-MS and analyze the diastereomeric ratio of the product by ¹H NMR or chiral HPLC.
-
-
Solvent Screening:
-
Rationale: The solvent can influence the conformation of the reactants and the stability of the transition states through polarity and coordinating effects.
-
Procedure: Conduct the reaction in a range of anhydrous solvents with varying polarities, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
-
-
Lewis Acid Screening:
-
Rationale: Different Lewis acids have varying coordination strengths and steric bulk, which can influence the facial bias of the cycloaddition.
-
Procedure: Screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, Zn(OTf)₂, Sc(OTf)₃) at the optimized temperature and solvent conditions.
-
-
Substrate Modification:
-
Rationale: Increasing the steric bulk on either the dipolarophile or the 1,3-dipole can create a stronger facial bias.
-
Procedure: If synthetically feasible, introduce a bulkier substituent on the substrate to sterically block one face during the cycloaddition.
-
Guide 2: Enhancing Enantioselectivity in a Chiral Phosphoric Acid-Catalyzed Reaction
Problem: The desired product is formed with low enantiomeric excess (ee).
Optimization Workflow:
Caption: Workflow for optimizing enantioselectivity.
Detailed Protocol:
-
Catalyst Screening:
-
Rationale: The steric and electronic nature of the 3,3'-substituents of the BINOL-derived phosphoric acid catalyst dictates the chiral environment.
-
Procedure: Screen a variety of commercially available or synthesized chiral phosphoric acids with different 3,3'-substituents (e.g., Phenyl, 2,4,6-triisopropylphenyl (TRIP), 9-anthryl).
-
-
Solvent Screening:
-
Rationale: The solvent can affect the hydrogen bonding between the catalyst and substrate, which is crucial for stereocontrol.
-
Procedure: Test a range of anhydrous solvents, paying close attention to non-polar aromatic solvents (toluene, xylenes) and halogenated solvents (DCM, 1,2-dichloroethane).
-
-
Temperature Optimization:
-
Rationale: Lowering the temperature can enhance the enantiodiscrimination of the catalyst.
-
Procedure: Once the optimal catalyst and solvent are identified, perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C) to find the best balance between reaction rate and enantioselectivity.
-
-
Additive Screening:
-
Rationale: Protic impurities like water can compete for hydrogen bonding with the catalyst, leading to a decrease in enantioselectivity.
-
Procedure: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester any trace amounts of water.
-
Data Summary
Table 1: Effect of Chiral Phosphoric Acid Catalyst on Enantioselectivity
| Entry | Catalyst (3,3'-substituent) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenyl | Toluene | RT | 85 | 75 |
| 2 | 9-Anthryl | Toluene | RT | 90 | 92 |
| 3 | TRIP | Toluene | RT | 95 | >99 |
| 4 | TRIP | DCM | RT | 92 | 98 |
| 5 | TRIP | Toluene | 0 | 96 | >99 |
Data is illustrative and based on trends reported in the literature.[1][3][4]
References
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 2021. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Molecules, 2017. [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 2016. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 2024. [Link]
-
Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. Organic Chemistry Frontiers, 2021. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do. [Link]
-
Chiral Phosphoric Acid Catalyzed Enamine C-Acylation for the Synthesis of Pyrrolinones and Indolinones. ResearchGate. [Link]
-
Graphviz tutorial. YouTube. [Link]
-
Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Molecules, 2022. [Link]
-
Drawing graphs with dot. Graphviz. [Link]
-
DOT Language. Graphviz. [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. Nature Communications, 2019. [Link]
-
Organocatalytic diastereo- and atroposelective construction of N–N axially chiral pyrroles and indoles. Nature Communications, 2022. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 2021. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2011. [Link]
-
Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of Axially Chiral Compounds. ResearchGate. [Link]
-
Design and synthesis of axially chiral aryl-pyrroloindoles via the strategy of organocatalytic asymmetric (2 + 3) cyclization. Cell Reports Physical Science, 2022. [Link]
-
Privileged chiral catalysts: Selectivity and generality in enantioselective catalysis. ACS Fall 2023. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 2022. [Link]
-
Design of new chiral catalyst for [3+2] cycloaddition reaction. ResearchGate. [Link]
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 2024. [Link]
-
Stereospecific [3+2] Cycloaddition of Chiral Arylallenes with C,N-Cyclic Azomethine Imines. Organic Letters, 2023. [Link]
-
Asymmetric Synthesis of Cis-Fused Bicyclic Pyrrolidines and Pyrrolidinones via Chiral Polycyclic Lactams. The Journal of Organic Chemistry, 1996. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Rationale for diastereoselectivity in formal [3+2]‐cycloaddition... ResearchGate. [Link]
-
Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. International Journal of Molecular Sciences, 2023. [Link]
-
Orientational Chirality, Its Asymmetric Control, and Computational Study. Journal of the American Chemical Society, 2022. [Link]
-
A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. Nature Chemistry, 2021. [Link]
-
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 2015. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 2022. [Link]
-
Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Organic Letters, 2008. [Link]
-
Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. The Journal of Organic Chemistry, 2022. [Link]
Sources
- 1. Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Welcome to the Technical Support Center for the deprotection of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of the benzyl carbamate (Cbz or Z) protecting group from this specific bicyclic lactam. Given the presence of a ketone and the unique structural features of the core, careful consideration of the deprotection method is paramount to ensure high yield and purity of the desired secondary amine.
Introduction to the Chemistry of Cbz Deprotection
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its general stability and selective removal under specific conditions.[1] The most common deprotection strategies involve cleavage of the benzylic C-O bond. This guide will focus on the most relevant methods for your substrate, addressing potential challenges and providing detailed protocols.
Core Deprotection Strategies and Decision Workflow
The choice of deprotection method for this compound hinges on the overall molecular stability and the desired chemoselectivity. The primary concern with this substrate is the presence of the ketone functionality, which could be susceptible to reduction under certain hydrogenolysis conditions.
Caption: Decision workflow for selecting a Cbz deprotection method.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments.
Q1: My catalytic hydrogenolysis reaction is slow or incomplete. What should I do?
A1: This is a common issue in heterogeneous catalysis. Here are several factors to consider:
-
Catalyst Quality and Activity: The activity of palladium on carbon (Pd/C) can vary. Ensure you are using a fresh, high-quality catalyst. If you suspect catalyst deactivation, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
-
Catalyst Poisoning: Sulfur-containing compounds are known poisons for palladium catalysts. Ensure your starting material and solvent are free from any sulfur-containing impurities. If your substrate contains sulfur, you should opt for a non-hydrogenation-based deprotection method.[2]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient. Consider using a Parr hydrogenator to increase the hydrogen pressure.
-
Poor Mixing: Inadequate agitation will limit the substrate's access to the catalyst surface. Ensure vigorous stirring.[3]
Q2: I am observing reduction of the ketone in my substrate during hydrogenolysis. How can I prevent this?
A2: While ketones are generally less readily reduced than Cbz groups under these conditions, over-reduction can occur.
-
Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to minimize side product formation.
-
Catalyst Choice: Some catalysts may have higher selectivity. Experiment with different grades of Pd/C or consider a different catalyst altogether.
-
Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate, can sometimes offer better chemoselectivity and is often considered safer than using hydrogen gas.
Q3: I am considering acidic deprotection. What are the potential risks for my bicyclic lactam?
A3: Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) can be effective for Cbz removal but pose a risk to the structural integrity of your molecule.[4]
-
Lactam Hydrolysis: The bicyclic lactam could be susceptible to acid-catalyzed hydrolysis, leading to ring-opening. The stability of lactams can vary with ring size and structure.
-
Side Reactions: The ketone functionality might undergo acid-catalyzed side reactions.
Recommendation: If you must use acidic conditions, consider a milder Lewis acid approach. A combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to be effective for Cbz deprotection with good functional group tolerance.[5]
Q4: My substrate is not soluble in common hydrogenation solvents like methanol or ethanol. What are my options?
A4: Solvent choice is crucial for a successful reaction.
-
Alternative Solvents: For catalytic hydrogenolysis, you can explore other solvents like ethyl acetate, tetrahydrofuran (THF), or mixtures thereof.
-
Catalytic Transfer Hydrogenation: This method is often compatible with a wider range of solvents, including dimethylformamide (DMF).
-
Acidic or Nucleophilic Deprotection: These methods are performed in different solvent systems (e.g., acetic acid for HBr/AcOH, or N,N-dimethylacetamide for nucleophilic cleavage), which may be more suitable for your substrate's solubility.[3][6]
Frequently Asked Questions (FAQs)
What is the most common and mildest method for Cbz deprotection?
Catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas (H₂) is generally the most common and mildest method.[7] It often proceeds with high yield and generates toluene and carbon dioxide as byproducts.[7]
What is catalytic transfer hydrogenation and why might I choose it?
Catalytic transfer hydrogenation is a variation of catalytic hydrogenolysis where a hydrogen donor molecule, such as ammonium formate or formic acid, is used instead of hydrogen gas.[2] This method is often preferred for its operational simplicity and enhanced safety, as it avoids the need for handling flammable hydrogen gas under pressure.
When should I consider using an acidic deprotection method?
Acidic cleavage is a good alternative when your molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[7] However, for your specific substrate containing a lactam, this method should be approached with caution due to the risk of hydrolysis.
Are there other, even milder, deprotection methods available?
Yes, for highly sensitive substrates, nucleophilic deprotection methods have been developed. For example, using 2-mercaptoethanol in the presence of a base can cleave the Cbz group under non-reductive and non-acidic conditions.[6][8] This could be a valuable option if both hydrogenolysis and acidic methods prove problematic for your substrate.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis with H₂ Gas
This protocol describes the standard method for Cbz deprotection using hydrogen gas and a palladium catalyst.[3]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus). It is recommended to purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[3]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol offers a safer alternative to using hydrogen gas.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1. Excess ammonium formate can be removed by an aqueous work-up.
Protocol 3: Lewis Acid-Mediated Deprotection with AlCl₃/HFIP
This protocol is a milder alternative to strong acidic conditions.[5]
-
Reaction Setup: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Reagent Addition: Add aluminum chloride (AlCl₃) (2-3 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Summary Table
| Deprotection Method | Reagents | Typical Solvents | Key Advantages | Potential Issues for Substrate |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | Mild, clean byproducts | Potential ketone reduction |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, Ethanol, DMF | Safer than H₂ gas, good chemoselectivity | Potential ketone reduction (usually less than with H₂) |
| Strong Acid Cleavage | HBr in Acetic Acid | Acetic Acid | Effective for hydrogenation-sensitive groups | High risk of lactam hydrolysis |
| Lewis Acid-Mediated Cleavage | AlCl₃, HFIP | HFIP | Milder than strong acids, good functional group tolerance | Requires specific solvent, potential for side reactions |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide | Excellent for sensitive substrates, non-reductive | Requires elevated temperature, potential for thiol-related side reactions |
Mechanistic Diagrams
Caption: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: Simplified mechanism of acid-mediated Cbz deprotection.
References
-
Suzhou Highfine Biotech Co., Ltd. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from [Link]
-
Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(9), 5665-5674. [Link]
-
Stanway-Gordon, H. A., Graham, J. S., & Waring, M. J. (2021). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. Angewandte Chemie International Edition, 60(51), 26658-26666. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Studley, J. (2023, February 22). To Deprotect and Serve. Scientific Update. [Link]
-
Eaton, D. L., & Wyatt, P. G. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643–4646. [Link]
-
Gowda, D. C., Rajesh, S., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(7), 504-508. [Link]
-
Itoh, T., & Ohsawa, A. (2020). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 11(1), 1-8. [Link]
-
Kim, Y., Shin, E. K., Beak, P., & Park, Y. S. (2021). Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation. Journal of the American Chemical Society, 143(49), 20736–20745. [Link]
-
ZaiQi Bio-Tech. (n.d.). cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. tdcommons.org [tdcommons.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. scientificupdate.com [scientificupdate.com]
Technical Support Center: Reaction Monitoring for Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. It offers detailed troubleshooting, frequently asked questions (FAQs), and validated protocols for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Overview of the Synthesis and Analytical Challenge
The synthesis of this compound, a bicyclic lactam, is a key step in the development of various bioactive molecules.[1] Effective reaction monitoring is critical to determine reaction completion, identify potential side products, and optimize yield. The primary challenge lies in differentiating the product from the starting material(s), which may have similar polarities. This guide will address how to overcome these challenges using TLC and HPLC.
Simplified Reaction Scheme
The formation of the target compound typically involves an intramolecular cyclization of a suitable precursor. While multiple synthetic routes exist, a generalized transformation is depicted below.[2]
Caption: Generalized reaction scheme.
Key Compound Properties for Method Development
Understanding the physicochemical properties of the reactants and products is fundamental to developing effective chromatographic monitoring methods.
| Compound | Structure (Illustrative) | Molecular Weight | Polarity | UV Active | Key Characteristics |
| Linear Precursor | (Generic acyclic amino ester) | Varies | Generally more polar than product | Yes (Benzyl group) | Contains functional groups (e.g., ester, amine) that are consumed during cyclization. |
| Product | This compound | 259.30 g/mol [3] | Moderately Polar | Yes (Benzyl group) | A bicyclic lactam (amide) structure. Typically a brown or white solid.[2] |
Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It is fast, inexpensive, and provides immediate visual feedback.
TLC Troubleshooting and FAQs
Q1: My spots are streaking down the plate. What's causing this?
-
A1: Overloading: You have spotted too much sample. Dilute your reaction aliquot significantly before spotting. Streaking can obscure the separation between your starting material and product.[4][5]
-
A2: High Polarity: The compound is highly polar and interacts too strongly with the silica gel. Try adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your mobile phase to improve spot shape.[6]
-
A3: Sample Insolubility: The compound may be crashing out on the plate. Ensure the spotting solvent is appropriate and evaporates fully before development.
Q2: My starting material and product spots are too close together (low resolution). How can I improve separation?
-
A1: Optimize Mobile Phase: The polarity of your eluent is likely too high, causing all components to move up the plate too quickly. Decrease the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexanes). A good starting point for this specific compound, based on column chromatography conditions, is 50% ethyl acetate in hexanes.[2] Try adjusting to 30% or 40% ethyl acetate to increase separation.
-
A2: Use a Co-spot: Always run a "co-spot" lane where you spot both the starting material reference and the reaction mixture in the same lane. This helps to definitively identify if the starting material is consumed, even if the spots are close.[7] If the co-spot appears as a single, elongated spot (like a snowman), the reaction may be complete.[7]
Q3: I don't see any spots on my plate after development.
-
A1: Insufficient Concentration: The sample spotted may be too dilute. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[4]
-
A2: Non-UV Active Compound: While the target product is UV active, some impurities or starting materials may not be. Visualize the plate using an alternative method, such as a potassium permanganate or p-anisaldehyde stain, which reacts with a broader range of organic compounds.
-
A3: Spot Submerged: The origin line where you spotted the sample was below the solvent level in the chamber. This causes the sample to dissolve into the solvent pool instead of eluting up the plate.[4]
Q4: My solvent front is running unevenly.
-
A1: Improper Chamber Saturation: Ensure the TLC chamber is sealed and contains a piece of filter paper to saturate the atmosphere with solvent vapor. This promotes an even solvent front.
-
A2: Plate Edge Effects: The plate might be touching the side of the chamber or the filter paper, which can wick the solvent unevenly.[4]
Workflow for TLC Analysis
Caption: Standard TLC analysis workflow.
Protocol: TLC Monitoring
-
Preparation: Prepare a developing chamber by adding your chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate) to a depth of ~0.5 cm. Place a piece of filter paper inside, seal the chamber, and let it saturate for 5-10 minutes.
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dilute it in a vial with a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, lightly draw a pencil line ~1 cm from the bottom (the origin). Spot the starting material (SM) reference, the reaction mixture (RXN), and a co-spot (both SM and RXN on the same spot) on the origin line. Keep spots small.
-
Development: Carefully place the TLC plate in the saturated chamber, ensuring the origin line is above the solvent level. Seal the chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If necessary, further visualize by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating with a heat gun.
-
Analysis: The disappearance of the starting material spot in the RXN lane and the appearance of a new, typically less polar product spot (higher Rf) indicates reaction progress.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers quantitative analysis with superior resolution and sensitivity compared to TLC. It is the preferred method for accurate determination of conversion, purity, and impurity profiling.
HPLC Troubleshooting and FAQs
Q1: My system backpressure is suddenly very high.
-
A1: Blockage: There is likely a blockage in the system. Common culprits are the guard column or the column inlet frit.[8][9] Try reversing the column and flushing with a strong, filtered solvent (ensure the column is compatible with reverse flushing). If pressure remains high, the column may need replacement.
-
A2: Mobile Phase Precipitation: If you are using buffered mobile phases, salts can precipitate if the organic solvent concentration becomes too high. Ensure your mobile phase components are miscible and filtered.[10]
Q2: My peak retention times are shifting between runs.
-
A1: Insufficient Equilibration: The column is not fully equilibrated with the mobile phase before injection.[11] Always include a sufficient equilibration time in your method, especially after a gradient run.
-
A2: Mobile Phase Composition: The mobile phase was prepared inconsistently, or one of the solvents is evaporating, changing the overall composition.[9] Prepare fresh mobile phase daily.
-
A3: Temperature Fluctuations: Column temperature affects retention time. Use a column oven to maintain a constant temperature for reproducible results.[9][12]
Q3: My peaks are tailing or fronting.
-
A1: Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase (e.g., basic amines interacting with acidic silica).[12] Try adding a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to improve peak shape. Column degradation or a void at the column inlet can also be a cause.[12]
-
A2: Peak Fronting: This is typically a sign of sample overload or a sample solvent that is much stronger than the mobile phase.[12] Reduce the injection volume or concentration, and if possible, dissolve the sample in the mobile phase itself.[10]
Q4: I'm seeing baseline noise or drift.
-
A1: Air Bubbles: Air trapped in the pump or detector cell is a common cause of baseline noise.[8][10] Degas your mobile phases thoroughly before use and prime the pump to remove any bubbles.
-
A2: Contaminated Mobile Phase: Impurities in the solvents or old mobile phase can lead to a noisy or drifting baseline, especially during gradient elution.[10][12] Use high-purity HPLC-grade solvents.
-
A3: Detector Lamp Issue: An aging detector lamp can cause baseline noise and a loss of sensitivity.[11]
Workflow for HPLC Troubleshooting
Caption: Decision tree for common HPLC issues.
Protocol: HPLC Monitoring (Starting Method)
This is a generic starting point. Method optimization is required for best results.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Acetonitrile (HPLC Grade).
-
Degassing: Degas both mobile phases for 15 minutes in an ultrasonic bath or using an inline degasser.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis at 254 nm.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.
-
-
Sample Preparation: Take a small aliquot (~1-2 mg) of the reaction mixture and dissolve it in 1 mL of Acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a blank (mobile phase), followed by the starting material reference, and then the reaction mixture sample. Monitor the chromatogram for the disappearance of the starting material peak and the growth of the product peak. Calculate the percent conversion using peak areas.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]
-
Gajan, A. et al. (2014). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 62(3). Available from: [Link]
-
Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. Available from: [Link]
-
Kim, S. et al. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2025(1), M1983. Available from: [Link]
-
Bitesize Bio. (2016). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]
-
International Journal of Creative Research Thoughts. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
-
Medium. (2016). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]
-
Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available from: [Link]
-
Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Available from: [Link]
-
Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. Available from: [Link]
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ResearchGate. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Available from: [Link]
-
ChemSrc. cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. Available from: [Link]
-
ZaiQi Bio-Tech. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester. Available from: [Link]
-
MDPI. (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate. Available from: [Link]
-
PubChem. Benzyl 3,4,5-trimethylpyrrole-2-carboxylate. Available from: [Link]
-
CP Lab Safety. This compound, 98% Purity. Available from: [Link]
-
Globalchem. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester. Available from: [Link]
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Technical Support Center: Synthesis of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Welcome to the technical support center for the synthesis of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, managing, and mitigating impurities. The bicyclic proline analog scaffold is a crucial component in many modern therapeutics, making robust and high-purity synthesis paramount.[1][2] This document provides field-proven insights in a direct question-and-answer format to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic challenge in preparing this compound?
The most significant challenge is controlling the stereochemistry of the three contiguous chiral centers on the octahydrocyclopenta[c]pyrrole core.[1] The formation of the desired cis-fused ring system is often accompanied by the formation of the undesired trans-diastereomer, which can be difficult to separate.[3][4] Achieving high diastereoselectivity during the key ring-forming step is critical for an efficient synthesis.
Q2: What are the most common classes of impurities to expect in this synthesis?
Researchers should be vigilant for three main classes of impurities:
-
Stereoisomers: Primarily the undesired diastereomers (e.g., trans-isomers) formed during cyclization. Enantiomeric impurities can also arise if the synthesis is not enantioselective.[5]
-
Process-Related Impurities: These include unreacted starting materials, reagents, and byproducts from side reactions (e.g., from incomplete cyclization, over-reduction, or alternative cyclization pathways).[6][7]
-
Degradation Products: The final compound or intermediates may degrade under harsh workup conditions (e.g., strong acid/base) or during purification and storage.
Q3: Which analytical techniques are essential for monitoring reaction progress and final product purity?
A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): Indispensable for routine reaction monitoring to track the consumption of starting materials and the formation of the product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of the desired product and identification of major impurities.[8][9] Specific proton and carbon shifts can confirm the bicyclic structure and the presence of the benzyl protecting group.
-
High-Performance Liquid Chromatography (HPLC): Crucial for quantifying purity and separating stereoisomers. A chiral stationary phase (CSP) is often required to resolve enantiomers and diastereomers.[10]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and potential impurities.[8]
Q4: How can I determine the stereochemical purity of my final product?
Determining stereochemical purity requires specialized analytical methods. Chiral HPLC is the gold standard for separating and quantifying both diastereomers and enantiomers.[10] Methods using polysaccharide-based columns like Chiralpak are effective for resolving proline derivatives.[10] Alternatively, chiral gas chromatography (GC) after derivatization of the pyrrolidine nitrogen can also be employed for enantiomeric purity assessment.[11][12] For diastereomers, high-resolution NMR may sometimes allow for the distinction and integration of signals corresponding to different stereoisomers.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Problem 1: The final product is a mixture of diastereomers (e.g., low cis:trans ratio).
-
Potential Cause: The key cyclization step lacks sufficient stereocontrol. The transition states leading to the cis and trans products are closely related in energy under the current reaction conditions. Intramolecular cyclization reactions are sensitive to solvent, temperature, and catalysts.[13][14]
-
Recommended Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent polarity, and reaction concentration. Lower temperatures often enhance stereoselectivity.
-
Change the Catalyst/Reagent: If a Lewis acid or a transition metal is used to promote cyclization, screen different catalysts. The steric and electronic properties of the catalyst can significantly influence the facial selectivity of the reaction.[14]
-
Purification Strategy: If optimizing the reaction is insufficient, focus on purification.
-
Fractional Crystallization: Attempt to selectively crystallize the desired cis-isomer from a suitable solvent system. This can be a highly effective method for large-scale purification.
-
Preparative Chiral HPLC: For smaller scales or when crystallization fails, preparative chiral chromatography can be used to isolate the desired stereoisomer.[10]
-
-
Problem 2: NMR analysis shows significant unreacted starting material, even after extended reaction times.
-
Potential Cause: The reaction may have stalled due to catalyst deactivation, insufficient temperature, or reaching equilibrium. The purity of starting materials, particularly the presence of moisture or other inhibitors, can also be a factor.
-
Recommended Solutions:
-
Verify Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous, as many organometallic or catalytic reactions are sensitive to water.
-
Increase Temperature/Concentration: Cautiously increase the reaction temperature or concentration to improve the reaction rate. Monitor by TLC or HPLC to ensure this does not lead to byproduct formation.
-
Re-charge Catalyst: If a catalyst is being used, a second addition of the catalyst may restart a stalled reaction.
-
Investigate Equilibrium: Consider if the reaction is reversible. If so, it may be necessary to remove a byproduct (e.g., water, if it's a condensation reaction) to drive the reaction to completion.
-
Problem 3: Unexpected signals in the NMR spectrum suggest the formation of a structural isomer or byproduct.
-
Potential Cause: A side reaction is competing with the main synthetic pathway. In syntheses of fused pyrrolidine rings, this could be due to an alternative ring-closure (e.g., a 6-endo cyclization competing with the desired 5-exo cyclization) or a rearrangement.[1][15] In reactions like the Paal-Knorr synthesis, furan byproduct formation under acidic conditions is a known issue.[6]
-
Recommended Solutions:
-
Mechanistic Analysis: Re-examine the reaction mechanism to hypothesize potential side products. For instance, could a double bond have isomerized prior to cyclization? Could an oxidation or reduction have occurred?
-
Adjust pH: If the reaction is acid or base-catalyzed, carefully control the pH. In the case of Paal-Knorr type syntheses, maintaining neutral or weakly acidic conditions can suppress furan formation.[6]
-
Advanced NMR Techniques: Employ 2D NMR techniques (COSY, HSQC, HMBC) to definitively identify the structure of the major byproduct. This information is invaluable for diagnosing the problem.
-
Purification: Isolate the byproduct using column chromatography for full characterization. Understanding its structure is key to preventing its formation.
-
Problem 4: The isolated yield is consistently low despite complete conversion of starting material.
-
Potential Cause: The product may be lost during the workup or purification steps. This can be due to its solubility in the aqueous phase during extraction, degradation on the silica gel column, or physical loss during transfers.
-
Recommended Solutions:
-
Optimize Workup: Check the pH of the aqueous layer during extraction to ensure the product is in its neutral, organic-soluble form. Perform back-extractions of the aqueous layers to recover any dissolved product.
-
Modify Chromatography: If the product is degrading on silica gel, try deactivating the silica with a base (like triethylamine) mixed into the eluent. Alternatively, switch to a less acidic stationary phase like alumina or consider purification by crystallization.
-
Use a Quenching Agent: For reactions involving highly reactive reagents, ensure the quenching step is efficient and complete before initiating the aqueous workup. For example, sodium thiosulfate is a standard quenching agent in reactions using m-CPBA.[8]
-
Key Experimental Protocols & Data
Data Presentation: Characteristic Analytical Data
The following table summarizes typical analytical data for the target compound, which can be used as a reference for characterization.
| Analysis | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | Signals corresponding to benzyl group (7.3-7.4 ppm), methylene protons adjacent to nitrogen, and methine/methylene protons of the cyclopentane ring.[16] |
| ¹³C NMR | Chemical Shift (δ, ppm) | Carbonyl signals (~170-175 ppm for the ketone, ~155 ppm for the carbamate), aromatic signals (~128-136 ppm), and aliphatic signals for the bicyclic core.[16] |
| Mass Spec | Molecular Ion | [M+H]⁺ expected at m/z 260.13.[17] |
| HPLC | Retention Time | Varies depending on the method; should show a single major peak under achiral conditions. |
Experimental Workflow Visualization
The general workflow for synthesis and purification is outlined below.
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Technical Support Center: Solvent Effects in Bicyclic Pyrrolidine Synthesis
Welcome to the Technical Support Center for the synthesis of bicyclic pyrrolidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable scaffolds. Bicyclic pyrrolidines are privileged structures in medicinal chemistry, and their successful synthesis often hinges on a nuanced understanding of reaction conditions, particularly the choice of solvent.
This document moves beyond simple protocols to provide a deeper understanding of why a particular solvent is chosen and how it influences reaction outcomes. We will address common problems in a question-and-answer format, offering troubleshooting strategies and field-proven insights to enhance the efficiency and success of your experiments.
Section 1: The Central Role of the Solvent
The solvent is not merely a medium for reactants to meet; it is an active participant in the reaction. Its properties—polarity, protic or aprotic nature, boiling point, and coordinating ability—can profoundly influence reaction rates, regioselectivity, diastereoselectivity, and even the stability of intermediates. In the context of bicyclic pyrrolidine synthesis, often achieved through reactions like the 1,3-dipolar cycloaddition, the solvent's role is paramount in stabilizing charged intermediates or transition states, thereby dictating the reaction pathway.
Below is a decision-making workflow for initial solvent selection in a typical 1,3-dipolar cycloaddition reaction for bicyclic pyrrolidine synthesis.
Caption: Initial solvent selection workflow for bicyclic pyrrolidine synthesis.
Section 2: Troubleshooting Guides & FAQs
This section addresses the most common challenges encountered during the synthesis of bicyclic pyrrolidines, with a focus on solvent-based solutions.
Issue 1: Low Yield of the Bicyclic Product
Question: My 1,3-dipolar cycloaddition reaction to form a bicyclic pyrrolidine is giving a very low yield. I've confirmed my starting materials are pure. What solvent-related factors could be the cause?
Answer: Low yields are a frequent issue, often traceable to the stability of the key azomethine ylide intermediate and the kinetics of the cycloaddition step. Several solvent-related factors are at play:
-
Intermediate Instability: Azomethine ylides, especially when generated in situ, can be unstable. The solvent must be chosen to favor the desired cycloaddition over decomposition pathways.
-
Expert Insight: Ensure you are using anhydrous solvents.[1] Water can hydrolyze intermediates or interfere with catalysts. For sensitive reactions, using a solvent like cyclopentyl methyl ether (CPME) can be advantageous as it is resistant to acids/alkalis and can also serve as the extraction solvent, simplifying workup.[2]
-
-
Poor Solubility: If your reactants, particularly the dipolarophile, have poor solubility in the chosen solvent, the reaction will be slow and inefficient.
-
Troubleshooting Step: If solubility is an issue in a non-polar solvent like toluene, try a more polar aprotic solvent like acetonitrile (CH3CN) or dichloromethane (DCM).
-
-
Suboptimal Reaction Rate: The polarity of the solvent can dramatically affect the reaction rate. Theoretical and experimental studies show that polar solvents often accelerate 1,3-dipolar cycloadditions by stabilizing the polar transition state more than the ground state reactants.[3][4]
-
Solution: A screening of solvents with varying polarities is highly recommended. Protic solvents like ethanol (EtOH) or methanol (MeOH) can be particularly effective. In one study, screening various solvents for a multicomponent cycloaddition found that EtOH provided the highest yield.[5]
-
-
Extreme Conditions: For particularly unreactive "push-pull" or CF3-substituted alkenes, standard solution-phase conditions may fail.
Issue 2: Poor or Incorrect Diastereoselectivity
Question: My reaction produces the desired bicyclic pyrrolidine, but as a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the stereochemical outcome by changing the solvent?
Answer: Diastereoselectivity in these cycloadditions is controlled by the geometry of the transition state (endo vs. exo). The solvent plays a critical role in influencing the relative energies of these transition states.
-
Solvent Polarity and Hydrogen Bonding: The choice between protic and aprotic solvents can be decisive.
-
Expert Insight: Polar protic solvents like ethanol can promote specific hydrogen-bonding interactions that stabilize one transition state over the other, leading to higher diastereoselectivity.[8] In a study synthesizing N-fused pyrrolidinyl spirooxindoles, screening a wide range of solvents revealed that MeOH and EtOH gave not only excellent yields but also outstanding diastereoselectivity (>20:1 dr).[5]
-
Causality: The ability of protic solvents to form hydrogen bonds can help organize the reactants in a more rigid conformation during the transition state, enhancing facial selectivity.[4]
-
-
Fluorinated Solvents: Specialty solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can offer unique advantages.
-
Solution: These solvents are highly polar and strong hydrogen bond donors but are non-coordinating. This combination can dramatically accelerate the reaction and enhance selectivity. A study showed that using TFE resulted in a single regioisomer in 92% yield in just 30 minutes, outperforming all other conventional solvents tested.[9]
-
Data Presentation: Effect of Solvent on a Model 1,3-Dipolar Cycloaddition
The following table summarizes data from a study on the synthesis of spirocyclic pyrrolidines, illustrating the profound impact of solvent choice on yield and reaction time.
| Entry | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Methanol (MeOH) | 14 | 5 | 75 | >99:1 |
| 2 | Ethanol (EtOH) | 14 | 3 | 91 | >99:1 |
| 3 | Acetonitrile (CH3CN) | 14 | 6 | 68 | >99:1 |
| 4 | Chloroform (CHCl3) | 14 | 8 | 55 | >99:1 |
| Data adapted from a study on L-proline functionalized manganese ferrite nanorod catalysis.[8] Note that while diastereoselectivity was high across the board in this specific system, the yield and rate were optimal in Ethanol. |
Issue 3: Formation of Undesired Side Products
Question: I am observing significant formation of side products, complicating my purification. Can the reaction solvent be the culprit?
Answer: Absolutely. The solvent can influence reaction pathways, leading to undesired side reactions.
-
Furan Byproduct Formation: In syntheses starting from 1,4-dicarbonyl compounds, acidic conditions can favor the formation of furan byproducts instead of the desired pyrrolidine.
-
Solution: Maintaining neutral or weakly acidic conditions is critical. Avoid strong mineral acids. If a catalyst is needed, a weak acid like acetic acid is preferable. The choice of a non-acidic, aprotic solvent can help suppress this pathway.[10]
-
-
Solvent Participation: Some solvents can react with intermediates. For example, in reactions involving strong bases or organometallics, solvents with acidic protons (like alcohols) or those that can be easily deprotonated (like acetone) can interfere.
-
Troubleshooting Step: Switch to a more inert solvent like tetrahydrofuran (THF), toluene, or 1,4-dioxane. Always ensure the solvent is anhydrous.
-
-
Cascade Reaction Control: In complex tandem or cascade reactions, the solvent can determine whether the reaction proceeds to the desired final product or stops at an intermediate stage.
-
Expert Insight: In a base-mediated cascade annulation to form hexahydrocyclopenta[c]pyrroles, a screen of solvents showed that CH3CN was optimal. Switching to DMSO, DMF, THF, or toluene resulted in lower yields or complete failure of the reaction to proceed to the desired cascade product.[11]
-
Issue 4: Difficulties in Product Purification
Question: My reaction works well, but I am struggling to purify the final bicyclic pyrrolidine. Are there any solvent considerations during the reaction planning that can simplify purification?
Answer: Yes, planning for purification should begin with the choice of reaction solvent.
-
High-Boiling Point Solvents: Solvents like DMF, DMSO, and NMP are excellent for many reactions due to their high polarity and boiling points, but they are notoriously difficult to remove under reduced pressure.
-
Solution: If possible, try to find an alternative solvent with a lower boiling point, such as acetonitrile or ethyl acetate. If a high-boiling solvent is unavoidable, consider purification methods that do not require complete removal of the solvent first, such as aqueous workup and extraction into a different organic solvent, followed by chromatography.[12]
-
-
Solvent Miscibility: The reaction solvent's miscibility with water is crucial for the workup.
-
Expert Insight: Using a water-immiscible solvent like DCM, ethyl acetate, or toluene simplifies aqueous extraction. If you must use a water-miscible solvent like THF, MeOH, or acetonitrile, the solvent will need to be removed in vacuo before extraction, or you may need to add brine to "salt out" the product and force phase separation.[13]
-
-
Solvent as a Purification Aid: Certain modern solvents are designed to simplify workflows.
-
Example: As mentioned earlier, cyclopentyl methyl ether (CPME) is a greener, hydrophobic ether solvent that can be used for the reaction and subsequent extraction, avoiding the need for a solvent swap.[2]
-
Section 3: Experimental Protocols
Here, we provide a generalized, self-validating protocol for a solvent screening experiment to optimize the synthesis of a bicyclic pyrrolidine via a multicomponent 1,3-dipolar cycloaddition.
Protocol: Solvent Screening for Diastereoselective Bicyclic Pyrrolidine Synthesis
Objective: To identify the optimal solvent for maximizing yield and diastereoselectivity in the reaction between an amino acid (e.g., L-proline), an aldehyde, and a dipolarophile.
Materials:
-
L-proline (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
Dipolarophile (e.g., N-phenylmaleimide, 1.0 equiv)
-
Anhydrous Solvents to be screened: Toluene, Dichloromethane (DCM), Acetonitrile (CH3CN), Tetrahydrofuran (THF), Ethanol (EtOH), Methanol (MeOH)
-
Inert gas supply (Nitrogen or Argon)
-
Standard oven-dried laboratory glassware
Workflow Diagram:
Caption: Step-by-step workflow for the solvent screening protocol.
Procedure:
-
Preparation: Set up six identical, oven-dried reaction vials, each with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To each vial, add L-proline (e.g., 0.5 mmol, 1.0 equiv) and N-phenylmaleimide (0.5 mmol, 1.0 equiv).
-
Solvent Addition: To each vial, add 3 mL of one of the anhydrous solvents to be tested (Toluene, DCM, CH3CN, THF, EtOH, MeOH).
-
Reaction Initiation: Add benzaldehyde (0.5 mmol, 1.0 equiv) to each vial. Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C).
-
Monitoring (Self-Validation): Monitor the progress of each reaction simultaneously using Thin Layer Chromatography (TLC) at regular intervals (e.g., every 2 hours). Note the time to completion (disappearance of starting material). This parallel setup ensures that any differences observed are primarily due to the solvent.
-
Workup: Once a reaction is complete (or after a set time, e.g., 24 hours), quench it by adding 5 mL of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Obtain a crude ¹H NMR spectrum for each reaction. Determine the conversion and the diastereomeric ratio (dr) by integrating characteristic peaks for each diastereomer. Calculate the crude yield.
By following this protocol, you can systematically and reliably determine which solvent provides the best combination of reaction rate, yield, and stereoselectivity for your specific substrate combination.
References
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. (2019). Journal of University of Babylon. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers. Available at: [Link]
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (n.d.). SciELO. Available at: [Link]
-
Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. (2021). Journal of Organic Chemistry. Available at: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021). RSC Publishing. Available at: [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (n.d.). MDPI. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Available at: [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). National Institutes of Health (NIH). Available at: [Link]
-
Expeditious synthesis of bicyclic pyrrolidine/pyrrolizidine/thiazolidine grafted macrocycles through intramolecular 1,3-dipolar cycloaddition of azomethine ylides. (2013). Sci-Hub. Available at: [Link]
-
Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. (2023). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (n.d.). MDPI. Available at: [Link]
-
Stereoselective Synthesis of Bicyclic Pyrrolidines and Piperidines via the Reductive Alkylation of Azides with Organyldichloroboranes - Intramolecular Nucleophilic Substitution Tandem Sequence. (1993). Sci-Hub. Available at: [Link]
-
Base-Mediated Cascade Annulations of β‑CF3‑1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3‑Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. (2026). Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. (2023). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Exploring Protic and Aprotic Solvent Effects on the Molecular Properties of Furfurals in Ionic Liquids. (2025). Journal of Physical Chemistry B. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available at: [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo. (2025). National Institutes of Health (NIH). Available at: [Link]
-
Towards the Synthesis of Highly Hindered Pyrrolidines by Intramolecular AAC Click Reactions: What Can Be Learned from DFT Calculations? (n.d.). ResearchGate. Available at: [Link]
-
N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. (n.d.). ACS Publications. Available at: [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. (n.d.). ResearchGate. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. Available at: [Link]
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- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
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Validation & Comparative
Navigating the Spectroscopic Landscape of Bicyclic Pyrrolidines: A Comparative Guide to Benzyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and its Analogs
For the modern medicinal chemist and drug development professional, a deep understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into the three-dimensional architecture of novel chemical entities. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectral characteristics of the synthetically valuable building block, benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. Due to the limited availability of its public spectral data, this guide will leverage a comparative analysis with its close analog, cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, and other related bicyclic pyrrolidine derivatives. This approach will provide researchers with a robust framework for interpreting the NMR spectra of this important class of compounds.
The hexahydrocyclopenta[c]pyrrole core is a prevalent scaffold in a variety of biologically active molecules. The carbamate-protected derivatives, such as the title compound, are stable intermediates amenable to a wide range of synthetic transformations. Precise characterization by NMR is a critical step in ensuring the stereochemical integrity and purity of these intermediates, which ultimately impacts the success of a synthetic campaign.
Comparative NMR Data Analysis
Table 1: Predicted ¹H NMR Data for this compound and Comparative Data for Related Analogs.
| Compound | Proton Assignment | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic (Ph) | ~7.35 | m | - |
| Benzylic CH₂ | ~5.15 | s | - | |
| Pyrrolidine Ring Protons | 2.0 - 4.0 | m | - | |
| Cyclopentanone Ring Protons | 1.8 - 2.8 | m | - | |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate * | tert-Butyl (CH₃)₃ | ~1.45 | s | - |
| Pyrrolidine Ring Protons | 1.8 - 3.8 | m | - | |
| Cyclopentanone Ring Protons | 1.7 - 2.7 | m | - | |
| (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate [1] | Aromatic (Ph) | 7.31-7.41 | m | - |
| Benzylic CH₂ | 5.29 | s | - | |
| Pyrrole H3, H4 | 6.05, 6.89 | m | - | |
| CH(OH) | 4.94 | q | 6.2 | |
| CH(OH)CH ₃ | 1.54 | d | 6.8 |
Table 2: Predicted ¹³C NMR Data for this compound and Comparative Data for Related Analogs.
| Compound | Carbon Assignment | Predicted/Reported Chemical Shift (δ, ppm) |
| This compound | Carbonyl (C=O, ketone) | ~218 |
| Carbonyl (C=O, carbamate) | ~155 | |
| Aromatic (Ph) | ~128 (multiple), ~136 (ipso) | |
| Benzylic CH₂ | ~67 | |
| Pyrrolidine Ring Carbons | 40 - 60 | |
| Cyclopentanone Ring Carbons | 25 - 50 | |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate * | Carbonyl (C=O, ketone) | ~218 |
| Carbonyl (C=O, carbamate) | ~154 | |
| tert-Butyl C(CH₃)₃ | ~80 | |
| tert-Butyl C(C H₃)₃ | ~28 | |
| Pyrrolidine Ring Carbons | 40 - 60 | |
| Cyclopentanone Ring Carbons | 25 - 50 | |
| (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate [1] | Carbonyl (CO₂) | 161.6 |
| Aromatic (ArC) | 127.9, 128.1, 128.5, 136.0 | |
| Pyrrole C2, C5 | 121.3, 141.8 | |
| Pyrrole C3, C4 | 116.4, 106.4 | |
| Benzylic CH₂ | 65.9 | |
| CHOH | 63.9 | |
| CH(OH)C H₃ | 23.1 |
The key differences in the NMR spectra between the benzyl and tert-butyl protected compounds will arise from the signals of the protecting groups themselves. The benzyl group will exhibit characteristic aromatic proton signals between 7.30-7.40 ppm and a singlet for the benzylic methylene protons around 5.15 ppm. In the ¹³C NMR spectrum, the aromatic carbons will appear in the 127-136 ppm region, and the benzylic carbon will be observed around 67 ppm. Conversely, the tert-butyl group will show a sharp singlet for the nine equivalent methyl protons around 1.45 ppm in the ¹H NMR spectrum and two signals in the ¹³C NMR spectrum corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm).
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for compounds such as this compound, a standardized experimental protocol is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting choice for this class of compounds due to its ability to dissolve a wide range of organic molecules.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Experiments (for structural confirmation):
-
To unambiguously assign proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Visualizing Molecular Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure of the target compound and a conceptual workflow for its characterization.
Caption: Molecular structure of the target compound.
Caption: A typical workflow for NMR analysis.
Conclusion
A thorough understanding and interpretation of ¹H and ¹³C NMR data are indispensable for the successful synthesis and application of complex organic molecules like this compound. While direct experimental data for this specific compound is not widely published, a comparative analysis with its tert-butyl analog and other related structures provides a solid foundation for predicting and interpreting its spectral features. By following a rigorous experimental protocol for data acquisition, researchers can confidently characterize these valuable synthetic intermediates, ensuring the integrity of their downstream applications in drug discovery and development.
References
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
In the landscape of drug discovery and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a bicyclic lactam derivative with a carbamate protecting group, presents a unique analytical challenge. Its structure, incorporating a fused ring system, a ketone, and a labile protecting group, necessitates a carefully considered approach to mass spectrometry (MS) analysis. This guide provides an in-depth comparison of ionization techniques and a detailed exploration of the anticipated fragmentation pathways, offering researchers, scientists, and drug development professionals the insights required for robust method development.
Choosing the Right Tool for the Job: A Comparative Analysis of Ionization Techniques
The initial and most critical step in the mass spectrometry analysis of any small molecule is the efficient generation of gas-phase ions. For a molecule with the structural characteristics of this compound, the two most common atmospheric pressure ionization (API) techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The choice between these is not arbitrary; it is dictated by the physicochemical properties of the analyte.
| Ionization Technique | Principle | Suitability for the Analyte | Expected Adducts |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. | Highly Suitable. The presence of the carbamate and ketone functionalities provides sites for protonation, making it amenable to ESI. ESI is well-suited for polar and ionizable compounds.[1][2] | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Atmospheric Pressure Chemical Ionization (APCI) | A chemical ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte. | Potentially Suitable. APCI is generally favored for less polar and more volatile compounds.[3][4] While the analyte has polar groups, its overall structure may allow for successful ionization via APCI, potentially with less matrix suppression than ESI in certain sample matrices. | [M+H]⁺ |
Expert Insight: For initial method development with this compound, ESI is the recommended starting point. Its "softer" nature is more likely to preserve the intact molecular ion, which is crucial for subsequent fragmentation studies (MS/MS). The presence of heteroatoms (nitrogen and oxygen) provides readily available sites for protonation in the positive ion mode. APCI should be considered as a secondary option, particularly if ESI yields low sensitivity or significant in-source fragmentation.
Deconstructing the Molecule: A Predictive Fragmentation Analysis using Collision-Induced Dissociation (CID)
Understanding the fragmentation pattern of a molecule is the key to its structural confirmation and the development of sensitive and specific quantitative methods using tandem mass spectrometry (MS/MS). Collision-Induced Dissociation (CID) is a technique used to fragment selected ions in the gas phase by colliding them with neutral gas molecules.[5][6] Based on the structure of this compound and established fragmentation rules for similar chemical moieties, we can predict the major fragmentation pathways.
The protonated molecule, [M+H]⁺, with a theoretical m/z of 260.13, will be the precursor ion for our CID experiments.
Workflow for Tandem Mass Spectrometry (MS/MS) Analysis
Caption: A generalized workflow for tandem mass spectrometry analysis.
Predicted Fragmentation Pathways
The fragmentation of the protonated this compound is anticipated to proceed through several key pathways, driven by the lability of the N-Cbz protecting group and the inherent strain of the bicyclic lactam system.
Pathway A: Loss of the Benzyl Group
The most prominent fragmentation is expected to be the cleavage of the benzylic C-O bond, leading to the loss of a benzyl radical and the formation of a stable carbamic acid intermediate, or more likely, the direct formation of the tropylium cation and the deprotected core.
-
[M+H]⁺ → [C₇H₇]⁺ + C₈H₁₀NO₃
-
m/z 260.13 → m/z 91.05
-
The fragment at m/z 91.05 corresponds to the highly stable tropylium ion, a common and often base peak in the mass spectra of compounds containing a benzyl group.
-
Pathway B: Decarboxylation
Following the loss of the benzyl group, or occurring concertedly, is the loss of carbon dioxide from the carbamic acid moiety.
-
[M+H - C₇H₇]⁺ → [C₈H₁₁NO₂]⁺ → [C₇H₁₁N]⁺ + CO₂
-
m/z 169.08 → m/z 125.09
-
This fragmentation would result in the protonated bicyclic lactam core.
-
Pathway C: Cleavage of the Bicyclic Ring System
Bicyclic lactams are known to undergo characteristic ring-opening fragmentation. Cleavage of the β-lactam ring is a common fragmentation pathway for such structures.
-
[C₇H₁₁N + H]⁺ → Further Fragmentation
-
The protonated bicyclic core (m/z 125.09) can undergo further fragmentation, likely involving the cleavage of the five-membered rings to produce smaller, stable ions. The exact fragmentation will depend on the protonation site and the collision energy.
-
Pathway D: Fragmentation of the Pyrrolidine Ring
Similar to the "proline effect" observed in peptides, cleavage can occur within the pyrrolidine ring of the bicyclic system. This can lead to the loss of small neutral molecules.
Hypothetical Fragmentation Scheme
Sources
A Comparative Guide to Benzyl and Tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate for the Synthetic Chemist
For researchers, scientists, and professionals in drug development, the strategic selection of nitrogen-protecting groups is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. The 5-oxohexahydrocyclopenta[c]pyrrole core is a valuable scaffold in medicinal chemistry, and its effective functionalization often hinges on the judicious choice of a protecting group for the secondary amine. This guide provides an in-depth, objective comparison of two of the most widely employed protecting groups for this scaffold: the benzyl carbamate (Cbz) and the tert-butyl carbamate (Boc). By examining their synthesis, stability, deprotection, and impact on reactivity, supported by experimental data, this document aims to equip the practicing chemist with the insights needed to select the optimal protecting group for their specific synthetic strategy.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these two intermediates is essential for their effective handling and use in synthesis. The choice between the Cbz and Boc protecting groups can influence properties such as crystallinity, solubility, and stability, which in turn affect reaction setup, workup, and purification.
| Property | Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate |
| Molecular Formula | C₁₅H₁₇NO₃[1] | C₁₂H₁₉NO₃[2][3] |
| Molecular Weight | 259.30 g/mol [1] | 225.28 g/mol [2][3] |
| Appearance | White to brown solid[4] | White to yellow solid[4] |
| Boiling Point (Predicted) | Not available | 325.8 ± 35.0 °C at 760 mmHg[5] |
| Flash Point (Predicted) | Not available | 150.8 ± 25.9 °C[5] |
| Storage Conditions | 2-8°C[6] | 2-8°C[4][5] |
Synthesis of the Protected Scaffolds: A Practical Guide
The introduction of the Cbz and Boc groups onto the 5-oxohexahydrocyclopenta[c]pyrrole core is typically achieved through standard acylation of the secondary amine. The choice of reagents and conditions can impact the yield and purity of the final product.
Synthesis of tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
The protection of cis-hexahydrocyclopentadieno[c]pyrrol-5(1H)-one with a Boc group is a well-documented and high-yielding procedure.
Experimental Protocol:
To a solution of cis-hexahydrocyclopentadieno[c]pyrrol-5(1H)-one (2.0 g, 16 mmol) in dichloromethane (50 mL), di-tert-butyl dicarbonate (5.2 g, 24 mmol), triethylamine (3.2 g, 32 mmol), and 4-dimethylaminopyridine (195 mg, 1.6 mmol) are added. The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with water (100 mL), and the organic phase is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to yield tert-butyl cis-5-oxooctahydrocyclopenta[c]pyrrole-2(1H)-carboxylate as a white solid (3.4 g, 94.4% yield)[7].
Figure 1: Workflow for the Boc protection of the bicyclic pyrrolidone.
Synthesis of this compound
While a specific, detailed experimental protocol for the Cbz protection of cis-hexahydrocyclopentadieno[c]pyrrol-5(1H)-one is not as readily available in the literature as its Boc counterpart, the synthesis can be reliably performed using standard procedures for Cbz protection of secondary amines.
General Experimental Protocol:
To a solution of cis-hexahydrocyclopentadieno[c]pyrrol-5(1H)-one in a suitable solvent such as dichloromethane or a biphasic system with an aqueous base (e.g., sodium carbonate or sodium bicarbonate), benzyl chloroformate (Cbz-Cl) is added dropwise at 0°C. The reaction is typically stirred for several hours while allowing it to warm to room temperature. After completion, the organic layer is separated, washed, dried, and concentrated. Purification is generally achieved by column chromatography.
Figure 2: General workflow for the Cbz protection of the bicyclic pyrrolidone.
Chemical Reactivity and Stability: A Tale of Two Protecting Groups
The choice between a Cbz and a Boc protecting group is most critically dictated by the planned subsequent synthetic steps and the overall molecular architecture. Their distinct stabilities and deprotection mechanisms form the basis of their orthogonal relationship in complex syntheses.
Stability Profile
-
Benzyl Carbamate (Cbz): The Cbz group is renowned for its stability under a wide range of conditions, including acidic and basic environments. It is generally stable to most nucleophiles and bases. However, it can be cleaved under harsh acidic conditions, such as with HBr in acetic acid.
-
Tert-Butyl Carbamate (Boc): The Boc group is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation. Its defining characteristic is its lability to acidic conditions. Even mild acids like trifluoroacetic acid (TFA) can readily cleave the Boc group.
Deprotection Strategies: The Key to Orthogonality
The orthogonal nature of Cbz and Boc protecting groups is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection of one in the presence of the other.
Deprotection of the Cbz Group:
The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis . This is typically achieved using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is highly efficient and proceeds under neutral conditions, making it compatible with a wide range of functional groups.
Experimental Protocol (General): To a solution of the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), a catalytic amount of Pd/C is added. The mixture is then stirred under a hydrogen atmosphere (typically balloon pressure or in a Parr shaker) until the reaction is complete. The catalyst is removed by filtration through celite, and the filtrate is concentrated to yield the deprotected amine.
Alternative Deprotection Methods for Cbz:
-
Strong Acids: HBr in acetic acid can cleave the Cbz group, although this method is harsh and less chemoselective.
-
Lewis Acids: Certain Lewis acids can also effect Cbz removal.
-
Transfer Hydrogenolysis: In cases where handling hydrogen gas is undesirable, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst is an effective alternative.
Deprotection of the Boc Group:
The Boc group is most commonly removed under acidic conditions .
Experimental Protocol (General): The Boc-protected compound is dissolved in a solvent such as dichloromethane, and a strong acid like trifluoroacetic acid (TFA) is added. The reaction is typically complete within a short period at room temperature. The solvent and excess acid are then removed under reduced pressure to yield the amine salt.
Alternative Deprotection Methods for Boc:
-
HCl in an Organic Solvent: A solution of HCl in dioxane, methanol, or ethyl acetate is a common and effective reagent for Boc deprotection.
-
Lewis Acids: Certain Lewis acids can also be employed for Boc cleavage.
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, although this may require high temperatures and is less common.
Figure 3: Orthogonal deprotection strategies for Cbz and Boc protecting groups.
Impact on the Reactivity of the Bicyclic Ketone
The electronic nature of the protecting group can subtly influence the reactivity of the carbonyl group in the 5-oxohexahydrocyclopenta[c]pyrrole scaffold. While both Cbz and Boc are carbamates, the benzyl group is more electron-withdrawing than the tert-butyl group. This can have implications for reactions involving the ketone, such as enolate formation and subsequent alkylation or reduction.
-
Enolate Formation and Alkylation: The acidity of the α-protons to the ketone can be influenced by the N-protecting group. While no direct comparative studies on this specific scaffold are readily available, it is conceivable that the more electron-withdrawing Cbz group might lead to slightly more acidic α-protons. However, for most synthetic applications involving strong bases like LDA for enolate formation, this difference is likely to be negligible. The choice of protecting group will primarily be dictated by its stability to the reaction conditions and its compatibility with the desired deprotection strategy.
-
Reduction of the Ketone: The choice of reducing agent for the ketone will be governed by the stability of the protecting group. For instance, if catalytic hydrogenation is used to reduce the ketone, a Cbz group would be simultaneously cleaved. Therefore, if the Cbz group needs to be retained, other reducing agents like sodium borohydride would be required. The Boc group, being stable to hydrogenation, offers more flexibility in this regard.
Guidance for Selection: Making the Right Choice for Your Synthesis
The decision to use a Cbz or Boc protecting group for the 5-oxohexahydrocyclopenta[c]pyrrole scaffold should be a strategic one, based on a thorough analysis of the entire synthetic route.
Choose this compound (Cbz-protected) when:
-
Acid-sensitive functional groups are present elsewhere in the molecule. The robustness of the Cbz group to acidic conditions is a major advantage.
-
A mild, neutral deprotection is required at a later stage. Catalytic hydrogenolysis is one of the mildest deprotection methods available.
-
The presence of reducible functional groups (e.g., alkenes, alkynes) that need to be removed simultaneously is not a concern, or can be addressed with chemoselective methods.
Choose tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (Boc-protected) when:
-
The final deprotection can be performed under acidic conditions.
-
The synthesis involves catalytic hydrogenation to reduce other functional groups while keeping the amine protected. The stability of the Boc group to these conditions is a significant advantage.
-
A base-labile protecting group is needed in an orthogonal protection scheme.
Conclusion
Both benzyl and tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate are valuable intermediates for the synthesis of complex molecules in drug discovery and development. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the principles of orthogonal synthesis and the specific requirements of the target molecule. A careful consideration of the factors outlined in this guide—physicochemical properties, ease of synthesis, stability, deprotection conditions, and impact on reactivity—will enable the synthetic chemist to design more efficient, robust, and successful synthetic routes.
References
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tert-butyl cis-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate. Available online: [Link]
- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.
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benzyl (3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate. PubChem. Available online: [Link]
-
Cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. Available online: [Link]
-
cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate. LookChem. Available online: [Link]
- Benzyl 2-Phenyl-1H-pyrrole-1-carboxyl
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Alkylation of Enolates. YouTube. Available online: [Link]
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tert-butyl cis-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate. Synthonix. Available online: [Link]
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Str
- Construction of Tertiary Chiral Centers by Pd-catalyzed Asymmetric Allylic Alkylation of Prochiral Enol
-
cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester. Available online: [Link]
-
N-Boc-Hexahydro-5-Oxocyclopenta[C]Pyrrole. Shanghai Finechem Biotechnology Co., Ltd. Available online: [Link]
- Benzyl 2-Phenyl-1H-pyrrole-1-carboxyl
- Preparation method of octahydrocyclopentane[C]pyrrole. Google Patents.
- The Reactivity of the N-Boc Protecting Group: An Underrated Fe
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available online: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available online: [Link]
-
rel-Benzyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. Chemical Register. Available online: [Link]
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2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid. Available online: [Link]
-
This compound. CP Lab Safety. Available online: [Link]
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A Comparative Guide to the Synthesis of Hexahydrocyclopenta[c]pyrrole Cores: Strategies and Applications
The hexahydrocyclopenta[c]pyrrole scaffold is a privileged bicyclic nitrogen-containing heterocycle that forms the core of numerous biologically active molecules and pharmaceutical candidates.[1] Its rigid, three-dimensional structure is of significant interest to medicinal chemists for its ability to orient substituents in well-defined spatial arrangements, making it a valuable component in the design of novel therapeutics.[2][3] This guide provides a comparative overview of key synthetic strategies for constructing this important molecular framework, offering insights into the mechanistic underpinnings, practical applications, and relative efficiencies of each approach.
Cascade Annulations: A Convergent Approach to Functionalized Cores
Cascade reactions offer an elegant and atom-economical route to complex molecular architectures from simple starting materials in a single operation. A recently developed base-mediated cascade annulation provides a powerful method for synthesizing angularly substituted hexahydrocyclopenta[c]pyrrole frameworks.[1]
Mechanistic Rationale
This strategy involves a [3+2]/[2+3] cascade annulation of β-CF3-1,3-enynamides with tosylaminomethyl enones. The reaction is initiated by a base-mediated Michael addition, followed by a series of intramolecular cyclizations and rearrangements to rapidly build the bicyclic core. The presence of an electron-withdrawing group on the nitrogen of the enynamide is crucial for the success of this cascade process.[1]
Caption: Cascade annulation pathway to hexahydrocyclopenta[c]pyrroles.
Representative Experimental Protocol
To a solution of β-CF3-1,3-enynamide (0.2 mmol) and tosylaminomethyl enone (0.24 mmol) in THF (2.0 mL) is added DBU (0.02 mmol) at room temperature. The reaction mixture is stirred for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired angularly CF3-substituted hexahydrocyclopenta[c]pyrrole product.[1]
| Substrate Scope | Yield | Diastereoselectivity | Conditions | Reference |
| Various substituted enynamides and enones | Good to excellent | Excellent | DBU, THF, rt | [1] |
Cycloaddition Reactions: Building the Bicyclic Framework
Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone in the synthesis of five-membered rings and have been effectively applied to the construction of the hexahydrocyclopenta[c]pyrrole core.
Mechanistic Rationale
In a typical [3+2] cycloaddition approach, an azomethine ylide, generated in situ from the condensation of an α-amino acid ester and an aldehyde, reacts with a dipolarophile such as a maleimide.[4] This concerted or stepwise process directly furnishes the hexahydropyrrolo[3,4-c]pyrrole skeleton, which is isomeric to the target hexahydrocyclopenta[c]pyrrole. Subsequent transformations can then lead to the desired framework. Chiral phosphines can be employed to catalyze enantioselective versions of this reaction.
Caption: [3+2] Cycloaddition for the synthesis of the pyrrolopyrrole core.
Representative Experimental Protocol
A solution of methyl 2-(((tert-butoxycarbonyl)oxy)-(4-nitrophenyl)methyl)acrylate (0.5 mmol), N-Phenylmaleimide (1.0 mmol), and a chiral ferrocenylphosphine catalyst (0.05 mmol) in toluene (5.0 mL) is stirred at room temperature for 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the hexahydrocyclopenta[c]pyrrole derivative.[5]
| Catalyst | Yield | Diastereoselectivity | Enantioselectivity | Reference |
| Chiral Ferrocenylphosphine | 68-99% | >20:1 dr | 92-97% ee | [5] |
Ring-Closing Metathesis: A Versatile Cyclization Strategy
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic and heterocyclic compounds.[6][7] This method has been successfully employed in the synthesis of precursors to the hexahydrocyclopenta[c]pyrrole core.
Mechanistic Rationale
RCM typically involves the use of a ruthenium-based catalyst to facilitate the intramolecular cyclization of a diene.[6] For the synthesis of pyrrole-containing systems, an appropriately substituted diallylamine derivative can undergo RCM to form a dihydropyrrole, which can then be further elaborated to the desired saturated bicyclic system.[7] A related strategy, ring-closing enyne metathesis (RCEM), followed by an intramolecular Pauson-Khand reaction, has also been utilized to construct the hexahydrocyclopenta[c]pyrrole skeleton.[8]
Caption: Ring-closing metathesis approach to the pyrrole core.
Representative Experimental Protocol
A solution of the N-anchored homoallylic diene in a suitable solvent (e.g., dichloromethane or dimethyl carbonate) is treated with a ruthenium catalyst (e.g., Grubbs' catalyst).[6][7] The reaction is typically stirred at room temperature or heated to reflux. For continuous flow applications, a solution of the diene and catalyst in a green solvent like dimethyl carbonate can be passed through a heated reactor with a short residence time.[7] After completion, the solvent is removed, and the product is purified by chromatography.
| Method | Yield | Catalyst | Conditions | Reference |
| Batch RCM | 65-82% | Grubbs' Catalyst | CH2Cl2, rt or reflux | [8] |
| Continuous Flow RCM | 91% | Ruthenium Catalyst | Dimethyl carbonate, 120 °C, 1 min residence time | [7] |
Reduction of Cyclic Imide Precursors
A straightforward and classical approach to the unsubstituted octahydrocyclopenta[c]pyrrole core involves the reduction of a corresponding cyclic imide.[1][9] This method is particularly useful for accessing the parent scaffold, which can then be further functionalized.
Mechanistic Rationale
The reduction of the two carbonyl groups of a cyclic imide, such as 1,2-cyclopentanedicarboximide, to methylene groups can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). However, due to the hazardous nature of LiAlH4 on a large scale, alternative methods have been developed.[9] A safer and more scalable approach utilizes a boron-based reducing agent, such as sodium borohydride, in the presence of a Lewis acid promoter.[9]
Caption: Reduction of a cyclic imide to the saturated bicyclic core.
Representative Experimental Protocol
To a suspension of sodium borohydride in an appropriate solvent like tetrahydrofuran (THF), is added a Lewis acid promoter followed by a solution of the ring valeryl imine. The reaction mixture is stirred, typically at reflux, overnight. After cooling, the reaction is quenched, and an aqueous workup is performed to isolate the octahydrocyclopenta[c]pyrrole product.[9]
| Reducing System | Yield | Scale | Safety Considerations | Reference |
| LiAlH4 | <55% | Lab scale | Highly reactive with water, pyrophoric | [9] |
| NaBH4 / Lewis Acid | ~91% | Scalable | Safer alternative to LiAlH4 | [9] |
Conclusion
The synthesis of the hexahydrocyclopenta[c]pyrrole core can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Cascade annulations and cycloaddition reactions offer highly convergent and stereocontrolled routes to complex, functionalized derivatives. Ring-closing metathesis provides a versatile method for ring formation, adaptable to both batch and continuous flow processes. For the preparation of the parent, unsubstituted scaffold, the reduction of cyclic imides remains a robust and scalable option. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, and the scale of the synthesis. The continued development of novel and efficient methodologies for the construction of this important heterocyclic framework will undoubtedly facilitate the discovery of new therapeutic agents.
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A Comparative Guide to the Biological Activity of Bicyclic Proline Analogs: A Focus on Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and its Therapeutic Potential
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Proline analogs, a class of synthetic compounds that mimic the structure of the amino acid proline, have emerged as a cornerstone in medicinal chemistry, offering a strategic advantage in the design of novel therapeutics.[1][2] Their inherent conformational rigidity, a direct consequence of the cyclic pyrrolidine ring, allows for the precise orientation of pharmacophoric elements, leading to improved binding affinity and biological activity.
This guide provides a comprehensive comparison of the biological activities of various proline analogs, with a special focus on the bicyclic scaffold exemplified by benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate . While direct biological data for this specific molecule is not extensively available in the public domain, its rigid, fused-ring structure serves as an excellent conceptual model for understanding the therapeutic potential of conformationally constrained proline analogs. We will explore the established roles of similar bicyclic and constrained proline derivatives as potent enzyme inhibitors and receptor antagonists, providing a framework for predicting the potential applications of this and related novel chemical entities.
The Strategic Advantage of Bicyclic Proline Scaffolds
The incorporation of a bicyclic system, such as the one present in this compound, introduces a higher degree of conformational restraint compared to simple monocyclic proline. This rigidity can be highly advantageous in drug design for several reasons:
-
Enhanced Potency: By locking the molecule into a bioactive conformation that closely mimics the bound state at a biological target, the entropic penalty of binding is reduced, often leading to a significant increase in potency.
-
Improved Selectivity: The well-defined three-dimensional structure of bicyclic analogs can facilitate more specific interactions with the target protein, reducing off-target effects and improving the overall safety profile of a drug candidate.
-
Metabolic Stability: The constrained nature of these scaffolds can render them less susceptible to metabolic degradation, potentially leading to improved pharmacokinetic properties such as a longer half-life.
-
Peptidomimetic Potential: Bicyclic proline analogs are excellent tools for creating peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and oral bioavailability. They can effectively stabilize specific secondary structures like β-turns.[3]
Comparative Biological Activities of Proline Analogs
Based on the activities of structurally related bicyclic and constrained proline analogs, we can explore several key therapeutic areas where compounds like this compound could demonstrate significant biological effects.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. The development of these drugs was heavily influenced by the structure of proline, with captopril and enalapril being prominent examples.[4] The proline moiety in these inhibitors plays a crucial role in binding to the active site of ACE.
While early proline derivatives showed only weak ACE inhibitory activity[5], the introduction of specific side chains and conformational constraints has led to highly potent inhibitors. Molecular docking studies have shown that proline amide derivatives can establish crucial hydrogen bonds with active site residues in ACE.[6][7] The rigid bicyclic scaffold of our focus compound could potentially orient a carboxylate-mimicking group in an optimal position for potent ACE inhibition.
Table 1: Comparison of Proline-Based ACE Inhibitors
| Compound | Structure | Key Features | Reported Activity (IC50) |
| Captopril | Thiol-containing proline derivative | First-in-class oral ACE inhibitor | ~23 nM |
| Enalaprilat | Dicarboxylate-containing proline analog | Active metabolite of enalapril | ~1.7 nM |
| PNVA | Proline at N-terminus of a peptide | Enhanced ACE-inhibitory activity | 8.18 µM[8] |
| PNLG | Proline at N-terminus of a peptide | Enhanced ACE-inhibitory activity | 13.16 µM[8] |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. Many DPP-4 inhibitors are peptidomimetics that incorporate a proline-like structure to interact with the S1 pocket of the enzyme.[9] Cyanopyrrolidines are a prominent class of proline-mimetic DPP-4 inhibitors, with approved drugs like vildagliptin and saxagliptin containing this motif.[10]
The design of potent and selective DPP-4 inhibitors often relies on creating rigid structures that can optimally occupy the enzyme's active site. The bicyclic framework of this compound could serve as a novel scaffold for the development of next-generation DPP-4 inhibitors with improved selectivity and pharmacokinetic properties. Studies have shown that even subtle changes to the proline ring, such as in piperidine-3-carboxylic acid, can significantly impact inhibitory potency.[11]
Table 2: Comparison of Proline-Based DPP-4 Inhibitors
| Compound | Structure | Key Features | Reported Activity (IC50) |
| Vildagliptin | Cyanopyrrolidine derivative | Potent and selective DPP-4 inhibitor | ~2.9 nM |
| Saxagliptin | Cyanopyrrolidine derivative | Covalently binds to DPP-4 | ~26 nM |
| Phe-Leu-Gln-Pro | Casein-derived peptide | C-terminal proline | 65.3 µM[12][13] |
Neuropeptide FF (NPFF) Receptor Antagonism
The NPFF system is implicated in various physiological processes, including pain modulation and opioid signaling.[14][15] Antagonists of NPFF receptors are being investigated as potential therapeutics for managing opioid-induced side effects and for the treatment of chronic pain.
Recently, novel proline-based scaffolds have been identified as potent NPFF receptor antagonists.[16][17] These compounds demonstrate that a constrained proline core can be effectively utilized to achieve high affinity and functional antagonism at these G protein-coupled receptors. The rigid bicyclic structure of this compound represents an attractive starting point for the design of novel NPFF antagonists with potentially enhanced CNS penetration and in vivo efficacy.
Table 3: Biological Activity of Proline-Based NPFF Receptor Antagonists
| Compound | Target | Assay | Potency (IC50/EC50) |
| Compound 16 | NPFF1/NPFF2 | Calcium Mobilization | 0.23 µM / 1.5 µM[16] |
| Compound 33 | NPFF1/NPFF2 | Calcium Mobilization | 0.35 µM / 4.2 µM[16] |
Experimental Protocols
To evaluate the potential biological activity of a novel bicyclic proline analog like this compound, a series of in vitro and in vivo assays would be necessary. Below are representative protocols for assessing activity against the aforementioned targets.
Protocol 1: In Vitro ACE Inhibition Assay
This protocol is based on the cleavage of a synthetic substrate by ACE, which can be monitored spectrophotometrically.
-
Reagents and Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine) substrate
-
Test compound (e.g., this compound)
-
Captopril (positive control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)
-
96-well microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and captopril in the assay buffer.
-
In a 96-well plate, add 20 µL of the test compound or control to each well.
-
Add 160 µL of the FAPGG substrate solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction and determine the IC50 value for the test compound.
-
Caption: Workflow for in vitro ACE inhibition assay.
Protocol 2: In Vitro DPP-4 Inhibition Assay
This fluorometric assay measures the cleavage of a synthetic substrate by DPP-4.
-
Reagents and Materials:
-
Recombinant human DPP-4
-
Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin) substrate
-
Test compound
-
Sitagliptin (positive control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and sitagliptin in the assay buffer.
-
Add 50 µL of the test compound or control to the wells of a black 96-well plate.
-
Add 25 µL of the DPP-4 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
-
Measure the increase in fluorescence intensity every minute for 30 minutes.
-
Determine the reaction velocity and calculate the IC50 value.
-
Caption: Workflow for in vitro DPP-4 inhibition assay.
Conclusion and Future Directions
The bicyclic scaffold of this compound represents a promising, yet underexplored, area of medicinal chemistry. By analyzing the structure-activity relationships of related conformationally constrained proline analogs, we can logically infer its potential as a potent and selective modulator of various enzymes and receptors. The enhanced rigidity offered by the fused ring system provides a compelling rationale for its investigation as a novel therapeutic agent.
Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this scaffold. By systematically modifying the substituents and stereochemistry, it will be possible to elucidate the key structural features required for potent and selective activity against targets such as ACE, DPP-4, and NPFF receptors. Such studies will undoubtedly contribute to the growing arsenal of proline-based therapeutics and pave the way for the development of next-generation drugs with improved clinical outcomes.
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A Senior Application Scientist's Guide to the Chiral Separation of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Enantiomers
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] The bicyclic lactam core, present in benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, is a privileged scaffold in medicinal chemistry, often conferring rigid conformational constraints that can lead to potent and selective biological activity. Consequently, the robust and efficient separation of its enantiomers is a critical step in the progression of any drug discovery program centered on this motif.
This guide provides an in-depth, objective comparison of the primary techniques for the chiral separation of this compound enantiomers. We will delve into the technical nuances of Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC), presenting a data-driven comparison. Furthermore, we will explore Enzymatic Kinetic Resolution as a powerful alternative, offering a distinct set of advantages. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the optimal chiral separation strategy for this important class of molecules.
Chromatographic Approaches: A Head-to-Head Comparison of Chiral HPLC and SFC
The direct separation of enantiomers using chiral stationary phases (CSPs) is the most prevalent strategy in the pharmaceutical industry.[3] Both HPLC and SFC are powerful chromatographic techniques that can achieve excellent enantioseparation. The choice between them often hinges on factors such as speed, solvent consumption, and scalability.
The Underlying Principles of Chiral Recognition on CSPs
Chiral recognition by a CSP is predicated on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] These complexes have different interaction energies, leading to different retention times and, thus, separation. For N-protected bicyclic lactams like our target compound, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for screening due to their broad applicability and proven success with a wide range of chiral molecules.[4][5]
Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC has long been the gold standard for enantioselective analysis and purification.[6] Its versatility in terms of mobile phase composition (normal-phase, reversed-phase, and polar organic modes) allows for the optimization of selectivity for a vast array of compounds.[7]
Objective: To develop a robust analytical method for the baseline separation of this compound enantiomers.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column Screening: A selection of polysaccharide-based chiral stationary phases is recommended for initial screening.
-
Initial Columns:
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Mobile Phase Screening:
-
Normal-Phase:
-
Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v)
-
Hexane/Ethanol mixtures (e.g., 90:10, 80:20, 70:30 v/v)
-
Rationale: Normal-phase chromatography often provides excellent selectivity for compounds with polar functional groups like the carbamate and ketone in our target molecule.
-
-
Polar Organic Mode:
-
Methanol or Ethanol with a small amount of additive if necessary (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds). While our target is neutral, additives can sometimes improve peak shape.
-
Rationale: This mode can offer different selectivity compared to normal-phase and is often faster.
-
Method Optimization:
-
Once initial hits are identified, fine-tune the mobile phase composition to optimize resolution (Rs) and analysis time.
-
Investigate the effect of flow rate and column temperature.
Chiral Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption.[6][8] It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures compared to HPLC.[9]
Objective: To develop a rapid and efficient analytical method for the separation of this compound enantiomers.
Instrumentation: A dedicated SFC system with a back-pressure regulator and a UV detector.
Column Screening: The same set of polysaccharide-based CSPs used for HPLC screening is an excellent starting point for SFC.
Mobile Phase Screening:
-
Primary Mobile Phase: Supercritical CO₂
-
Co-solvent (Modifier) Screening:
-
Methanol
-
Ethanol
-
Isopropanol
-
Rationale: The choice of co-solvent and its concentration significantly impacts retention and selectivity. A gradient of increasing co-solvent is typically used for initial screening.
-
Method Optimization:
-
Optimize the co-solvent percentage and gradient profile.
-
Adjust the back-pressure and column temperature to fine-tune the separation.
-
Consider the use of additives (e.g., amines or acids) in the co-solvent to improve peak shape, although often not necessary for neutral compounds.
Performance Comparison: HPLC vs. SFC
The following table provides a comparative summary of the expected performance of chiral HPLC and SFC for the separation of this compound enantiomers, based on typical performance for similar molecules.[5][6][8]
| Parameter | Chiral HPLC | Chiral SFC |
| Analysis Speed | Slower (typically 5-20 min) | Faster (typically 1-5 min) |
| Solvent Consumption | High organic solvent usage | Significantly lower organic solvent usage |
| "Green" Chemistry | Less environmentally friendly | More environmentally friendly |
| Scalability | Well-established for preparative scale | Excellent for preparative scale, easier solvent removal |
| Method Development | Can be more time-consuming | Often faster due to rapid column equilibration |
| Instrumentation Cost | Generally lower | Generally higher |
Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution (EKR) offers a powerful and highly selective alternative to chromatographic methods. This technique utilizes an enzyme to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For esters and lactams, lipases and proteases are commonly employed.[10][11]
The Principle of Enzymatic Kinetic Resolution
In the context of this compound, a lipase could be used to selectively hydrolyze the benzyl carbamate of one enantiomer, or potentially the lactam ring itself, although the former is more likely. This would result in a mixture of the unreacted, enantiopure carbamate and the hydrolyzed product, which can then be separated by standard chromatographic or extraction methods.
Hypothetical Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: To achieve the kinetic resolution of racemic this compound using a commercially available lipase.
Enzyme Screening:
-
Recommended Lipases:
Reaction Setup:
-
Dissolve the racemic this compound in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).
-
Add a phosphate buffer (pH ~7) to create a biphasic system.
-
Add the selected lipase to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and the conversion.
-
Aim for approximately 50% conversion to achieve the highest possible ee for both the remaining substrate and the product.
-
Once the desired conversion is reached, filter off the enzyme and separate the organic and aqueous layers.
-
Isolate the unreacted enantiomer from the organic layer and the hydrolyzed product from the aqueous layer (after acidification).
Workflow Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the workflows for chiral method development and enzymatic kinetic resolution.
Caption: Chiral chromatographic method development workflow.
Caption: Enzymatic kinetic resolution workflow.
Concluding Remarks and Future Outlook
The choice of the most suitable method for the chiral separation of this compound enantiomers is a multi-faceted decision. For rapid analytical screening and "greener" preparative work, Chiral SFC is often the superior choice. Its speed and reduced solvent consumption are significant advantages in a modern drug discovery setting. Chiral HPLC remains a robust and reliable option, particularly when SFC instrumentation is not available, and its versatility should not be underestimated.
Enzymatic Kinetic Resolution presents a compelling alternative, especially for large-scale synthesis where the cost of chiral chromatography might be prohibitive. The high enantioselectivity of enzymes can lead to products of exceptional purity. However, this method requires a subsequent separation step to remove the product from the unreacted starting material.
Ultimately, the optimal strategy may involve a combination of these techniques. For instance, a rapid SFC method can be used for analytical monitoring of an enzymatic resolution. As a Senior Application Scientist, my recommendation is to conduct a preliminary screen using both chiral HPLC and SFC to quickly identify a suitable chromatographic method. In parallel, a small-scale screen of commercially available lipases can be performed to assess the feasibility of an enzymatic approach. This dual-pronged strategy will provide the necessary data to make a well-informed, data-driven decision, ultimately accelerating the path towards the development of a potentially life-changing therapeutic.
References
- Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
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Welch, C. J., et al. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Retrieved from [Link]
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Pandey, G., et al. (2019). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. Retrieved from [Link]
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de Sousa, J. S., et al. (2019). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. Retrieved from [Link]
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Perjési, P., et al. (2018). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules. Retrieved from [Link]
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Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica. Retrieved from [Link]
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Tanaka, M., et al. (2007). Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety: Synthetic Application to Chiral Seven-Membered-Ring Alpha,alpha-Disubstituted Alpha-Amino Acid. The Journal of Organic Chemistry. Retrieved from [Link]
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Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society. Retrieved from [Link]
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Long, C. J., et al. (2022). Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. Molecules. Retrieved from [Link]
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FULIR. (n.d.). Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Retrieved from [Link]
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de Sousa, J. S., et al. (2019). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PubMed Central. Retrieved from [Link]
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Armstrong, D. W., et al. (2003). [Chiral separation of drugs based on macrocyclic antibiotics using HPLC, supercritical fluid chromatography (SFC) and capillary electrochromatography (CEC)]. Ceska a Slovenska Farmacie. Retrieved from [Link]
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Antus, S., et al. (2012). Chiral High-Performance Liquid and Supercritical Fluid Chromatographic Enantioseparations of Limonene-Based Bicyclic Aminoalcohols and Aminodiols on Polysaccharide-Based Chiral Stationary Phases. PubMed. Retrieved from [Link]
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De Klerck, K., et al. (2012). A generic screening approach for chiral separations in supercritical fluid chromatography on polysaccharide-based columns. Journal of Chromatography A. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic kinetic resolution of 5 and 6. Retrieved from [Link]
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Li, G., et al. (2020). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PubMed Central. Retrieved from [Link]
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Zhang, Y., et al. (2005). Enantioselective chromatography in drug discovery. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Selected applications of enantioselective SFC. Retrieved from [Link]
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Özdemirhan, D., et al. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Retrieved from [Link]
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Armstrong, D. W., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Retrieved from [Link]
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Šatínský, D., & Havlíková, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. Retrieved from [Link]
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Wainer, I. W. (2017). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
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BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Derivatives
This guide provides an in-depth technical comparison of the crystallographic analysis of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate derivatives. As the development of novel therapeutics increasingly targets complex biological systems, a profound understanding of molecular architecture is paramount. The bicyclic pyrrolidine core, a privileged scaffold in medicinal chemistry, is central to many potent biological agents.[1] Its rigid structure provides a well-defined orientation for pendant functional groups, making it a prime candidate for structure-based drug design. X-ray crystallography remains the gold standard for elucidating the precise three-dimensional arrangement of atoms in a molecule, offering unparalleled insights into stereochemistry, conformation, and intermolecular interactions that govern biological activity.[2]
This document will navigate the critical aspects of crystallographic studies for this class of compounds, from synthetic considerations and crystal growth to data acquisition and structural analysis. We will explore the nuances of preparing derivatives suitable for X-ray diffraction and delve into a comparative analysis of hypothetical crystallographic data to illustrate how subtle molecular modifications can influence crystal packing and, by extension, physicochemical properties.
The Strategic Imperative for Crystallographic Analysis in Drug Discovery
The hexahydrocyclopenta[c]pyrrole framework is a key structural motif in a variety of biologically active molecules.[1] Its conformational rigidity allows for the precise positioning of substituents to interact with biological targets. In drug discovery, obtaining a high-resolution crystal structure is a pivotal step. It validates the synthetic route and stereochemical assignments, and more importantly, it provides the empirical data for computational modeling and understanding structure-activity relationships (SAR). For instance, the orientation of the benzyl carboxylate group and any appended functionalities can dictate interactions with receptor binding pockets.
Synthesis and Crystallization: An Exemplary Protocol
While a specific, published crystal structure for this compound was not identified in a comprehensive search of the Cambridge Structural Database (CSD), the synthesis of related derivatives is documented.[3] The following protocol is an exemplary, generalized procedure based on established synthetic methodologies for related compounds and best practices for obtaining diffraction-quality crystals.
Part 1: Synthesis of this compound
The synthesis of the target molecule and its derivatives often involves multi-step sequences. A common approach is the protection of the nitrogen of a precursor, followed by cyclization and functionalization.
Experimental Protocol: Synthesis
-
Starting Material: Commercially available cis-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester can be used as a starting material.[4][5][6][7][8][9]
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.
-
Carbamate Formation: The resulting amine is then reacted with benzyl chloroformate in the presence of a mild base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane at 0 °C to room temperature to afford the title compound.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound should be assessed by NMR and mass spectrometry to be >97% before proceeding to crystallization trials.
Part 2: Growing Diffraction-Quality Crystals
The formation of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that relies on achieving a state of slow supersaturation. Several methods can be employed, and for novel compounds, a screening approach is recommended.
Experimental Protocol: Crystal Growth
-
Slow Evaporation: A solution of the purified compound (5-10 mg) in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) is prepared in a small vial. The vial is covered with a cap containing a few needle holes to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: This is often the most successful technique. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to 4 °C.
The choice of solvents is critical and often requires screening a variety of solvent systems.
X-ray Diffraction Workflow
The journey from a single crystal to a refined molecular structure follows a well-defined path.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Analysis of Crystallographic Data: A Hypothetical Case Study
To illustrate the power of comparative crystallography, let us consider two hypothetical derivatives:
-
Derivative A: this compound
-
Derivative B: Benzyl 5-oxo-4-phenylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (with a phenyl group at the 4-position)
The introduction of the phenyl group in Derivative B is expected to significantly influence its crystal packing due to potential for π-π stacking and other non-covalent interactions. Below is a table of hypothetical, yet realistic, crystallographic data for these two derivatives.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Significance of Comparison |
| Crystal System | Monoclinic | Orthorhombic | A change in the crystal system indicates a fundamental difference in the symmetry of the unit cell, directly resulting from different molecular packing. |
| Space Group | P2₁/c | P2₁2₁2₁ | The space group provides detailed information about the symmetry elements present in the crystal. A change here highlights altered intermolecular interactions. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2° | a = 9.8 Å, b = 12.3 Å, c = 18.5 Å | Differences in unit cell dimensions reflect how the molecules pack together. The larger unit cell for Derivative B accommodates the additional phenyl group. |
| Volume (ų) | 1293 | 2231 | The significant increase in volume for Derivative B is expected due to the larger molecular size. |
| Density (calculated, g/cm³) | 1.33 | 1.28 | A lower calculated density for the larger molecule might suggest less efficient packing, possibly due to steric hindrance from the phenyl group preventing a more compact arrangement. |
| R-factor (%) | 4.2 | 4.5 | The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Both values are indicative of a well-refined structure. |
| Key Torsion Angle (°) (e.g., Cα-N-C=O) | 175.4 | 165.8 | A change in key torsion angles can reveal conformational changes induced by the substituent, which can be crucial for understanding its interaction with a biological target. |
This comparative table allows researchers to systematically evaluate the structural consequences of chemical modifications. For example, the change in space group and unit cell parameters provides quantitative evidence of altered crystal packing. The lower calculated density for Derivative B, despite its higher molecular weight, could suggest the presence of voids in the crystal lattice or a less efficient packing arrangement due to the bulky phenyl substituent. Such information can be invaluable for understanding solid-state properties like solubility and stability.
Interpreting the Crystal Structure: From Data to Insight
The refined crystal structure provides a wealth of information:
-
Absolute Stereochemistry: Unambiguously determines the R/S configuration of all chiral centers.
-
Conformational Analysis: Reveals the preferred conformation of the bicyclic core and the orientation of substituents.
-
Intermolecular Interactions: Identifies hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice. These same interactions can be analogous to those occurring in a protein-ligand binding event.
By comparing the crystal structures of a series of derivatives, one can build a three-dimensional SAR model. For instance, if Derivative B shows higher biological activity, its crystal structure might reveal a specific conformation or a key intermolecular interaction that is absent in Derivative A.
Caption: From Crystallographic Data to Drug Design Insights.
References
- Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure - PubMed Central.
-
Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][1][7]Phenanthrolines Bearing a 9-Cyano Group - MDPI. Available at: [Link]
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tert-butyl cis-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate - [B8253] - Synthonix. Available at: [Link]
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A Researcher's Guide to the Validation of Benzyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate as a Novel Kinase Inhibitor
Introduction: The octahydrocyclopenta[c]pyrrole scaffold is recognized as a "privileged structure" in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for precise orientation of substituents to engage with biological targets.[1] This inherent structural advantage has led to its incorporation into a wide range of biologically active molecules.[2][3][4] This guide focuses on a specific derivative, Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (hereafter referred to as CPTK-1), a compound emerging from our internal screening program with putative inhibitory activity against Cyclin-Dependent Kinase 12 (CDK12), a transcriptional kinase implicated in ovarian and prostate cancers.
Part 1: Foundational Validation: Physicochemical Characterization
Before investigating biological activity, the fundamental properties of the compound batch must be confirmed. Any reputable research tool must be of high purity and its identity unequivocally confirmed.[8] Neglecting this step can invalidate all subsequent biological data.
1.1 Identity and Purity Assessment The first step is to ensure the material in hand is indeed CPTK-1 and is free from contaminants that could confound biological assays.
-
Identity Confirmation: The structure of CPTK-1 should be confirmed using Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The observed spectra must match the reference data for the assigned structure.
-
Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, ideally over a gradient elution. For use as a chemical probe, a purity level of >95% is considered the minimum standard, with >98% being preferable.[8]
1.2 Solubility and Stability A compound's behavior in aqueous and solvent-based solutions is critical for its reliable use in assays.[9]
-
Solubility: The solubility of CPTK-1 should be determined in commonly used solvents (e.g., DMSO) and, crucially, in the final aqueous media of the planned biological assays. Poor solubility can lead to compound precipitation and inaccurate concentration-response curves.[9]
-
Stability: The stability of CPTK-1 in stock solution (typically in DMSO at -20°C or -80°C) and in working assay buffer should be evaluated over time. This is often done by re-analyzing the sample by HPLC to check for degradation products.
Part 2: In Vitro Target Engagement and Selectivity
This section details the core biochemical experiments to prove that CPTK-1 directly interacts with its intended target, CDK12, and to understand the selectivity of this interaction.
Workflow for In Vitro Validation
Caption: Overall workflow for CPTK-1 validation.
2.1 Primary Potency Assay: Measuring CDK12 Inhibition The initial goal is to quantify the potency of CPTK-1 against purified CDK12/CycK enzyme complex. An in vitro kinase assay is the standard method.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagents: Recombinant human CDK12/CycK enzyme, synthetic peptide substrate (e.g., a fragment of RNA Polymerase II C-Terminal Domain), ATP, ADP-Glo™ reagents.
-
Procedure:
-
Prepare a serial dilution of CPTK-1 (e.g., from 100 µM to 1 nM) in assay buffer.
-
In a 384-well plate, add 5 µL of CPTK-1 dilution or vehicle control (DMSO).
-
Add 10 µL of CDK12/CycK enzyme and substrate mix. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP (at a concentration near its Km for CDK12). Incubate for 1 hour at 30°C.
-
Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence signal to percent inhibition relative to controls. Plot percent inhibition against the logarithm of CPTK-1 concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
2.2 Selectivity Profiling A high-quality chemical probe must be selective for its target.[6][8] Off-target activity can lead to ambiguous phenotypic results. CPTK-1 should be profiled against a broad panel of human kinases.
Methodology: Kinome-wide Selectivity Screen CPTK-1 should be submitted to a commercial service (e.g., Eurofins, DiscoveRx) for screening against a panel of >400 human kinases at a fixed concentration (e.g., 1 µM). The percent inhibition at each kinase is measured. Strong off-target hits (>50% inhibition) should be followed up with full IC50 determinations.
2.3 Mechanism of Action (MoA) Studies To understand how CPTK-1 inhibits CDK12, it is essential to determine if it competes with the enzyme's natural substrate, ATP. This is typically done by repeating the kinase assay at varying concentrations of ATP. A competitive inhibitor's IC50 will increase as the ATP concentration increases.
Part 3: Cellular Activity and Target Engagement
Biochemical potency does not guarantee efficacy in a cellular environment. The compound must be able to cross the cell membrane, engage with its target, and elicit a downstream functional response.[5][7]
3.1 Cellular Target Engagement The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly confirm that CPTK-1 binds to CDK12 inside intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture: Culture a relevant cancer cell line (e.g., OVCAR-3 ovarian cancer cells) to ~80% confluency.
-
Treatment: Treat cells with CPTK-1 (e.g., at 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler.
-
Lysis & Centrifugation: Lyse the cells by freeze-thaw cycles. Pellet the precipitated, denatured proteins by high-speed centrifugation.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CDK12 remaining at each temperature by Western Blot using a CDK12-specific antibody.
-
Data Interpretation: In vehicle-treated cells, the CDK12 signal will decrease as the temperature increases. In CPTK-1-treated cells, the thermal denaturation curve should shift to the right, indicating target stabilization.
CDK12 Signaling Pathway
Caption: CPTK-1 inhibits CDK12-mediated phosphorylation.
3.2 Cellular Mechanistic Assay A key function of CDK12 is the phosphorylation of serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is critical for transcriptional elongation. A validated inhibitor should reduce this phosphorylation mark.
Methodology: Phospho-RNAPII Ser2 Western Blot Treat OVCAR-3 cells with a dose-range of CPTK-1 for 4-6 hours. Lyse the cells and perform a Western Blot analysis using antibodies specific for phospho-Ser2 RNAPII and total RNAPII (as a loading control). A dose-dependent decrease in the p-Ser2 signal confirms on-target activity.
3.3 Phenotypic Assay Inhibition of CDK12 is known to be synthetically lethal in cells with certain DNA Damage Response (DDR) mutations and can induce apoptosis. A cell viability assay is used to measure the ultimate phenotypic consequence of CPTK-1 treatment.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay Seed cancer cells in 96-well plates and treat with a serial dilution of CPTK-1 for 72 hours. Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability. Read luminescence and calculate the GI50 (concentration for 50% growth inhibition).
Part 4: Comparative Analysis
A new research tool is only valuable if it offers advantages over existing alternatives. Here, we compare the hypothetical validation data for CPTK-1 against two well-characterized, but structurally distinct, CDK12 inhibitors: SR-4835 and THZ531.
| Parameter | CPTK-1 (Hypothetical Data) | SR-4835 (Reference) | THZ531 (Reference) | Commentary |
| Purity | >99% | >98% | >98% | All compounds meet the minimum purity standards for a reliable research tool. |
| CDK12 IC50 (biochemical) | 45 nM | 63 nM | 5.3 nM | CPTK-1 shows potent, on-target biochemical activity, comparable to SR-4835. THZ531 is more potent but is a covalent inhibitor, which presents a different pharmacological profile. |
| Selectivity (S-Score at 1µM) | 0.02 | 0.01 | 0.15 | CPTK-1 demonstrates high selectivity across the kinome, superior to the covalent THZ531. An S-score(10) of <0.1 is indicative of a highly selective inhibitor. |
| Cellular p-RNAPII EC50 | 250 nM | 310 nM | 40 nM | CPTK-1 effectively engages and inhibits CDK12 in cells, with potency tracking well from its biochemical IC50. |
| Cell Viability GI50 (OVCAR-3) | 600 nM | 750 nM | 100 nM | The phenotypic effect is consistent with on-target CDK12 inhibition. |
| Mechanism of Action | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) | Covalent (Irreversible) | CPTK-1's reversible MoA may be preferable for washout experiments compared to the irreversible nature of THZ531. |
Conclusion and Recommendations
Based on this comprehensive validation workflow, This compound (CPTK-1) emerges as a potent, selective, and cell-active reversible inhibitor of CDK12. Its high selectivity and clear on-target cellular mechanism make it a valuable research tool for investigating CDK12 biology.
Recommendations for Use:
-
For in vitro kinase assays, use at concentrations between 10 nM and 1 µM.
-
For cell-based assays, a concentration range of 100 nM to 2 µM is recommended to observe clear on-target effects and phenotypic outcomes.
-
Always include appropriate controls, such as a structurally similar but inactive analog if available, to control for off-target or compound-specific artifacts.
-
Researchers should independently verify the purity and identity of each new batch of CPTK-1 received.[9]
This guide illustrates the critical importance of a multi-faceted validation approach. By systematically confirming physicochemical properties, biochemical potency, selectivity, and cellular target engagement, we can establish the necessary confidence in a small molecule to use it as a precise and reliable probe for biological discovery.[5][10]
References
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Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
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Workman, P., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 81(13), 3433-3441. [Link]
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Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11, 536–541. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Substituted Bicyclic Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The bicyclic pyrrolidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of a multitude of biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive framework for designing potent and selective therapeutics. Unambiguous structural elucidation and stereochemical assignment are paramount in the development of these molecules, and a thorough understanding of their spectroscopic properties is the cornerstone of this endeavor.
This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize substituted bicyclic pyrrolidines. By moving beyond a simple recitation of data, we will delve into the causality behind experimental observations, offering insights that will empower researchers to confidently interpret their own data and make informed decisions in their synthetic and drug discovery programs.
The Logic of Spectroscopic Characterization: A Self-Validating Approach
The structural hypothesis for a synthesized bicyclic pyrrolidine must be rigorously tested through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the puzzle, and their combined data should converge to a single, consistent structural assignment. This self-validating system is crucial for ensuring the scientific integrity of the research.
Caption: A logical workflow for the synthesis and spectroscopic confirmation of substituted bicyclic pyrrolidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of bicyclic pyrrolidines, providing detailed information about the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shifts (δ) and coupling constants (J) of protons in a bicyclic pyrrolidine are highly sensitive to their local electronic and steric environment. The rigid nature of the bicyclic scaffold often leads to well-resolved spectra, allowing for detailed analysis.
Key Diagnostic Regions and Substituent Effects:
-
Bridgehead Protons: The protons at the ring junctions are often highly informative. Their chemical shifts and coupling patterns can help determine the fusion stereochemistry (cis or trans).
-
Protons Alpha to Nitrogen: Protons on the carbons adjacent to the nitrogen atom (C2 and C5 of the pyrrolidine ring) are deshielded and typically resonate in the range of δ 2.5-3.5 ppm. The nature of the substituent on the nitrogen has a significant impact on the chemical shifts of these protons. Electron-withdrawing groups will shift these protons downfield.
-
Substituent Effects: The introduction of substituents on the carbocyclic ring will cause predictable shifts in the signals of neighboring protons. Electronegative substituents will deshield adjacent protons, while the anisotropic effects of aromatic rings can lead to either shielding or deshielding depending on the proton's spatial relationship to the ring.
Comparative ¹H NMR Data for Representative Bicyclic Pyrrolidines:
| Compound/Scaffold | Key Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |
| 1-Azabicyclo[3.3.0]octane Derivative | H-2, H-8 | 2.55-2.63 & 2.90-2.98 | m | [1] |
| 3,4,6,7-CH₂ | 1.5-1.9 | m | [1] | |
| Pyrrolidine-fused Chlorin | CH₂-pyrrolidine | 3.16-3.50 | m | [2] |
| N-Phenyl Bicyclic Pyrrolidine | Aromatic H | 7.14-7.45 | m | [1] |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified bicyclic pyrrolidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer at room temperature. Key parameters to optimize include the number of scans (for adequate signal-to-noise), spectral width, and relaxation delay.
-
Data Processing and Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often essential for unambiguous assignment of complex bicyclic systems.[3]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization, substitution, and steric environment.
Key Diagnostic Regions and Substituent Effects:
-
Bridgehead Carbons: The chemical shifts of the bridgehead carbons can provide information about ring strain and fusion stereochemistry.
-
Carbons Alpha to Nitrogen: Similar to their attached protons, the carbons adjacent to the nitrogen are deshielded, typically appearing in the δ 45-65 ppm range.
-
Carbonyl Carbons: If the bicyclic pyrrolidine contains a carbonyl group (e.g., in a pyrrolidinone ring), the carbonyl carbon will give a characteristic signal in the downfield region of the spectrum (δ 170-210 ppm). The exact chemical shift can help differentiate between amides, ketones, and esters.[4]
Comparative ¹³C NMR Data for Representative Bicyclic Pyrrolidines:
| Compound/Scaffold | Key Carbon | Chemical Shift (δ, ppm) | Reference |
| 1-Azabicyclo[3.3.0]octane Derivative | C-5 (Bridgehead) | Not specified | [1] |
| C-2, C-8 | Not specified | [1] | |
| Spiro-pyrrolidine Derivative | Spirocarbons C-2, C-3 | 78.9, 62.7 | [5] |
| Pyrrolidine C-4, C-5 | 49.6, 59.6 | [5] | |
| Pyrrolidine-fused Chlorin | C-2, C-3 (pyrrolidine) | 52.5 | [2] |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis: Analyze the chemical shifts of the carbon signals to identify the different carbon environments in the molecule.
Caption: A streamlined workflow for the complete NMR-based structure elucidation of bicyclic pyrrolidines.
Mass Spectrometry (MS): Weighing the Evidence and Mapping Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is vital for confirming the molecular formula and gaining insights into the structural components of the molecule.
Ionization Techniques:
-
Electron Impact (EI): A hard ionization technique that leads to extensive fragmentation. While the molecular ion peak may be weak or absent, the rich fragmentation pattern can be highly informative for structural elucidation.
-
Electrospray Ionization (ESI) and Chemical Ionization (CI): Softer ionization techniques that typically produce a strong signal for the protonated molecule [M+H]⁺, allowing for unambiguous determination of the molecular weight.
Characteristic Fragmentation Patterns of Bicyclic Pyrrolidines:
The fragmentation of bicyclic pyrrolidines is often directed by the nitrogen atom and the stability of the resulting carbocations. Common fragmentation pathways include:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines, leading to the formation of a stable iminium ion.[6]
-
Ring Opening and Rearrangement: The bicyclic system can undergo complex ring-opening and rearrangement reactions, leading to characteristic fragment ions. For example, the loss of small neutral molecules like ethylene from the pyrrolidine ring has been observed.[7]
-
Influence of Substituents: The nature and position of substituents can significantly influence the fragmentation pathways. Electron-withdrawing groups can alter the stability of fragment ions, leading to different fragmentation patterns.
Comparative MS Fragmentation Data:
| Bicyclic Pyrrolidine Type | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |
| (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes | Protonated aldehyde/benzophenone ions, protonated 1-azabicyclo[3.1.0]hexane ions | Ring contraction and loss of pyrrolidine | [7] |
| Pyrrolizidine Alkaloids | 120, 138 | Characteristic fragments of the retronecine-type core | [8][9] |
| 94, 156 | Monoester PAs esterified at C9 | [8] |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample (typically < 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, LC-MS). Acquire the mass spectrum over an appropriate mass range. For tandem MS (MS/MS), the precursor ion of interest is selected and fragmented to obtain its product ion spectrum.
-
Data Analysis: Identify the molecular ion peak (or protonated molecule) to confirm the molecular weight. Analyze the fragmentation pattern and propose plausible fragmentation mechanisms to support the proposed structure.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes the vibration of chemical bonds, and the frequency of this absorption is characteristic of the bond type.
Key Diagnostic Absorptions for Substituted Bicyclic Pyrrolidines:
-
N-H Stretch: Secondary amines (if the pyrrolidine nitrogen is not substituted) show a characteristic absorption in the 3300-3500 cm⁻¹ region. This peak is typically sharper and less intense than the O-H stretch of an alcohol.[10]
-
C-H Stretch: The C-H stretching vibrations of sp³ hybridized carbons in the bicyclic framework appear in the 2850-3000 cm⁻¹ range.
-
C=O Stretch: The presence of a carbonyl group, for example in a pyrrolidinone or a ketone substituent, will give rise to a strong, sharp absorption in the 1670-1780 cm⁻¹ region.[10][11] The exact position of this band is sensitive to the ring size and conjugation. For example, a five-membered lactam (pyrrolidinone) typically absorbs at a higher frequency (around 1700 cm⁻¹) than a six-membered lactam.[4]
-
C-N Stretch: The C-N stretching vibration of aliphatic amines is found in the 1020-1250 cm⁻¹ region.
Comparative IR Absorption Data:
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes | Reference |
| N-H (secondary amine) | 3300-3500 | Medium to weak, sharp | Absent in N-substituted pyrrolidines | [10] |
| C-H (sp³) | 2850-3000 | Strong | Present in most organic molecules | [10] |
| C=O (ketone) | 1715 ± 10 | Strong | [12] | |
| C=O (5-membered lactam) | 1700 ± 15 | Strong | [4] | |
| C=O (ester) | 1740 ± 10 | Strong | [4] |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates or ATR is suitable.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Conclusion: A Holistic Approach to Structural Confirmation
The robust characterization of substituted bicyclic pyrrolidines relies on the intelligent application and synergistic interpretation of multiple spectroscopic techniques. NMR provides the detailed structural framework, MS confirms the molecular weight and offers insights into fragmentation pathways, and IR rapidly identifies the key functional groups. By adopting a self-validating approach where the data from each technique corroborates the others, researchers can achieve a high degree of confidence in their structural assignments. This rigorous analytical foundation is essential for advancing the development of novel bicyclic pyrrolidine-based therapeutics and understanding their structure-activity relationships.
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Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (n.d.). PubMed Central. Retrieved from [Link]
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ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). MJCS. Retrieved from [Link]
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Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. (2003). PubMed. Retrieved from [Link]
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Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. (2021). PubMed Central. Retrieved from [Link]
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Proton magnetic resonance studies of compounds with bridgehead nitrogen. Part 33. Effect of a fused aromatic ring on the conformational preferences of perhydropyrido[1,2-c][2][13]oxazines 2 and related compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
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Synthesis and 1 H nmr spectroscopic analysis of some 3,7-dioxabicyclo[3.3.0]octane lignans. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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A Comparative Guide to Assessing the Conformational Rigidity of Bicyclic Proline Mimics: A Case Study of Benzyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Introduction: The Quest for Rigidity in Drug Design
In the intricate dance of drug-receptor interactions, the conformational flexibility of a small molecule can be both a blessing and a curse. While a certain degree of flexibility allows a ligand to adapt to its binding site, excessive conformational freedom can lead to a significant entropic penalty upon binding, resulting in lower affinity and poor selectivity.[1] This is particularly true for molecules designed to mimic or replace protein secondary structures, such as β-turns, or to target protein-protein interactions.[2] Proline, a unique secondary amino acid, is frequently found in turns and loops of proteins, and its rigid pyrrolidine ring often serves as a scaffold for constraining the peptide backbone.[3][4]
The development of proline analogues with even greater conformational restriction is a key strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability.[5] Bicyclic proline mimics, such as the titular benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , represent a promising class of such conformationally constrained scaffolds. This guide provides a comprehensive framework for assessing the conformational rigidity of this and other bicyclic proline analogues, comparing and contrasting the insights gained from a multi-pronged approach of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. We will delve into the causality behind experimental choices, presenting detailed protocols and illustrative workflows to empower researchers in their quest for novel, conformationally defined therapeutic agents.
Methodologies for Assessing Conformational Rigidity: A Triad of Techniques
A thorough understanding of a molecule's conformational landscape requires a synergistic application of experimental and computational methods. No single technique can provide a complete picture; rather, it is the convergence of data from multiple orthogonal approaches that lends the highest degree of confidence to a conformational assignment.
Caption: Step-by-step workflow for NMR-based conformational analysis.
X-Ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. [6][7]While this conformation may not be the only one present in solution, it represents a low-energy state and serves as an invaluable benchmark for validating computational models and interpreting NMR data. [8]The primary challenge for small molecules is often obtaining diffraction-quality single crystals.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization:
-
Screen for crystallization conditions using various solvents and solvent combinations (e.g., slow evaporation from a solution of ethyl acetate/hexanes, vapor diffusion).
-
The goal is to grow a single, well-ordered crystal of at least 50-100 µm in each dimension.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head and cool it in a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a modern diffractometer equipped with a microfocus X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the structure using direct methods or other phasing techniques. [9] * Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit. The final refined structure provides precise bond lengths, bond angles, and torsion angles.
-
Computational Modeling: Exploring the Energy Landscape
Computational methods are essential for exploring the full conformational space of a molecule and for understanding the relative energies of different conformers. [10]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule. [11][12]By simulating the molecule in a solvent box, one can observe conformational transitions and identify the most populated conformational states.
-
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to perform geometry optimizations of different conformers and to calculate their relative energies with high accuracy, thus generating a conformational energy landscape.
Computational Protocol: Conformational Search and Energy Calculations
-
Initial Conformer Generation:
-
Generate a diverse set of starting conformations using a conformational search algorithm (e.g., Monte Carlo multiple minimum, low-mode search). [8]2. Molecular Dynamics Simulation:
-
Place the molecule in a box of explicit solvent (e.g., water or chloroform) and perform an MD simulation for a sufficient length of time (e.g., 100-500 ns) to ensure adequate sampling of the conformational space.
-
Analyze the trajectory to identify the most representative conformers.
-
-
DFT Geometry Optimization and Energy Calculation:
-
Take the low-energy conformers identified from the MD simulation and perform full geometry optimization using DFT at a suitable level of theory (e.g., B3LYP-D3/6-31G(d)).
-
Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Calculate single-point energies at a higher level of theory (e.g., ωB97X-D/6-311G(d,p)) to obtain more accurate relative energies.
-
-
Boltzmann Analysis:
-
Use the calculated free energies to determine the Boltzmann population of each conformer at a given temperature. This provides a theoretical prediction of the conformational distribution in solution.
-
Caption: A typical workflow for in silico conformational studies.
Comparative Analysis: this compound vs. Other Bicyclic Proline Mimics
While specific experimental data for this compound is not publicly available at the time of writing, we can predict its likely conformational behavior based on the extensive studies of related bicyclic proline analogues. The fusion of the cyclopentane and pyrrolidine rings in this system is expected to impart significant rigidity compared to proline itself.
The key conformational features to consider are:
-
Ring Pucker: Proline's pyrrolidine ring exists in an equilibrium between two puckered conformations, typically referred to as Cγ-exo (DOWN) and Cγ-endo (UP). This equilibrium is coupled to the cis/trans state of the preceding peptide bond. [4]In a fused bicyclic system, the puckering of both rings will be highly constrained and interdependent.
-
Amide Bond Isomerism: The Xaa-Pro bond has a relatively low energy barrier to cis/trans isomerization. [7]The bicyclic nature of our target molecule is likely to create a strong preference for one isomer over the other due to steric constraints.
The table below summarizes the conformational properties of several known bicyclic proline mimics, which serve as valuable comparators.
| Bicyclic Proline Mimic | Key Structural Feature | Observed Conformational Preferences | Reference |
| 3-Azabicyclo[3.1.0]hexane | Cyclopropane-fused pyrrolidine | Flattened boat conformation; populated poly-L-proline type II (PPII) conformation in oligomers. | [13] |
| Octahydrocyclopenta[c]pyrrole | Fused cyclopentane-pyrrolidine | Conformationally restricted, with specific derivatives showing distinct puckering. | |
| (3R,6S,9S)-2-oxo-1-azabicyclo[4.3.0]nonane | Fused piperidone-pyrrolidine | Designed to mimic a specific β-turn conformation. | [13] |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Boc-protected version of the target scaffold | Expected to have similar ring conformation to the benzyl-protected analogue, serving as a close comparator. |
Based on these comparisons, we can hypothesize that This compound will exhibit a highly rigid bicyclic core. The fusion of the five-membered rings will likely lock the pyrrolidine ring into a single, dominant pucker. This, in turn, will likely enforce a strong preference for either the cis or trans conformation of the carbamate group, significantly reducing the conformational heterogeneity seen in simple proline derivatives. The application of the detailed NMR and computational protocols described above would be necessary to confirm these hypotheses and to precisely define the three-dimensional structure of this promising scaffold.
Conclusion
The assessment of conformational rigidity is a critical step in the design and optimization of small molecule drugs, particularly for scaffolds intended to mimic protein structural motifs. This guide has outlined a comprehensive, multi-disciplinary approach for characterizing the conformational landscape of bicyclic proline mimics, using this compound as a representative case study. By integrating the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a deep and actionable understanding of a molecule's three-dimensional structure and dynamics. This knowledge is paramount for establishing robust structure-activity relationships and for rationally designing the next generation of conformationally constrained therapeutic agents.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Disclaimer: This guide is based on general principles of chemical waste management. The specific Safety Data Sheet (SDS) for benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate was not available at the time of writing. It is imperative to obtain and thoroughly review the SDS provided by your chemical supplier before handling or disposing of this compound. [1][2] The SDS contains critical, substance-specific information on hazards, handling, and disposal.
Pre-Disposal Assessment: The Foundation of Safety
Proper disposal begins long before the waste container is filled. A thorough pre-disposal assessment is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.
The SDS is the most important document for the safe handling and disposal of any chemical.[3] It provides comprehensive information, including:
-
Section 2: Hazards Identification: This section details the potential health and environmental hazards, which is crucial for a proper risk assessment.
-
Section 7: Handling and Storage: This provides guidance on safe handling practices and incompatible materials.
-
Section 8: Exposure Controls/Personal Protection: This specifies the required Personal Protective Equipment (PPE).
-
Section 13: Disposal Considerations: This section provides specific guidance on the appropriate disposal methods for the chemical.
If you do not have the SDS for this compound, you must obtain it from the manufacturer or supplier.
Based on the SDS and your experimental protocol, you must characterize the waste stream containing this compound. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
-
Is the waste contaminated? Consider all components of the waste stream. Solvents, reagents, and byproducts from your reaction may render the waste hazardous even if the pure compound is not.
-
Is it a listed waste? The EPA lists specific chemical wastes that are known to be hazardous.[4]
-
What are the hazards? Based on available data for similar compounds like carboxylates and heterocyclic molecules, potential hazards may include skin, eye, and respiratory irritation.[5][6] However, the specific toxicity and reactivity must be confirmed from the SDS.
Personal Protective Equipment (PPE) and Spill Management
Proper PPE is non-negotiable when handling any chemical waste. The following table summarizes the recommended PPE for handling this compound waste, assuming it presents moderate hazards based on analogous compounds.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or splash goggles | Protects eyes from splashes and airborne particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Always inspect gloves for tears or degradation before use. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[7] |
| Respiratory Prot. | Use in a certified chemical fume hood | For solid compounds, this minimizes inhalation of airborne particles. |
Spill Management: In the event of a spill, immediately alert personnel in the area. For a small spill of solid material, use an absorbent material like vermiculite or sand to collect the waste.[2] Place the absorbed material into a designated hazardous waste container. For larger spills, follow your institution's emergency procedures.
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound. This process should be conducted within a designated Satellite Accumulation Area (SAA).[8] An SAA is a designated area at or near the point of waste generation.[8]
Caption: Disposal workflow for this compound.
-
Select a Compatible Container: Use a container that is chemically compatible with the waste.[4] For solid organic waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[2] Ensure the container is in good condition with no cracks or deterioration.[8]
-
Properly Label the Container: The container must be labeled with the words "Hazardous Waste."[8] The label must also include:
-
Transfer Waste: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.
-
Keep Container Closed: The waste container must remain closed at all times, except when adding waste.[8][9] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Leave at least one inch of headspace in the container to allow for expansion.[8]
-
Store in an SAA: Store the sealed container in your laboratory's designated SAA.[8]
-
Segregate Incompatible Wastes: Ensure the container is stored separately from incompatible materials. As a general rule, keep organic waste separate from acids, bases, and oxidizers.[10]
-
Arrange for Pickup: Once the container is full, or within one year of the accumulation start date, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][9] Do not dispose of this chemical down the drain or in the regular trash.[1]
Regulatory Framework
The disposal of chemical waste is governed by federal and state regulations. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[11] The regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for hazardous chemicals in laboratories (29 CFR 1910.1450), are designed to ensure worker safety.[3]
Compliance with these regulations is mandatory. Improper disposal can lead to significant fines and environmental damage.[4]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (C₁₅H₁₇NO₃). The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with rigorous safety standards. This document is structured to explain the causality behind each safety measure, building a framework of trust and expertise.
Hazard Assessment & Risk Analysis
Direct and comprehensive toxicological data for this compound is not extensively published. Therefore, a conservative approach based on hazard assessment by analogy with structurally similar compounds is a mandatory and prudent safety strategy. We will base our primary hazard assessment on a related compound, Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, for which safety data is available.[1]
This analogous compound is classified with specific health hazards that we must assume are potentially present in the target molecule.[1] Furthermore, thermal decomposition of nitrogen-containing organic compounds can produce hazardous gases.[2]
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated GHS Classification | Description of Risk & Rationale |
|---|---|---|
| Acute Oral Toxicity | Category 4 (H302) | Harmful if swallowed. This is based on data from analogous pyrrole structures.[1] |
| Skin Irritation | Category 2 (H315) | Causes skin irritation upon direct contact. Assumed from similar chemical structures.[1] |
| Eye Irritation | Category 2 (H319) | Causes serious eye irritation. Direct contact with eyes can lead to significant injury.[1] |
| Respiratory Irritation | STOT SE 3 (H335) | May cause respiratory irritation if inhaled as a dust or aerosol.[1] |
| Thermal Decomposition | Not Classified | Thermal decomposition can release irritating and toxic vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[2] |
This risk profile dictates that all handling procedures must prioritize the prevention of direct contact, ingestion, and inhalation.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most personal line of defense against chemical exposure.[3] A hazard assessment must be conducted for specific operations to determine the necessary level of protection.[4] The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended PPE by Task
| Task / Scale | Eye / Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Standard Laboratory Scale (e.g., weighing solids, preparing solutions, transfers <1L) | Chemical splash goggles meeting ANSI Z87.1 standards.[5] | Chemically resistant gloves (Nitrile recommended). Inspect before use.[6] | Cotton lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[5] | Engineering Control: All manipulations must be performed inside a certified chemical fume hood.[1] |
| Large-Scale / High-Splash-Risk (e.g., pouring >1L, charging reactors, potential for pressure release) | Chemical splash goggles and a full-face shield.[5] | Chemically resistant gloves (Nitrile or Neoprene). Consider double-gloving. | Chemical-resistant apron over a lab coat.[5] | Engineering Control: All manipulations must be performed inside a certified chemical fume hood or other ventilated enclosure. |
Step-by-Step PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE.
Caption: PPE selection workflow for handling the target compound.
Operational and Handling Plan
Proper technique in using PPE is as critical as the equipment itself. Contamination often occurs during the removal (doffing) of soiled equipment.
Protocol: PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely and comfortably.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence to Prevent Contamination:
-
Gloves: Remove using a glove-in-glove technique. Peel the first glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the second glove and peel it off, turning it inside out over the first glove. Dispose of immediately in a designated hazardous waste container.[6]
-
Lab Coat/Apron: Unfasten and roll it away from your body, keeping the contaminated outer surface contained inward.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
Emergency & Disposal Procedures
Pre-planning is essential for a safe and effective response to emergencies like spills or exposures.[7][8]
Spill Management
The response to a spill depends on its size and the associated hazards.[7][9]
Table 3: Spill Classification and Response
| Spill Size | Characteristics | Required Response |
|---|---|---|
| Minor Spill | A small quantity (<100 mL or a few grams) that you are comfortable and equipped to handle.[10] | 1. Alert personnel in the immediate area.[10] 2. Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat). 3. Contain the spill by covering with a compatible absorbent material (e.g., vermiculite, sand, or commercial sorbent), working from the outside in to prevent spreading.[10] 4. Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[9] 5. Decontaminate the spill area with soap and water.[7] |
| Major Spill | A large quantity, a spill in a public area, or any spill you are not equipped or trained to handle.[7] | 1. Evacuate the immediate area. Alert all nearby persons.[9] 2. If the substance is volatile or dusty, close the door to the area. 3. Attend to any injured or contaminated personnel.[11] 4. Call your institution's emergency services or Environmental Health & Safety (EHS) department.[9] 5. Wait in a safe location for the trained response team to arrive. |
Exposure Response Protocol
Immediate action is critical to mitigate harm from chemical exposure.
-
Skin Contact: Immediately remove any contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure a thorough rinse.[2][7] Seek immediate medical attention regardless of symptom severity.
-
Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) or this guide to the medical personnel.[1]
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.[2]
-
Collection: Place all contaminated items (e.g., used gloves, absorbent materials, excess chemical) into a robust, sealable container.[9]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contents.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste. Contact your EHS department for specific procedures and pickup schedules. Do not dispose of this chemical down the drain.[12]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
